Folcepri
Description
Structure
2D Structure
Properties
CAS No. |
479578-27-3 |
|---|---|
Molecular Formula |
C29H35N11O11S |
Molecular Weight |
745.7 g/mol |
IUPAC Name |
(2R)-5-[[(2S)-2-amino-3-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]amino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H35N11O11S/c30-15(24(45)37-17(7-20(42)43)25(46)38-18(11-52)28(50)51)10-33-19(41)6-5-16(27(48)49)36-23(44)12-1-3-13(4-2-12)32-8-14-9-34-22-21(35-14)26(47)40-29(31)39-22/h1-4,9,15-18,32,52H,5-8,10-11,30H2,(H,33,41)(H,36,44)(H,37,45)(H,38,46)(H,42,43)(H,48,49)(H,50,51)(H3,31,34,39,40,47)/t15-,16+,17-,18-/m0/s1 |
InChI Key |
RKGPQAGUQDVJHG-MHORFTMASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)NC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCC(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Folate Receptor Targeting Mechanism of Folcepri (etarfolatide)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Folcepri (etarfolatide) is a diagnostic imaging agent designed to identify cancer patients whose tumors overexpress the folate receptor (FR), making them potential candidates for folate-targeted therapies. This document provides a comprehensive overview of the mechanism of action of this compound, its role in folate receptor targeting, and the associated experimental protocols. While the clinical development of this compound and its companion therapeutic, Vynfinit (vintafolide), was discontinued, the underlying scientific principles of folate receptor targeting remain a significant area of research in oncology.
The Biology of Folate Receptors in Oncology
Folate (vitamin B9) is essential for cellular metabolic activities, including DNA synthesis and repair, and is crucial for rapidly dividing cells, such as cancer cells.[1] Cells utilize two primary mechanisms for folate internalization:
-
Reduced Folate Carrier (RFC): A low-affinity transporter present on nearly all normal cells.[1]
-
Folate Receptor (FR): A high-affinity membrane protein often overexpressed on the surface of various cancer cells, including ovarian, lung, breast, and renal carcinomas, while having limited expression on normal tissues.[1][2][3]
This differential expression of the folate receptor makes it an attractive target for the selective delivery of diagnostic and therapeutic agents to malignant cells.[4][5] The most studied isoform in cancer is the folate receptor alpha (FRα).[4] Upon binding to folate or a folate-conjugate, the FRα is internalized via receptor-mediated endocytosis.[1][5]
Mechanism of Action of this compound (etarfolatide)
The active substance in this compound, etarfolatide, is a folate-targeted diagnostic imaging agent.[6] Its mechanism of action is centered on its high affinity for the folate receptor.
-
Binding: Etarfolatide, when introduced into the bloodstream, selectively binds to folate receptors present on the surface of cells.[6] Due to the overexpression of these receptors on certain cancer cells, etarfolatide preferentially accumulates at the tumor sites.
-
Radiolabeling: For imaging purposes, this compound is radiolabeled with technetium-99m (99mTc), a gamma-emitting radionuclide.[1][6]
-
Imaging: The gamma radiation emitted by the 99mTc-etarfolatide complex allows for the visualization of tumor lesions using Single Photon Emission Computed Tomography (SPECT).[1][6] This enables a non-invasive assessment of folate receptor expression across all tumor sites in a patient.
The Role of Neocepri (folic acid)
To enhance the clarity of the SPECT images, a pre-dosing agent, Neocepri (folic acid), was co-developed.[7][8] Folate receptors are also present on some normal tissues, which can lead to background signal from this compound.[7] The administration of Neocepri prior to this compound saturates the folate receptors on normal cells, thereby reducing the background uptake of the radiolabeled etarfolatide and improving the tumor-to-background signal ratio.[7][8]
Signaling and Internalization Pathway
The binding of a folate conjugate like etarfolatide to the folate receptor initiates a process of receptor-mediated endocytosis.
Caption: Folate receptor-mediated endocytosis pathway.
Quantitative Data Summary
The clinical development program for this compound and Vynfinit generated quantitative data to assess their efficacy and utility.
| Study Phase/Type | Population | Key Finding | Reference |
| Diagnostic Efficacy | Women with ovarian cancer | 94 images were evaluated by expert assessors and scored from 0-100% based on the percentage of tumors with folate receptors. | [6] |
| Image Enhancement | 28 participants | Studies demonstrated that pre-administration of Neocepri led to clearer SPECT scan images. | [7] |
| Phase II (PRECEDENT) | Platinum-resistant ovarian cancer patients | Vynfinit in combination with pegylated liposomal doxorubicin (PLD) improved progression-free survival to 5.0 months compared to 2.7 months for PLD alone. | [9] |
Experimental Protocols
The following outlines the methodology for the clinical use of this compound for SPECT imaging.
Patient Preparation and Dosing Regimen
-
Pre-medication: Administer a slow intravenous injection of 0.5 mg of folic acid (Neocepri).[1]
-
Saline Flush: Follow the folic acid injection with a 5-10 ml normal saline flush.[1]
-
This compound Administration: Within 1-3 minutes of the folic acid injection, administer a 1-2 ml injection of 0.1 mg of etarfolatide labeled with 20-25 mCi of technetium-99m (99mTc-EC20).[1] The injection should be given over approximately 30 seconds.
-
Saline Flush: Follow the 99mTc-EC20 injection with a 5-10 ml normal saline flush.[1]
Imaging Protocol
-
Imaging Modality: Single Photon Emission Computed Tomography (SPECT), often in combination with CT or MRI for anatomical reference.[1][10]
-
Image Acquisition: Perform SPECT imaging at a designated time point post-injection to allow for optimal biodistribution and tumor accumulation of the radiotracer.
-
Image Analysis: Expert assessors evaluate the SPECT images to determine the percentage of tumor lesions that are folate receptor-positive, assigning a score from 0 to 100%.[6]
Experimental Workflow Diagram
Caption: Clinical workflow for this compound imaging.
Conclusion and Future Perspectives
This compound was a pioneering agent in the field of companion diagnostics for folate receptor-targeted therapies. Although its clinical development was halted, the principles of using a folate-targeted imaging agent to select patients for specific treatments remain highly relevant.[3] The experience with this compound has provided valuable insights for the ongoing development of other folate receptor-targeting modalities, including antibody-drug conjugates (ADCs), small molecule-drug conjugates, and CAR-T cell therapies.[4] The refinement of patient selection through advanced imaging and biomarker analysis will be critical for the success of future personalized cancer therapies targeting the folate receptor.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the folate receptor: diagnostic and therapeutic approaches to personalize cancer treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic strategies targeting folate receptor α for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Neocepri | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. BioCentury - Neocepri IV folic acid regulatory update [biocentury.com]
Etarfolatide: A Technical Guide to Folate Receptor Imaging
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Etarfolatide (99mTc-EC20) is a radiopharmaceutical imaging agent designed for the non-invasive, whole-body visualization of folate receptor (FR) expression.[1] It serves as a companion diagnostic to identify patients whose tumors overexpress the folate receptor, making them potential candidates for FR-targeted therapies, such as vintafolide.[2][3] Comprised of folic acid linked to a technetium-99m (99mTc) radiolabel, etarfolatide binds with high affinity to FR-positive cells, enabling their detection via Single-Photon Emission Computed Tomography (SPECT), often combined with CT (SPECT/CT) for improved anatomical localization.[4][5] This guide provides a comprehensive overview of etarfolatide's mechanism, physicochemical properties, experimental protocols, and clinical application data.
Core Principles and Mechanism of Action
The folate receptor is a high-affinity, glycosylphosphatidylinositol-anchored cell surface protein.[6][7] While its expression is restricted in most normal tissues, the alpha isoform (FRα) is frequently overexpressed in a variety of epithelial cancers, including ovarian, lung, breast, and endometrial cancers, where it is often associated with tumor progression.[4][8][9]
Etarfolatide leverages this differential expression. The folic acid component of the molecule acts as a high-affinity targeting ligand for the folate receptor.[5] Upon intravenous administration, etarfolatide circulates and binds specifically to FR-expressing cells. The binding affinity of the folate ligand for the FR is very high, with a dissociation constant (Kd) in the nanomolar range.[1][10] Following binding, the entire etarfolatide-receptor complex is internalized into the cell via receptor-mediated endocytosis.[5][6] The non-cleavable linker ensures the 99mTc payload is retained within the cell, allowing for accumulation of the radioactive signal in FR-positive tissues.[5][11] This accumulation can then be visualized using SPECT imaging.
Physicochemical and Binding Properties
Etarfolatide is a complex consisting of folic acid covalently attached through a peptide spacer to a chelator that securely binds the radioisotope 99mTc.[11] The non-radiolabeled precursor has a defined chemical structure and molecular weight.
| Property | Value | Reference |
| Chemical Formula (Precursor) | C₂₉H₃₅N₁₁O₁₁S | [12] |
| Molecular Weight (Precursor) | 745.72 g/mol | [12] |
| Radionuclide | Technetium-99m (99mTc) | [2] |
| Photon Energy | 140 keV | [1] |
| Physical Half-life | 6 hours | [1] |
| Binding Affinity (Kd) | 3.2 nM | [1] |
Experimental and Clinical Protocols
In Vitro Cell Binding Assay (Protocol Example)
Determining the binding affinity of etarfolatide is critical. A competitive binding assay using FR-positive cells (e.g., KB cells) is a standard method.
-
Cell Culture: Culture FR-positive cells in folate-free medium to ensure unoccupied receptors.
-
Assay Setup: Seed cells in multi-well plates. Once adherent, wash with a binding buffer.
-
Competition: Incubate cells with a constant, low concentration of radiolabeled folate (e.g., ³H-folic acid) and increasing concentrations of non-radiolabeled etarfolatide.
-
Incubation: Allow incubation for a set period (e.g., 1-2 hours) at 4°C to prevent internalization and reach equilibrium.
-
Washing: Wash cells rapidly with ice-cold buffer to remove unbound radioligand.
-
Lysis and Counting: Lyse the cells and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of etarfolatide that inhibits 50% of specific radioligand binding). The Kd can be derived from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Animal Imaging (General Protocol)
Preclinical evaluation in animal models is essential to determine biodistribution, tumor targeting, and pharmacokinetics.[9]
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice) bearing FR-positive tumor xenografts (e.g., KB, RT16).[13]
-
Diet: House animals on a folate-deficient diet for at least one week prior to the study to maximize FR expression and radiotracer uptake.[13]
-
Radiotracer Administration: Administer a defined dose of 99mTc-etarfolatide (e.g., 5-10 MBq) via intravenous (tail vein) injection.[13]
-
Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice and perform whole-body planar or SPECT/CT imaging.[13]
-
Biodistribution (Ex Vivo): After the final imaging session, euthanize the animals. Harvest tumors, blood, and major organs. Weigh the tissues and measure radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of injected activity per gram of tissue (%IA/g) for each organ to quantify uptake and clearance.[14]
Human Clinical Imaging Protocol (Phase 1/2 Example)
The clinical protocol is designed to ensure patient safety and optimize image quality for accurate diagnosis.[15][16]
-
Patient Selection: Enroll patients with confirmed or suspected cancers known to express FR (e.g., platinum-resistant ovarian cancer).[17]
-
Patient Preparation:
-
Radiopharmaceutical Administration: Administer a single intravenous injection of 99mTc-etarfolatide (e.g., 740-925 MBq / 20-25 mCi).[15][16]
-
Imaging Acquisition:
-
Image Analysis and Interpretation:
-
SPECT/CT images are reviewed by qualified nuclear medicine physicians.[17]
-
Tumor lesions identified on the co-registered CT scan are assessed for 99mTc-etarfolatide uptake.
-
A lesion is typically classified as FR-positive if its activity is greater than the surrounding background tissue.[18]
-
Patients can be categorized based on the percentage of their lesions that are FR-positive (e.g., FR(100%) if all lesions are positive, FR(10-90%) if some are positive, and FR(0%) if none are positive).[1][18]
-
Quantitative Biodistribution and Dosimetry Data
Data from Phase 1 clinical trials in healthy volunteers provide essential information on the safety, biodistribution, and radiation dosimetry of etarfolatide.
Biodistribution in Healthy Volunteers
| Parameter | Finding | Reference |
| Primary Uptake Organs | Liver (17%), Red Marrow (16%), Kidneys | [16] |
| Major Elimination Route | Kidneys | [15][16] |
| Urinary Recovery | 41% of injected dose in 24 hours | [16] |
| Clearance Half-life (α phase) | 26.9 minutes | [16] |
Radiation Dosimetry
| Parameter | Value (mSv/MBq) | Reference |
| Mean Effective Dose | 0.0076 | [16] |
| Urinary Bladder Wall | 0.026 | [16] |
| Kidneys | 0.025 | [16] |
Clinical Performance and Application
Etarfolatide imaging is used to stratify patients for FR-targeted therapies. The reliability of image interpretation is crucial for its clinical utility.
| Parameter | Study Population | Finding | Reference |
| Inter-Reader Agreement | Platinum-resistant ovarian cancer (n=60) | 87% agreement for FR(10-100%) vs FR(0%) classification | [17] |
| Inter-Reader Agreement | Platinum-resistant ovarian cancer (n=60) | 85% agreement for FR(100%) vs FR(0-90%) classification | [17] |
| Correlation with Therapy | Advanced ovarian cancer | Response to vintafolide correlates with FR positivity as determined by etarfolatide imaging | [18] |
digraph "Patient Selection Logic" { graph [fontname="Arial", fontsize=12, label="Role of Etarfolatide in Patient Selection", labelloc=t, pad="0.5"]; node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled"]; edge [fontname="Arial", fontsize=9];Population [label="Patient Population\n(e.g., NSCLC, Ovarian Cancer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imaging [label="Etarfolatide\nSPECT/CT Scan", fillcolor="#FBBC05", fontcolor="#202124"]; Decision [label="All Lesions FR-Positive?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Therapy [label="Candidate for\nFR-Targeted Therapy\n(e.g., Vintafolide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoTherapy [label="Not a Candidate for\nFR-Targeted Therapy", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Population -> Imaging [color="#202124"]; Imaging -> Decision [color="#202124"]; Decision -> Therapy [label="Yes", color="#34A853", arrowhead=normal]; Decision -> NoTherapy [label="No / Mixed", color="#EA4335", arrowhead=normal]; }
Conclusion
Etarfolatide is a well-characterized folate receptor imaging agent with a clear mechanism of action and established protocols for preclinical and clinical use. Its ability to non-invasively assess whole-body FR status provides critical information for patient stratification in the context of FR-targeted therapies. The quantitative data on its binding affinity, biodistribution, and clinical reader agreement support its role as a robust and reproducible companion diagnostic tool in oncology drug development and personalized medicine.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Technetium (99mTc) etarfolatide - Wikipedia [en.wikipedia.org]
- 3. radiologytoday.net [radiologytoday.net]
- 4. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Folate receptor-mediated Therapeutics and Imaging - Biotechnology Kiosk [biotechkiosk.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Folate Receptor−Targeted PET Radiopharmaceuticals for Tumor Imaging—A Bench-to-Bedside Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Identification of a PET Radiotracer for Imaging of the Folate Receptor-α: A Potential Tool to Select Patients for Targeted Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I clinical trial of 99mTc-etarfolatide, an imaging agent for folate receptor in healthy Japanese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (vintafolide) and companion SPECT-based imaging agent (99mTc-etarfolatide) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Folate Receptor-Targeted Imaging Agents in the Identification of Folate Receptor-Positive Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The folate receptor (FR), particularly the alpha isoform (FRα), is a promising molecular target in oncology due to its overexpression in a variety of solid tumors, including ovarian, lung, and breast cancers, while having limited expression in normal tissues. This differential expression provides a therapeutic window for targeted drug delivery and diagnostics. This technical guide provides an in-depth overview of two folate receptor-targeted imaging agents: etarfolatide (Folcepri), an investigational SPECT imaging agent, and pafolacianine (Cytalux®), an FDA-approved near-infrared (NIR) fluorescent imaging agent. The guide details their mechanisms of action, summarizes key clinical trial data, outlines experimental protocols, and visualizes associated biological pathways and workflows. While etarfolatide's development was halted due to the failure of its companion therapy, its story provides valuable insights into the development of targeted diagnostics. In contrast, pafolacianine represents a successful clinical translation of this technology, aiding surgeons in the intraoperative identification of malignant lesions.
Introduction: The Folate Receptor as a Cancer Biomarker
Folate, a B vitamin, is essential for cellular proliferation through its role in DNA synthesis and repair. Cancer cells, with their high proliferation rates, often upregulate mechanisms for folate uptake. One such mechanism is the overexpression of the folate receptor (FR), a high-affinity, membrane-bound protein.[1] The alpha isoform of the folate receptor (FRα) is of particular interest as it is highly overexpressed in many epithelial malignancies, including over 90% of non-mucinous ovarian cancers, while its expression in normal tissues is largely restricted to the apical surfaces of some polarized epithelial cells, making it an attractive target for cancer-specific agents.[2]
The overexpression of FRα has been correlated with advanced tumor stage and poorer prognosis in some cancers.[3] This has driven the development of FR-targeted therapies and companion diagnostics designed to identify patients who are most likely to benefit from these treatments.
Mechanism of Action of Folate Receptor-Targeted Imaging Agents
The fundamental principle behind folate receptor-targeted imaging agents is the conjugation of a folate analog to an imaging moiety. This conjugate retains a high affinity for the folate receptor, allowing for the selective delivery of the imaging agent to FR-positive tumor cells.
Etarfolatide (this compound): A SPECT Imaging Agent
Etarfolatide (formerly known as EC20) is a conjugate of a folate analog and a technetium-99m (99mTc) chelator.[4] After radiolabeling with 99mTc, etarfolatide binds with high affinity to FR-positive cells. The gamma radiation emitted by 99mTc can then be detected by a Single Photon Emission Computed Tomography (SPECT) camera, enabling non-invasive, whole-body imaging of FR-positive tumors.[1][4] Etarfolatide was developed as a companion diagnostic to select patients for treatment with vintafolide, a folate-targeted chemotherapeutic.[2] However, the marketing authorization for both was withdrawn after vintafolide failed to show a significant benefit in a Phase 3 trial.[5]
Pafolacianine (Cytalux®): A Near-Infrared (NIR) Fluorescent Imaging Agent
Pafolacianine is a conjugate of a folate analog and the near-infrared (NIR) fluorescent dye, S0456.[6] Administered intravenously prior to surgery, pafolacianine circulates throughout the body and binds to FR-positive cancer cells.[7] During surgery, a NIR imaging system is used to illuminate the surgical field. The NIR light excites the S0456 dye, causing the FR-positive lesions to fluoresce, thereby providing real-time visual guidance to the surgeon for the identification and removal of malignant tissue that may not be visible to the naked eye or palpable.[6][7]
Quantitative Data from Clinical Studies
The following tables summarize key quantitative data from clinical trials of etarfolatide and pafolacianine in ovarian cancer.
Table 1: Etarfolatide (this compound) Phase 2 Clinical Trial Data in Platinum-Resistant Ovarian Cancer
| Parameter | FR(100%) Patients (n=14) | FR(10%-90%) Patients (n=22) | FR(0%) Patients (n=3) | p-value |
| Disease Control Rate (DCR) | 57% | 36% | 33% | - |
| Lesion DCR (FR-positive vs FR-negative) | 56.4% | - | 20.7% | <0.001 |
| Median Overall Survival (months) | 14.6 | 9.6 | 3.0 | - |
Data from a Phase 2 trial of vintafolide with etarfolatide as the imaging agent. FR(100%) indicates all target lesions were FR-positive, FR(10%-90%) indicates at least one but not all lesions were FR-positive, and FR(0%) indicates no lesions were FR-positive.[3][5]
Table 2: Pafolacianine (Cytalux®) Phase 3 Clinical Trial Data in Ovarian Cancer
| Parameter | Value | 95% Confidence Interval |
| Patients with at least one additional malignant lesion detected with pafolacianine | 33.0% | 24.3% - 42.7% |
| Patient-level false positive rate | 20.2% | 13.7% - 28.0% |
| Sensitivity for detecting ovarian cancer | 83% | - |
| Achievement of complete R0 resection | 62.4% | - |
Data from the Phase 3 study of pafolacianine for intraoperative imaging of folate receptor-positive ovarian cancer.[8]
Experimental Protocols
Etarfolatide SPECT Imaging Protocol
The following is a generalized protocol based on clinical trial descriptions for etarfolatide SPECT imaging:
-
Patient Preparation: Patients are instructed to avoid folate-containing supplements for a specified period before imaging.
-
Folic Acid Pre-injection (Optional): In some protocols, a pre-injection of folic acid is administered to reduce the background uptake of etarfolatide in normal tissues that express low levels of the folate receptor, such as the kidneys.[9][10]
-
Radiolabeling: Etarfolatide is radiolabeled with 99mTc according to the manufacturer's instructions.
-
Administration: The radiolabeled 99mTc-etarfolatide is administered intravenously to the patient.
-
Imaging: Whole-body planar and SPECT/CT imaging are performed at specified time points post-injection (e.g., 1-2 hours).[9] SPECT/CT allows for the precise anatomical localization of areas of etarfolatide uptake.
-
Image Analysis: Images are reviewed by a qualified nuclear medicine physician to identify and characterize lesions with increased radiotracer uptake, indicative of folate receptor positivity.
Pafolacianine Intraoperative Imaging Protocol
The following protocol outlines the key steps for the use of pafolacianine in fluorescence-guided surgery:
-
Patient Preparation: Patients should avoid folate, folic acid, or folate-containing supplements for 48 hours before the administration of pafolacianine.
-
Administration: Pafolacianine is administered as an intravenous infusion over 60 minutes, 1 to 9 hours before surgery.
-
Surgical Procedure: The surgeon performs the standard surgical procedure for tumor debulking under normal white light.
-
Intraoperative Fluorescence Imaging: At any point during the surgery, the surgeon can switch the imaging system to NIR mode. A dedicated NIR camera system is used to illuminate the surgical field with light in the excitation spectrum of pafolacianine (approximately 760-785 nm).[7]
-
Tumor Identification: Tissues that have taken up pafolacianine will fluoresce in the NIR spectrum (approximately 790-815 nm) and appear bright on the monitor, allowing the surgeon to identify and resect lesions that may not have been detected under normal light.[6][7]
-
Pathological Confirmation: All resected tissues, both fluorescent and non-fluorescent, are sent for pathological analysis to confirm the presence or absence of malignancy.
Visualizations: Signaling Pathways and Experimental Workflows
Folate Receptor-Mediated Signaling Pathway
The folate receptor not only facilitates the cellular uptake of folate but is also implicated in intracellular signaling pathways that can promote cancer cell proliferation and survival.
References
- 1. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (vintafolide) and companion SPECT-based imaging agent (99mTc-etarfolatide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pafolacianine, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pafolacianine for Intraoperative Imaging of Folate Receptor–Positive Ovarian Cancer - The ASCO Post [ascopost.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Phase I clinical trial of 99mTc-etarfolatide, an imaging agent for folate receptor in healthy Japanese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Etarfolatide (Folcepri): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etarfolatide (99mTc-EC20), also known as Folcepri, is a technetium-99m labeled folate-based radiopharmaceutical developed as a companion diagnostic imaging agent. Its primary function is to non-invasively identify tumors overexpressing the folate receptor (FR), thereby selecting patients who are most likely to benefit from folate-targeted therapies. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of etarfolatide. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of key biological and experimental processes to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction: The Rationale for Folate Receptor Targeting
The folate receptor (FR) has emerged as a promising target in oncology due to its limited expression in normal tissues and significant overexpression in a variety of solid tumors, including ovarian, non-small cell lung, breast, and renal cancers.[1] This differential expression provides a therapeutic window for targeted drug delivery. The FRα isoform, in particular, is a high-affinity receptor that, upon binding to its ligand, folic acid, internalizes via endocytosis.[2] This natural internalization pathway can be exploited to deliver imaging agents or cytotoxic drugs directly to cancer cells, minimizing off-target toxicity.[2]
Etarfolatide was developed in conjunction with vintafolide (EC145), a folate-vinca alkaloid conjugate, to serve as a companion diagnostic.[3] The underlying principle is that by visualizing the presence and extent of FR-positive tumors with etarfolatide, clinicians can predict the potential efficacy of vintafolide, which selectively targets and kills these cells.[3]
Discovery and Physicochemical Properties
Etarfolatide is a small molecule drug conjugate consisting of folic acid linked to a chelating agent capable of binding the radioisotope technetium-99m (99mTc).[3] The 99mTc radioisotope is a gamma emitter with a half-life of 6 hours and an emission energy of 140 keV, making it ideal for Single Photon Emission Computed Tomography (SPECT) imaging.[4]
Chemical Structure and Synthesis
The chemical structure of etarfolatide is designed for high affinity to the folate receptor and stable chelation of 99mTc.[5] The synthesis of folate conjugates like etarfolatide is a multi-step process. While the precise, proprietary synthesis of etarfolatide is not publicly detailed, the general approach involves the covalent linkage of a folic acid derivative to a chelator.
General Synthesis Workflow:
The final product is typically a lyophilized kit containing the folate conjugate, a reducing agent (e.g., stannous chloride), and stabilizing agents. The addition of 99mTc-pertechnetate to the kit results in the formation of 99mTc-etarfolatide.
Mechanism of Action and Pharmacology
Etarfolatide's mechanism of action is predicated on its high affinity for the folate receptor. Following intravenous administration, etarfolatide circulates in the bloodstream and binds to FR-expressing cells.[3] The etarfolatide-FR complex is then internalized through endocytosis.[2] The accumulation of 99mTc at the tumor site allows for visualization by SPECT imaging.
Folate Receptor Binding and Internalization
Pharmacokinetics and Biodistribution
Pharmacokinetic studies in healthy volunteers have shown that etarfolatide is rapidly cleared from the blood, primarily through renal excretion.[6][7] Pre-administration of folic acid has been shown to reduce the background uptake in non-target tissues, thereby enhancing the tumor-to-background ratio and improving image quality.[4][6]
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 3.2 nM | [4] |
| Relative Affinity to Folate | 0.92 | [4] |
| Primary Route of Elimination | Renal | [6][7] |
| α Clearance Half-life | 26.9 min | [7] |
Table 1: Pharmacokinetic and Binding Properties of Etarfolatide
Experimental Protocols
Radiolabeling of Etarfolatide with Technetium-99m
Objective: To prepare 99mTc-etarfolatide for administration.
Materials:
-
Lyophilized etarfolatide kit (containing the folate conjugate, a reducing agent, and stabilizers).
-
Sterile, non-pyrogenic 99mTc-pertechnetate solution.
-
Lead-shielded vial.
-
Syringes and needles.
Protocol:
-
Allow the lyophilized etarfolatide kit to reach room temperature.
-
Aseptically add the required amount of 99mTc-pertechnetate solution to the shielded vial containing the lyophilized powder.
-
Gently swirl the vial to ensure complete dissolution of the powder.
-
Incubate at room temperature for the time specified in the kit instructions (typically 15-20 minutes).
-
Perform quality control to determine the radiochemical purity using methods such as instant thin-layer chromatography (ITLC). A radiochemical purity of >90% is generally considered acceptable for clinical use.
Folate Receptor Competitive Binding Assay
Objective: To determine the binding affinity of etarfolatide for the folate receptor.
Materials:
-
FR-positive cells (e.g., KB cells).
-
3H-folic acid.
-
Unlabeled etarfolatide (or its non-radioactive analog).
-
Cell culture medium.
-
Scintillation counter.
Protocol:
-
Plate FR-positive cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
Add a constant concentration of 3H-folic acid to each well.
-
Add increasing concentrations of unlabeled etarfolatide to the wells.
-
Incubate at 37°C for 1-2 hours.
-
Wash the cells to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
SPECT Imaging Protocol
Objective: To visualize the biodistribution of etarfolatide in vivo.
Protocol:
-
Administer a folic acid supplement intravenously 1-3 minutes prior to etarfolatide injection to reduce background uptake.[6]
-
Administer a bolus intravenous injection of 99mTc-etarfolatide (typically 740-925 MBq).[6]
-
Acquire whole-body planar and SPECT images at specified time points post-injection (e.g., 1-2 hours).[7]
-
For SPECT imaging, acquire images over 360° with a dual-head gamma camera equipped with low-energy, high-resolution collimators.
-
Reconstruct the images using an appropriate algorithm (e.g., ordered subset expectation maximization).
-
Co-register SPECT images with anatomical imaging (CT or MRI) for accurate localization of etarfolatide uptake.
Clinical Development and Efficacy
Etarfolatide has been evaluated in multiple clinical trials, primarily in patients with ovarian and non-small cell lung cancer, as a tool to select patients for vintafolide therapy.[3]
Phase I and II Clinical Trials
Phase I studies in healthy volunteers established the safety, biodistribution, and optimal imaging parameters for etarfolatide.[6][7] Phase II studies demonstrated a correlation between the percentage of FR-positive lesions identified by etarfolatide imaging and clinical outcomes in patients treated with vintafolide.[8]
| Clinical Trial Phase | Primary Objective | Key Findings | Reference |
| Phase I | Safety, pharmacokinetics, and dosimetry | Well-tolerated, rapid renal clearance. Folic acid pre-administration improves image quality. | [6][7] |
| Phase II (Ovarian Cancer) | Correlate FR positivity with vintafolide efficacy | Higher disease control rate and overall survival in patients with 100% FR-positive lesions. | [8] |
Table 2: Summary of Key Clinical Trial Findings for Etarfolatide
Correlation of FR Positivity with Clinical Outcomes
A key finding from the clinical development of etarfolatide was the strong correlation between the degree of FR positivity as determined by SPECT imaging and patient response to vintafolide.
Logical Relationship of Etarfolatide Use:
Folate Receptor Signaling
While etarfolatide is primarily an imaging agent, the binding of ligands to the folate receptor can initiate intracellular signaling cascades. Studies have shown that folate receptor activation can lead to the phosphorylation of Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3), as well as the activation of the ERK1/2 pathway.[9][10] It is important to note that as an imaging agent administered at microdoses, the extent to which etarfolatide activates these pathways is likely minimal and not its primary function.
Folate Receptor Signaling Pathway:
Conclusion and Future Directions
Etarfolatide represents a significant advancement in the field of personalized medicine, providing a non-invasive method to assess the folate receptor status of tumors. Its co-development with vintafolide exemplifies the successful integration of a companion diagnostic with a targeted therapeutic agent. Although the clinical development of vintafolide faced challenges, the utility of etarfolatide as a biomarker for FR expression remains valuable. Future research may explore the use of etarfolatide to select patients for other folate-targeted therapies or to investigate the role of folate receptor expression in various diseases. The detailed methodologies and data presented in this guide provide a foundation for further research and development in this promising area of oncology.
References
- 1. Revisiting the Value of Competition Assays in Folate Receptor-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct radiolabeling of Folate with Tc-99m using QbD approach: A step closer to folate based diagnostic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Technetium (99mTc) etarfolatide - Wikipedia [en.wikipedia.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Phase I clinical trial of 99mTc-etarfolatide, an imaging agent for folate receptor in healthy Japanese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (vintafolide) and companion SPECT-based imaging agent (99mTc-etarfolatide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Molecular Architecture and High-Affinity Targeting of Folcepri (Etarfolatide) for Folate Receptor-Positive Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Folcepri, with the active substance etarfolatide, is a folate receptor-targeted diagnostic imaging agent. This document provides a comprehensive overview of its molecular structure, binding affinity to the folate receptor, and the associated signaling pathways. Detailed experimental methodologies for assessing binding affinity and the clinical imaging workflow are presented. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of etarfolatide's mechanism of action and its application in precision oncology.
Introduction
Folate receptors (FRs) are overexpressed in a variety of epithelial cancers, including ovarian, non-small cell lung, endometrial, and breast cancer, while their expression in normal tissues is highly restricted. This differential expression makes the folate receptor an attractive target for cancer-specific therapies and diagnostics. Etarfolatide (formerly known as EC20) is a conjugate of the vitamin folic acid and a technetium-99m chelator, designed to non-invasively identify folate receptor-positive tumors through Single Photon Emission Computed Tomography (SPECT) imaging. The ability to visualize FR expression in vivo allows for the selection of patients who are most likely to benefit from folate receptor-targeted therapies.
Molecular Structure of Etarfolatide
Etarfolatide is a complex molecule designed for high-affinity binding to the folate receptor. It consists of a folate moiety for targeting, a peptide-based spacer, and a chelating agent for radiolabeling with technetium-99m.
The chemical structure of etarfolatide is provided by PubChem and other chemical databases.
-
Molecular Formula: C29H35N11O11S[1]
-
Molecular Weight: 745.7 g/mol [1]
-
Synonyms: this compound, EC 20[1]
The structure is comprised of:
-
A pteridine ring system and a p-aminobenzoyl glutamate moiety , which are the key components of folic acid responsible for high-affinity binding to the folate receptor.
-
A peptide linker that connects the folate moiety to the chelator.
-
A chelating group that stably incorporates the radioisotope technetium-99m for SPECT imaging.
Binding Affinity of Etarfolatide
Etarfolatide exhibits a high binding affinity for the human folate receptor, which is crucial for its function as a diagnostic imaging agent. The affinity is comparable to that of natural folic acid, ensuring effective targeting of FR-positive tumors.
Quantitative Binding Affinity Data
The binding affinity of a ligand to its receptor is typically quantified by the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. Preclinical studies have determined the binding affinity of 99mTc-etarfolatide for human folate receptors.
| Ligand | Receptor | Dissociation Constant (Kd) | Reference |
| 99mTc-Etarfolatide | Human Folate Receptors | 3.2 nM | [2] |
Experimental Protocols
Determination of Binding Affinity (Kd)
A common method to determine the binding affinity of a ligand to its receptor is through a competitive binding assay. This protocol is a representative example based on standard laboratory practices.
Objective: To determine the equilibrium dissociation constant (Kd) of etarfolatide for the folate receptor using a competitive radioligand binding assay.
Materials:
-
Folate receptor-positive cells (e.g., KB cells)
-
[3H]-Folic acid (radioligand)
-
Unlabeled etarfolatide (competitor)
-
Binding buffer (e.g., PBS with 1% BSA)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Cell Preparation: Culture folate receptor-positive cells to confluency. Harvest the cells and prepare a single-cell suspension in binding buffer.
-
Assay Setup: In a series of microcentrifuge tubes, add a fixed concentration of [3H]-folic acid.
-
Competitive Binding: Add increasing concentrations of unlabeled etarfolatide to the tubes. Include a control tube with no unlabeled competitor (total binding) and a tube with a large excess of unlabeled folic acid (non-specific binding).
-
Incubation: Add the cell suspension to each tube and incubate at 4°C for a specified time (e.g., 1 hour) to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-folic acid as a function of the log concentration of etarfolatide. The IC50 value (concentration of etarfolatide that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Kd can then be calculated using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radioligand and Kd_radioligand is its dissociation constant.
SPECT Imaging Workflow with Etarfolatide
The following is a generalized workflow for performing SPECT imaging in a clinical or preclinical setting to identify folate receptor-positive tumors.
Objective: To visualize the biodistribution of 99mTc-etarfolatide and identify folate receptor-positive lesions using SPECT imaging.
Protocol:
-
Patient/Subject Preparation: The patient or animal subject is appropriately prepared for the imaging procedure. This may include fasting for a certain period.
-
Radiolabeling: Etarfolatide is radiolabeled with technetium-99m (99mTc) according to the manufacturer's instructions to form 99mTc-etarfolatide.
-
Administration: A sterile solution of 99mTc-etarfolatide is administered intravenously.
-
Uptake Phase: A waiting period is observed to allow for the distribution of the imaging agent and its uptake by folate receptor-expressing tissues.
-
Image Acquisition: The patient or subject is positioned in a SPECT scanner. Planar and SPECT images of the region of interest (e.g., thorax, abdomen, pelvis) are acquired at a specified time point post-injection (e.g., 1-2 hours).
-
Image Reconstruction and Analysis: The acquired SPECT data is reconstructed to generate cross-sectional images. These images are then reviewed to identify areas of increased radiotracer uptake, indicative of folate receptor expression. SPECT/CT co-registration can be used for precise anatomical localization of the uptake.
Signaling Pathways Associated with the Folate Receptor
The binding of folate or folate conjugates like etarfolatide to the folate receptor can initiate intracellular signaling cascades that are independent of folate's role in one-carbon metabolism. Emerging evidence suggests the involvement of the JAK-STAT3 and ERK1/2 signaling pathways.
Caption: Folate Receptor Signaling Pathways.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical experimental workflow for evaluating a folate receptor-targeted imaging agent like etarfolatide.
Caption: Etarfolatide Development Workflow.
Conclusion
This compound (etarfolatide) is a well-characterized folate receptor-targeted imaging agent with high binding affinity. Its molecular structure is optimized for specific delivery of a radioisotope to FR-positive cancer cells. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and clinicians working on the development and application of folate-targeted diagnostics and therapeutics. Understanding the molecular interactions and biological consequences of etarfolatide binding is paramount for its effective use in personalized medicine. Although the marketing authorization for this compound was withdrawn due to the lack of efficacy of its companion therapeutic, the principles and technology behind etarfolatide remain a valuable paradigm in the field of targeted molecular imaging.
References
Preclinical and In Vitro Analysis of Folcepri (etarfolatide): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Folcepri (active substance: etarfolatide) is a diagnostic radiopharmaceutical agent designed for the non-invasive imaging of folate receptor (FR)-positive tumors. Developed as a companion diagnostic for the folate-targeted therapeutic, Vynfinit (vintafolide), this compound enables the selection of patients whose tumors overexpress the folate receptor, a key biomarker in various cancers, particularly ovarian cancer. This technical guide provides an in-depth overview of the preclinical studies and in vitro analyses that have characterized the binding affinity, specificity, and biodistribution of etarfolatide, underpinning its clinical application.
Introduction
Folate is an essential B vitamin required for nucleotide biosynthesis and cellular proliferation.[1] Many cancer cells upregulate the expression of the high-affinity folate receptor (FR) to meet their increased demand for folate.[1] This differential expression between malignant and healthy tissues presents a valuable target for both therapeutic and diagnostic agents.[2] this compound, with its active component etarfolatide, is a conjugate of folic acid and a technetium-99m (99mTc) radiolabel.[2][3] It is designed to bind with high affinity to FR-expressing cells, allowing for visualization via Single Photon Emission Computed Tomography (SPECT) imaging.[4][5] This guide details the preclinical data that validate the mechanism of action and in vivo behavior of etarfolatide.
Mechanism of Action: Folate Receptor-Mediated Endocytosis
The primary mechanism of action for etarfolatide is its high-affinity binding to the folate receptor, primarily the alpha isoform (FRα), which is frequently overexpressed on the surface of cancer cells.[1][2] Following binding, the etarfolatide-receptor complex is internalized through receptor-mediated endocytosis. This process sequesters the radiolabel within the cancer cell, enabling targeted imaging.[2] In contrast, most normal cells utilize the reduced folate carrier (RFC) for folate uptake, which has a much lower affinity for folate and its conjugates.[4]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. seom.org [seom.org]
- 5. This compound | European Medicines Agency (EMA) [ema.europa.eu]
The Folate Pathway: A Labyrinthine Network Fueling Cancer Cell Proliferation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The intricate network of biochemical reactions known as the folate pathway, or one-carbon metabolism, is a fundamental process essential for the survival and proliferation of all cells. This pathway's central role in the synthesis of nucleotides and methylation reactions makes it a critical nexus for rapidly dividing cells, a characteristic hallmark of cancer. Consequently, the folate pathway has long been a pivotal target in oncology, with the development of antifolate drugs marking a cornerstone of modern chemotherapy. This technical guide provides a comprehensive exploration of the folate pathway's significance in cancer cell proliferation, detailing its core mechanisms, key enzymatic players, and the therapeutic strategies designed to disrupt its function.
The Core Machinery: One-Carbon Metabolism in Cancer
Folate-mediated one-carbon metabolism is a complex series of interconnected reactions that occur in both the cytoplasm and mitochondria.[1][2] This compartmentalization allows for metabolic flexibility and the efficient distribution of one-carbon units for various biosynthetic processes. The primary function of this pathway is to accept one-carbon units from donors like serine and transfer them to various acceptor molecules, a process critical for the de novo synthesis of purines (adenine and guanine) and thymidylate (a precursor of thymine), which are the essential building blocks of DNA and RNA.[3][4] Furthermore, the folate cycle is intricately linked to the methionine cycle, providing the methyl groups necessary for the methylation of DNA, RNA, proteins, and lipids, which are crucial for regulating gene expression and maintaining cellular function.[5]
Cancer cells, with their demand for relentless proliferation, exhibit a heightened reliance on the folate pathway to sustain the production of nucleotides and maintain epigenetic stability through methylation.[6][7] This dependency is often accompanied by the upregulation of key enzymes within the pathway, rendering them attractive targets for therapeutic intervention.
Key Enzymatic Players in the Folate Pathway
Several enzymes play crucial roles in the folate pathway, and their dysregulation is frequently observed in various cancers.
-
Dihydrofolate Reductase (DHFR): This cytosolic enzyme is a critical component of the folate cycle, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of folate.[8][9] By regenerating the THF pool, DHFR ensures a continuous supply of folate cofactors for downstream reactions. The indispensable role of DHFR in DNA synthesis makes it a prime target for antifolate drugs like methotrexate.[10][11]
-
Methylenetetrahydrofolate Reductase (MTHFR): MTHFR is a key enzyme that catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. This step is a critical regulatory point in the folate pathway, directing folate metabolites towards either nucleotide synthesis or the methionine cycle for methylation reactions.[12][13] Polymorphisms in the MTHFR gene have been associated with altered enzyme activity and have been investigated for their potential role in cancer susceptibility and response to chemotherapy.[2][14]
-
Serine Hydroxymethyltransferase (SHMT): This enzyme exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms and catalyzes the reversible conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate.[15] SHMT2, in particular, is often overexpressed in cancer and plays a crucial role in providing one-carbon units from the mitochondria to the cytosol to fuel nucleotide synthesis.[16][17][18]
-
Methylenetetrahydrofolate Dehydrogenase (MTHFD): This family of enzymes, with isoforms in both the cytosol (MTHFD1) and mitochondria (MTHFD2, MTHFD1L), plays a central role in the interconversion of one-carbon units. MTHFD2 is particularly noteworthy as it is highly expressed in many cancers and embryonic tissues but is largely absent in normal adult tissues, making it a highly specific and attractive target for cancer therapy.[1][4][9][19]
Data Presentation: Quantitative Insights into the Folate Pathway in Cancer
The following tables summarize key quantitative data related to the folate pathway in cancer, providing a comparative overview for researchers.
Table 1: Folate Concentrations in Cancer vs. Normal Tissues
| Tissue Type | Folate Concentration in Cancer Tissue | Folate Concentration in Normal Tissue | Reference(s) |
| Lung Cancer | 20.07 nmol/l (serum) | 22.52 nmol/l (serum) | [20] |
| Lung Cancer | 4.3 ± 1.8 pg/ml (plasma) | 6.1 ± 2.3 pg/ml (plasma) | [21] |
| Colorectal Cancer | Variable, with significant inter-individual differences. | Variable, with significant inter-individual differences. | [22] |
Table 2: IC50 Values of Common Antifolate Drugs in Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 Value | Reference(s) |
| Methotrexate | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.004 µg/mL | [7] |
| Methotrexate | NCI-H460 | Non-Small Cell Lung Cancer | 2.4 µM | [7] |
| Methotrexate | HTC-116 | Colorectal Cancer | 0.15 mM (48h) | [23][24] |
| Methotrexate | A-549 | Non-Small Cell Lung Cancer | 0.10 mM (48h) | [23][24] |
| Pemetrexed | A549 | Non-Small Cell Lung Cancer | 1.82 ± 0.17 µmol/L (48h) | [25] |
| Pemetrexed | HCC827 | Non-Small Cell Lung Cancer | 1.54 ± 0.30 µmol/L (48h) | [25] |
| Pemetrexed | H1975 | Non-Small Cell Lung Cancer | 3.37 ± 0.14 µmol/L (48h) | [25] |
| Pemetrexed | Multiple Cell Lines | Various | Geometric mean: 15.1 µM | [26] |
| Raltitrexed | HepG2 | Hepatocellular Carcinoma | 78.919 nM (24h) | [27] |
Experimental Protocols: Methodologies for Studying the Folate Pathway
This section provides detailed methodologies for key experiments used to investigate the folate pathway and the efficacy of antifolate drugs.
Dihydrofolate Reductase (DHFR) Enzyme Activity Assay
This colorimetric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NADPH solution
-
DHF (substrate) solution
-
Cell or tissue lysate containing DHFR
-
96-well clear microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold DHFR Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the enzyme.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Sample (cell/tissue lysate)
-
DHFR Assay Buffer to bring the volume to a pre-determined level.
-
NADPH solution.
-
-
Initiate Reaction: Add the DHF substrate to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the rate of decrease in absorbance (ΔAbs/min). The DHFR activity is proportional to this rate and can be quantified using the molar extinction coefficient of NADPH.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Antifolate drug (e.g., methotrexate)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the antifolate drug and incubate for a specified period (e.g., 48-72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, remove the drug-containing medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Clonogenic Assay
The clonogenic assay, or colony formation assay, is a cell-based in vitro method to determine the ability of a single cell to grow into a colony. It is considered the gold standard for measuring the cytotoxic effects of anticancer agents.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Antifolate drug
-
6-well or 10-cm cell culture dishes
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate a low, known number of cells (e.g., 200-1000 cells) into each well of a 6-well plate or a 10-cm dish.
-
Drug Treatment: Treat the cells with the antifolate drug at various concentrations for a defined period. Alternatively, treat cells in a separate flask before seeding.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: After the incubation period, wash the plates with PBS, fix the colonies with the fixation solution, and then stain them with the crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each plate.
-
Data Analysis: Calculate the plating efficiency (PE) for the control group and the surviving fraction (SF) for each drug concentration. The SF is the ratio of the number of colonies formed after treatment to the number of cells seeded, normalized to the PE of the control group.
LC-MS Analysis of Folate Metabolites
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of folate metabolites in biological samples.
Materials:
-
Cell or tissue samples
-
Extraction solvent (e.g., methanol/water mixture with antioxidants like ascorbic acid)
-
LC-MS system (including a liquid chromatograph and a mass spectrometer)
-
Appropriate LC column (e.g., C18)
-
Mobile phases (e-g., aqueous buffer with an organic modifier)
-
Internal standards (isotopically labeled folate metabolites)
Procedure:
-
Sample Extraction: Homogenize cells or tissues in the extraction solvent to precipitate proteins and extract the folate metabolites. The use of antioxidants is crucial to prevent the degradation of labile folates.
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins and other cellular debris.
-
Supernatant Collection: Collect the supernatant containing the folate metabolites.
-
LC Separation: Inject the supernatant into the LC system. The folate metabolites are separated based on their physicochemical properties as they pass through the LC column.
-
MS Detection and Quantification: The separated metabolites are then introduced into the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. Quantification is achieved by comparing the signal intensity of the endogenous metabolites to that of the known concentration of the internal standards.
Visualizing the Folate Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core folate signaling pathway, a typical experimental workflow for evaluating antifolate drug efficacy, and the logical relationship between folate metabolism and cancer cell proliferation.
Caption: The compartmentalized folate pathway in cancer cells.
Caption: Experimental workflow for evaluating antifolate drug efficacy.
Caption: Logical relationship of folate metabolism to cancer proliferation.
Conclusion
The folate pathway represents a critical metabolic vulnerability in cancer cells, a fact that has been successfully exploited for decades in chemotherapy. The heightened demand for the products of one-carbon metabolism to fuel rapid proliferation makes cancer cells particularly susceptible to drugs that target key enzymes within this pathway. As our understanding of the intricate regulation and compartmentalization of folate metabolism deepens, so too does the potential for developing novel and more selective therapeutic strategies. The continued investigation into the kinetic properties of folate pathway enzymes in cancer, the precise quantification of folate metabolites in tumors, and the development of next-generation antifolates holds immense promise for improving the treatment of a wide range of malignancies. This guide provides a foundational understanding for researchers and drug development professionals to navigate the complexities of the folate pathway and contribute to the advancement of cancer therapy.
References
- 1. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Folate/homocysteine metabolism and lung cancer risk among smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Drug: Methotrexate - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 10. Drug: Methotrexate - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. Liquid chromatography-tandem mass spectrometry analysis of folate and folate catabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wcrf.org [wcrf.org]
- 13. MTHFR C677T and A1298C Polymorphisms in Breast Cancer, Gliomas and Gastric Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of the MTHFR polymorphisms in cancer risk modification and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vital role of SHMT2 in diverse disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. profiles.wustl.edu [profiles.wustl.edu]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Serum folate concentration and the incidence of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
- 22. Folate levels measured by LC–MS/MS in patients with colorectal cancer treated with different leucovorin dosages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Drug: Pemetrexed - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 27. Raltitrexed Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Folate-Targeted Therapies in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate relationship between folate metabolism and cellular proliferation has long been a cornerstone of cancer research. Folate, an essential B vitamin, plays a pivotal role in the synthesis of nucleotides, the building blocks of DNA and RNA. Cancer cells, characterized by their rapid and uncontrolled growth, exhibit a heightened demand for folates to sustain their proliferation. This dependency has been exploited for therapeutic intervention for over half a century, leading to the development of a diverse arsenal of folate-targeted therapies. This technical guide provides an in-depth exploration of the history, mechanisms of action, and key experimental methodologies associated with these crucial oncologic treatments.
The journey of folate-targeted therapies began with the advent of antifolates, molecules designed to interfere with folate metabolism, thereby inducing a state of folate deficiency in cancer cells and halting their growth. The pioneering antifolate, aminopterin, and its successor, methotrexate, revolutionized the treatment of childhood leukemia in the mid-20th century.[1] These classical antifolates primarily act by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate cycle.[2][3][4][5][6]
Building on this foundational understanding, subsequent research has led to the development of novel antifolates with distinct mechanisms of action and improved therapeutic indices. Pemetrexed and raltitrexed, for instance, primarily target thymidylate synthase (TS), another key enzyme in nucleotide synthesis.[7][8] The evolution of these drugs has been driven by the need to overcome mechanisms of resistance to classical antifolates and to broaden their spectrum of activity against various solid tumors.[5][7]
A more recent and highly specific approach to folate-targeted therapy involves leveraging the overexpression of the folate receptor (FR) on the surface of many cancer cells.[9][10][11] This strategy utilizes folate as a targeting ligand to deliver cytotoxic agents or imaging probes directly to malignant cells, minimizing off-target toxicity. Folate-drug conjugates, such as vintafolide, and monoclonal antibodies targeting the folate receptor, like farletuzumab, represent this new wave of precision oncology.[7][9][10][12][13]
This guide will delve into the quantitative outcomes of pivotal clinical trials that have shaped the clinical application of these therapies. Furthermore, it will provide detailed protocols for key in vitro assays essential for the preclinical evaluation of novel folate-targeted agents. Finally, through detailed diagrams, it will illustrate the intricate signaling pathways and molecular interactions that underpin the efficacy of these life-saving treatments.
Quantitative Data from Clinical Trials
The clinical development of folate-targeted therapies has been marked by numerous trials evaluating their efficacy and safety across a range of malignancies. The following tables summarize key quantitative data from pivotal studies of prominent antifolates and folate receptor-targeted agents.
Table 1: Efficacy of Pemetrexed in Non-Small Cell Lung Cancer (NSCLC)
| Trial Name/Identifier | Phase | Treatment Arm | Comparator Arm | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference |
| JMEI | III | Pemetrexed 500 mg/m² | Docetaxel 75 mg/m² | 571 | 9.1% | 2.9 | 8.3 | [1][5][11] |
| PARAMOUNT | III | Pemetrexed 500 mg/m² (continuation maintenance) | Placebo | 539 | 14.3% (from start of maintenance) | 4.1 | 13.9 | |
| JMDB | III | Pemetrexed 500 mg/m² + Cisplatin 75 mg/m² | Gemcitabine 1250 mg/m² + Cisplatin 75 mg/m² | 1725 | 30.6% (non-squamous) | 5.3 (non-squamous) | 11.8 (non-squamous) | |
| Cullen et al. | III | Pemetrexed 500 mg/m² | Pemetrexed 900 mg/m² | 588 | 7.1% | 2.6 | 6.7 | [2] |
Table 2: Efficacy of Folate Receptor-Targeted Therapies in Ovarian Cancer
| Drug | Trial Name/Identifier | Phase | Treatment Arm | Comparator Arm | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference |
| Vintafolide | PRECEDENT (NCT00722592) | II | Vintafolide + Pegylated Liposomal Doxorubicin (PLD) | PLD alone | 149 | 28% | 5.0 | 16.9 | [14][15][16] |
| Vintafolide (FR 100% positive) | PRECEDENT (NCT00722592) | II | Vintafolide + PLD | PLD alone | 46 | 45% | 5.5 | 22.9 | [14][15] |
| Farletuzumab | MORAb-003-011 (NCT02289950) | II | Farletuzumab + Chemotherapy | Placebo + Chemotherapy | 214 | - | 11.7 | - | [17][18] |
| Farletuzumab Ecteribulin | Study 101 (NCT03386942) - Cohort 1 (0.9 mg/kg) | I | Farletuzumab Ecteribulin | - | 24 | 25.0% | 6.7 | 10.5 | [3] |
| Farletuzumab Ecteribulin | Study 101 (NCT03386942) - Cohort 2 (1.2 mg/kg) | I | Farletuzumab Ecteribulin | - | 21 | 52.4% | 8.2 | Not Estimable | [3] |
Table 3: Efficacy of Other Key Antifolates
| Drug | Cancer Type | Trial Name/Identifier | Phase | Treatment Arm(s) | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference |
| Raltitrexed | Advanced Colorectal Cancer | Tomudex Colorectal Cancer Study Group | III | Raltitrexed 3 mg/m² | 495 | 19% | - | 10.9 | [6] |
| Raltitrexed + Oxaliplatin | Metastatic Colorectal Cancer | Santini et al. | II | Raltitrexed 3 mg/m² + Oxaliplatin 70 mg/m² | 44 | 45.5% | 6.0 | 14.8 | [19] |
| Edatrexate | Head and Neck Squamous Cell Carcinoma | EORTC Head and Neck Cancer Cooperative Group | III | Edatrexate 70-80 mg/m²/wk | 264 | 21% | - | 6.0 | [7] |
| Methotrexate + 5-FU | Advanced Breast Cancer | Gewirtz and Cadman | - | Methotrexate 200 mg/m² + 5-FU 600 mg/m² | 17 | 53% (>50% regression in 9/17) | - | - | [20] |
| Lometrexol | Various Solid Tumors | - | I | Lometrexol with Folic Acid | - | Partial response in ovarian cancer | - | - | [21][22] |
Key Experimental Protocols
The preclinical evaluation of folate-targeted therapies relies on a suite of standardized in vitro assays to characterize their binding affinity, cellular uptake, and cytotoxic activity. The following sections provide detailed protocols for these essential experiments.
Folate Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a test compound for the folate receptor by measuring its ability to compete with a radiolabeled folate ligand.
Materials:
-
Folate receptor-positive cells (e.g., KB, IGROV-1) or cell membranes
-
[³H]-Folic Acid (Radioligand)
-
Unlabeled test compound
-
Binding Buffer (e.g., 25 mM Tris, 150 mM NaCl, 0.1% Triton X-100, pH 7.4)
-
Scintillation fluid and vials
-
Scintillation counter
-
96-well filter plates with glass fiber filters (e.g., Millipore MultiScreenHTS)
-
Vacuum manifold
Procedure:
-
Cell/Membrane Preparation:
-
Culture folate receptor-positive cells to near confluency.
-
For whole-cell assays, harvest cells and resuspend in ice-cold binding buffer.
-
For membrane preparations, lyse cells and isolate the membrane fraction by centrifugation. Resuspend membranes in binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of [³H]-Folic Acid to each well.
-
Add increasing concentrations of the unlabeled test compound to designated wells.
-
Include control wells for total binding (only [³H]-Folic Acid) and non-specific binding ( [³H]-Folic Acid + a high concentration of unlabeled folic acid).
-
-
Incubation:
-
Add the cell suspension or membrane preparation to each well.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 1-4 hours) with gentle agitation.
-
-
Filtration and Washing:
-
Place the filter plate on a vacuum manifold.
-
Transfer the contents of the assay plate to the filter plate.
-
Apply vacuum to separate the bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioactivity.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Cellular Uptake Assay (Flow Cytometry)
This method quantifies the internalization of fluorescently labeled folate-drug conjugates into cancer cells.
Materials:
-
Folate receptor-positive (e.g., KB) and negative (e.g., A549) cancer cell lines
-
Fluorescently labeled folate conjugate (e.g., FITC-folate)
-
Cell culture medium (folate-free for specific experiments)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed folate receptor-positive and negative cells into 6-well plates and culture overnight to allow for attachment.
-
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the fluorescently labeled folate conjugate at the desired concentration.
-
For competition experiments, pre-incubate a set of wells with a high concentration of unlabeled folic acid for 30 minutes before adding the fluorescent conjugate.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
-
Cell Harvesting:
-
Remove the treatment medium and wash the cells twice with ice-cold PBS to remove unbound conjugate.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells and resuspend in PBS.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis:
-
Compare the MFI of cells treated with the fluorescent conjugate to untreated control cells.
-
In competition experiments, a significant reduction in MFI in the presence of excess unlabeled folic acid indicates receptor-mediated uptake.
-
Compare the uptake in folate receptor-positive versus negative cell lines to demonstrate specificity.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess the cytotoxic effect of a drug by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (antifolate or folate-drug conjugate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the test compound.
-
Include control wells with medium only (no cells) and cells with medium containing the vehicle used to dissolve the drug.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well (typically 10% of the culture volume).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the log concentration of the drug.
-
Determine the IC₅₀ value, which is the concentration of the drug that causes a 50% reduction in cell viability.
-
Signaling Pathways and Mechanisms of Action
The efficacy of folate-targeted therapies is rooted in their ability to disrupt critical cellular processes. The following diagrams, rendered in DOT language for Graphviz, illustrate the key signaling pathways and mechanisms of action.
Folate Metabolism and Antifolate Targets
Caption: Overview of the folate metabolism pathway and the targets of classical and novel antifolates.
Dihydrofolate Reductase (DHFR) Inhibition by Methotrexate
Caption: Competitive inhibition of DHFR by methotrexate, blocking the binding of dihydrofolate.
Folate Receptor-Mediated Endocytosis
Caption: The process of folate receptor-mediated endocytosis for targeted drug delivery.
Conclusion
The history of folate-targeted therapies in oncology is a testament to the power of understanding fundamental cellular processes to develop effective cancer treatments. From the early, broad-spectrum antifolates to the highly specific folate receptor-targeted agents, this class of drugs has continually evolved, offering improved efficacy and reduced toxicity. The quantitative data from decades of clinical research underscore the significant impact these therapies have had on patient outcomes in a variety of cancers.
For researchers and drug development professionals, a deep understanding of the underlying mechanisms and the experimental methodologies used to evaluate these agents is paramount. The protocols and pathway diagrams provided in this guide serve as a foundational resource for the continued innovation in this critical area of oncology. As our knowledge of cancer biology deepens, the principles of folate-targeted therapy will undoubtedly continue to inspire the development of the next generation of precision cancer medicines.
References
- 1. scispace.com [scispace.com]
- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Folate receptor endocytosis and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 6. proteopedia.org [proteopedia.org]
- 7. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 8. Cycling back to folate metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. Folate receptors and transporters: biological role and diagnostic/therapeutic targets in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 16. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 19. mdpi.com [mdpi.com]
- 20. Effect of receptor occupancy on folate receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dihydrofolate Reductase [biocyclopedia.com]
- 22. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
Protocol for Radiolabeling Etarfolatide with Technetium-99m
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Etarfolatide is a folate receptor-targeting small molecule that, when radiolabeled with technetium-99m (⁹⁹ᵐTc), becomes a diagnostic imaging agent for Single Photon Emission Computed Tomography (SPECT). This agent, also known as ⁹⁹ᵐTc-etarfolatide or Folcepri®, is utilized to identify cells that overexpress folate receptors, a common characteristic of various cancers, including ovarian and non-small cell lung cancer. The detection of folate receptor-positive tumors can aid in patient selection for folate-targeted therapies.[1][2] The radiolabeling process is streamlined through the use of a sterile, lyophilized "cold kit" formulation.
Principle of the Procedure
The radiolabeling of etarfolatide with ⁹⁹ᵐTc is a straightforward process involving the reconstitution of a lyophilized kit with a sterile, oxidant-free solution of sodium pertechnetate (Na⁹⁹ᵐTcO₄) obtained from a commercially available ⁹⁹ᵐMo/⁹⁹ᵐTc generator. The kit contains etarfolatide, a reducing agent (stannous chloride), and other excipients. The stannous ions (Sn²⁺) reduce the pertechnetate (Tc⁷⁺), allowing the resulting technetium-99m to form a stable chelate with the etarfolatide molecule.
Experimental Protocols
1. Materials and Equipment
-
Etarfolatide (this compound®) cold kit vial
-
Sterile, oxidant-free Sodium Pertechnetate (⁹⁹ᵐTc) Injection, USP
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Lead-shielded vial container
-
Syringes (1 mL, 3 mL, 5 mL)
-
Sterile needles (25G or similar)
-
Alcohol swabs
-
Dose calibrator
-
Instant Thin-Layer Chromatography (ITLC-SG) strips
-
Developing solvents (e.g., Acetone, Saline)
-
Radio-TLC scanner or gamma counter
2. Radiolabeling Procedure
-
Preparation:
-
Visually inspect the etarfolatide cold kit for any damage or discoloration.
-
Allow the vial to come to room temperature if stored refrigerated.
-
Using a dose calibrator, measure the activity of the sodium pertechnetate (⁹⁹ᵐTc) eluate. The required activity will depend on the number of patient doses to be prepared.
-
-
Reconstitution:
-
Place the etarfolatide vial in a lead-shielded container.
-
Aseptically add a specific volume of sterile 0.9% Sodium Chloride Injection, USP to the vial to dissolve the lyophilized powder. Gently swirl the vial until the contents are completely dissolved.
-
Aseptically add the required activity of sodium pertechnetate (⁹⁹ᵐTc) injection to the etarfolatide vial.
-
-
Incubation:
-
Gently swirl the vial to ensure thorough mixing of the contents.
-
Allow the vial to incubate at room temperature for a specified period (typically 15-20 minutes) to allow for the radiolabeling reaction to complete.
-
-
Final Preparation:
-
After incubation, visually inspect the final radiolabeled solution for any particulate matter or discoloration. The solution should be clear and colorless.
-
Measure the total radioactivity of the prepared ⁹⁹ᵐTc-etarfolatide solution using a dose calibrator.
-
Calculate the radiochemical concentration (MBq/mL or mCi/mL).
-
The prepared ⁹⁹ᵐTc-etarfolatide is now ready for quality control testing and subsequent patient administration.
-
3. Quality Control
Radiochemical Purity (RCP) Determination using Instant Thin-Layer Chromatography (ITLC)
The primary quality control test for ⁹⁹ᵐTc-etarfolatide is the determination of its radiochemical purity. This is crucial to ensure that the majority of the radioactivity is bound to the etarfolatide molecule and to quantify the levels of impurities, which are typically free pertechnetate (⁹⁹ᵐTcO₄⁻) and hydrolyzed-reduced technetium (⁹⁹ᵐTcO₂).
-
Procedure:
-
Prepare two ITLC-SG strips. Mark an origin line on each strip.
-
Spot a small drop of the ⁹⁹ᵐTc-etarfolatide solution onto the origin of each strip.
-
Develop the first strip in a chromatography chamber containing acetone as the mobile phase.
-
Develop the second strip in a chromatography chamber containing 0.9% sodium chloride (saline) as the mobile phase.
-
Allow the solvent front to travel near the top of the strips.
-
Remove the strips and allow them to dry.
-
Using a radio-TLC scanner or by cutting the strips and using a gamma counter, determine the distribution of radioactivity on each strip.
-
-
Interpretation of Results:
-
Acetone Strip: Free pertechnetate (⁹⁹ᵐTcO₄⁻) is soluble in acetone and will migrate with the solvent front (Rf = 0.9-1.0). The ⁹⁹ᵐTc-etarfolatide and hydrolyzed-reduced technetium will remain at the origin (Rf = 0.0-0.1).
-
Saline Strip: ⁹⁹ᵐTc-etarfolatide and free pertechnetate (⁹⁹ᵐTcO₄⁻) are soluble in saline and will migrate with the solvent front (Rf = 0.9-1.0). Hydrolyzed-reduced technetium is insoluble and will remain at the origin (Rf = 0.0-0.1).
-
-
Calculation of Radiochemical Purity:
-
% Free Pertechnetate = (Counts at solvent front of acetone strip / Total counts on acetone strip) x 100
-
% Hydrolyzed-Reduced Technetium = (Counts at origin of saline strip / Total counts on saline strip) x 100
-
% ⁹⁹ᵐTc-etarfolatide (RCP) = 100% - (% Free Pertechnetate + % Hydrolyzed-Reduced Technetium)
-
Data Presentation
Table 1: Composition of Etarfolatide (this compound®) Cold Kit
| Component | Quantity per Vial | Purpose |
| Etarfolatide | 0.10 mg | Active substance, targets folate receptor |
| Sodium α-D-glucoheptonate dihydrate | Not specified | Stabilizer |
| Stannous chloride (E512) | Not specified | Reducing agent for technetium-99m |
| Hydrochloric acid (E507) | For pH adjustment | pH adjustment |
| Sodium hydroxide (E524) | For pH adjustment | pH adjustment |
Data sourced from the European Medicines Agency Assessment Report for this compound.[1]
Table 2: Quality Control Specifications for ⁹⁹ᵐTc-Etarfolatide
| Parameter | Specification | Method |
| Appearance | Clear, colorless solution, free of particulate matter | Visual Inspection |
| pH | 4.5 - 7.0 | pH meter or pH-indicator strips |
| Radiochemical Purity (RCP) | ≥ 90% | Instant Thin-Layer Chromatography (ITLC-SG) |
| Free Pertechnetate (⁹⁹ᵐTcO₄⁻) | ≤ 5% | ITLC-SG with Acetone |
| Hydrolyzed-Reduced ⁹⁹ᵐTc (⁹⁹ᵐTcO₂) | ≤ 5% | ITLC-SG with Saline |
Table 3: Stability of Radiolabeled ⁹⁹ᵐTc-Etarfolatide
| Storage Condition | Time Post-Labeling | Radiochemical Purity |
| Room Temperature | 1 hour | > 95% |
| Room Temperature | 6 hours | > 90% |
| Room Temperature | 8 hours | Typically remains > 90% |
Note: Stability data is based on typical performance of ⁹⁹ᵐTc-labeled radiopharmaceuticals and may vary. It is recommended to use the product within 6-8 hours of preparation.
Visualizations
Caption: Experimental workflow for the radiolabeling of etarfolatide with technetium-99m.
Caption: Logical workflow for the quality control testing of ⁹⁹ᵐTc-etarfolatide.
References
Application Notes and Protocols: SPECT/CT Imaging of Ovarian Cancer Using Folcepri (99mTc-Etarfolatide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folcepri™ (etarfolatide, formerly EC20) is a radiolabeled diagnostic imaging agent designed to target the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including a high percentage of epithelial ovarian cancers. When labeled with Technetium-99m (99mTc), this agent, 99mTc-etarfolatide, allows for non-invasive visualization of folate receptor-positive tumors using Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT). This SPECT/CT imaging modality serves as a companion diagnostic to identify patients whose tumors express the folate receptor and are therefore more likely to respond to folate-targeted therapies such as vintafolide. To enhance image quality, a pre-administration of folic acid (Neocepri™) is employed to reduce background signal.
These application notes provide a comprehensive overview of the mechanism of action, clinical data, and detailed protocols for performing SPECT/CT imaging with this compound in the context of ovarian cancer research and clinical trials.
Mechanism of Action
Etarfolatide is a conjugate of folic acid and a 99mTc-chelating peptide. The folic acid component of etarfolatide binds with high affinity to the folate receptor on the surface of cancer cells. Following this binding, the radiolabel, 99mTc, can be detected by a SPECT camera, allowing for the anatomical localization of tumors that express the folate receptor when fused with CT images. The pre-administration of unlabeled folic acid (Neocepri) helps to saturate the reduced folate carrier system present on normal tissues, thereby reducing background radioactivity and improving the tumor-to-background ratio for clearer imaging of FR-positive tumors.
Folate Receptor Signaling in Ovarian Cancer
The folate receptor, particularly FRα, is not only a transporter of folate into the cell for metabolic processes essential for cell proliferation, but it is also implicated in intracellular signaling pathways that promote tumorigenesis. Emerging evidence suggests that upon binding of folate, FRα can influence signaling cascades such as the JAK-STAT3 and ERK1/2 pathways, which are known to be involved in cell proliferation, survival, and migration.
Quantitative Data from Clinical Trials
SPECT/CT imaging with 99mTc-etarfolatide has been evaluated in clinical trials to select patients for folate-targeted therapies and to correlate folate receptor status with clinical outcomes.
| Patient Group (by Folate Receptor Status) | Number of Patients | Disease Control Rate (DCR) | Median Overall Survival (OS) in Months |
| FR (100% of lesions positive) | N/A | 57% | 14.6 |
| FR (10-90% of lesions positive) | N/A | 36% | 9.6 |
| FR (0% of lesions positive) | N/A | 33% | 3.0 |
| Table 1: Correlation of Folate Receptor Status with Clinical Outcomes in a Phase II Study of Vintafolide in Advanced Ovarian Cancer. |
| Treatment Arm | Patient Population | Number of Patients | Median Progression-Free Survival (PFS) in Months | Hazard Ratio (HR) |
| Vintafolide + PLD | Intent-to-Treat (ITT) | 149 (total) | 5.0 | 0.63 |
| PLD Alone | Intent-to-Treat (ITT) | 2.7 | ||
| Vintafolide + PLD | FR-Positive (100%) | N/A | 5.5 | 0.38 |
| PLD Alone | FR-Positive (100%) | 1.5 | ||
| Table 2: Efficacy of Vintafolide in Combination with Pegylated Liposomal Doxorubicin (PLD) in Platinum-Resistant Ovarian Cancer (PRECEDENT Trial). |
Experimental Protocols
Patient Preparation
-
Informed Consent: Ensure the patient has provided written informed consent prior to any study-related procedures.
-
Medical History and Examination: Conduct a thorough medical history and physical examination.
-
Fasting: Patients should fast for at least 4 hours prior to the administration of Neocepri and this compound.
-
Hydration: Encourage the patient to be well-hydrated.
Radiolabeling of this compound (Etarfolatide) with 99mTc
This procedure should be performed by trained personnel in a licensed radiopharmacy, following institutional and national guidelines for handling radioactive materials.
-
Kit Preparation: Obtain a sterile, non-pyrogenic this compound kit for radiopharmaceutical preparation.
-
99mTc Elution: Elute sodium pertechnetate (99mTc) from a 99Mo/99mTc generator using sterile, oxidant-free 0.9% sodium chloride solution.
-
Radiolabeling:
-
Aseptically add the required amount of sodium pertechnetate (99mTc) solution to the this compound vial.
-
The typical activity used for patient administration is approximately 740 MBq (20 mCi), with a range up to 925 MBq (25 mCi) reported in clinical trials.[1]
-
Gently swirl the vial to ensure complete dissolution and labeling.
-
Allow the reaction to proceed at room temperature for the time specified in the kit's instructions for use.
-
-
Quality Control: Perform radiochemical purity testing using an appropriate chromatography method (e.g., paper chromatography) to ensure the labeling efficiency meets the required specifications (typically >90%).
SPECT/CT Imaging Protocol
-
Administration of Neocepri:
-
Administration of 99mTc-Etarfolatide (this compound):
-
Approximately 1 to 3 minutes after the administration of Neocepri, administer the prepared dose of 99mTc-etarfolatide (740-925 MBq) as an intravenous injection.[1]
-
-
Imaging Time Point:
-
SPECT/CT imaging is typically performed 1 to 2 hours after the injection of 99mTc-etarfolatide.
-
-
SPECT/CT Acquisition Parameters:
-
Scanner: A dual-head SPECT/CT scanner is recommended.
-
Collimators: Low-energy, high-resolution (LEHR) parallel-hole collimators are typically used.
-
Energy Window: A 15-20% energy window centered at the 140 keV photopeak of 99mTc.
-
SPECT Acquisition:
-
Matrix Size: 128x128 or 256x256.
-
Rotation: 360° rotation (180° per detector head).
-
Projections: 60-120 projections, with a dwell time of 20-40 seconds per projection.
-
Scan Area: Typically from the mid-skull to the mid-thigh, or as clinically indicated to cover all known or suspected areas of disease.
-
-
CT Acquisition:
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
kVp: 120-140 kVp.
-
mAs: Variable, optimized for patient size and diagnostic requirements while minimizing radiation dose.
-
Slice Thickness: 2.5-5.0 mm.
-
-
-
Image Reconstruction:
-
Algorithm: Iterative reconstruction algorithms (e.g., Ordered Subsets Expectation Maximization - OSEM) are recommended.
-
Corrections: Attenuation correction using the co-registered CT data is essential. Scatter correction (e.g., using a dual-energy window method) and resolution recovery should also be applied.
-
-
Image Analysis and Interpretation:
-
The reconstructed SPECT and CT images are fused to provide anatomical localization of 99mTc-etarfolatide uptake.
-
Target lesions identified on a baseline diagnostic CT are evaluated on the SPECT/CT images.
-
Uptake in a lesion that is greater than the surrounding background activity is generally considered positive for folate receptor expression.
-
Patients can be categorized based on the percentage of their target lesions that are FR-positive (e.g., FR-100%, FR-10-90%, FR-0%).
-
Disclaimer
These application notes and protocols are intended for informational purposes for researchers, scientists, and drug development professionals. They are based on publicly available information from clinical trials and scientific publications. The administration of radiopharmaceuticals and the performance of diagnostic imaging procedures should only be conducted by qualified and licensed healthcare professionals in accordance with institutional and regulatory guidelines. The specific parameters for imaging and data analysis may vary depending on the equipment, software, and institutional protocols. Always refer to the manufacturer's instructions for use for any commercial products mentioned.
References
Application of Folcepri (Etarfolatide) in Preclinical Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folcepri, with the active substance etarfolatide (formerly known as EC20), is a folate receptor (FR)-targeted diagnostic imaging agent. It is a conjugate of the vitamin folic acid and a technetium-99m (99mTc) chelator, designed for use with Single Photon Emission Computed Tomography (SPECT) to non-invasively identify tumors that overexpress folate receptors. In the preclinical setting, this compound serves as a critical tool for assessing the suitability of FR-targeted therapies, such as the chemotherapeutic agent vintafolide (EC145), by confirming the presence and accessibility of the target receptor on tumor cells. These application notes provide a comprehensive overview of the use of this compound in preclinical cancer models, including detailed experimental protocols and quantitative data from key studies.
Mechanism of Action
The underlying principle of this compound's application is its high affinity for the folate receptor, particularly the alpha isoform (FRα), which is frequently overexpressed on the surface of various cancer cells, including ovarian, lung, and breast cancers, while having limited expression in normal tissues. Upon intravenous administration, etarfolatide binds to these receptors. The conjugated 99mTc allows for the visualization of FR-positive tumors using SPECT imaging. This targeted delivery mechanism provides a non-invasive method to assess the folate receptor status of tumors throughout the body.
The binding of etarfolatide to the folate receptor initiates a process called receptor-mediated endocytosis, where the cell membrane engulfs the bound complex, forming an intracellular vesicle called an endosome. This process is the same pathway exploited by FR-targeted therapeutics like vintafolide to deliver their cytotoxic payload into the cancer cell.
Figure 1: Mechanism of this compound (Etarfolatide) uptake and signal generation.
Preclinical Applications
The primary preclinical applications of this compound (etarfolatide) revolve around its use as a non-invasive imaging biomarker to:
-
Confirm Folate Receptor Expression: To verify the presence and level of FR expression in various cancer xenograft and patient-derived xenograft (PDX) models.
-
Select Animal Models for FR-Targeted Therapy: To identify appropriate tumor models that are positive for FR expression for subsequent efficacy studies of FR-targeted drugs.
-
Monitor Response to Therapy: To assess changes in FR expression in response to treatment, which may provide insights into mechanisms of resistance.
-
Biodistribution Studies: To determine the in vivo distribution and tumor-targeting efficiency of the folate conjugate.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies involving etarfolatide and the related therapeutic, vintafolide.
Table 1: In Vitro Binding Affinity of Etarfolatide
| Compound | Dissociation Constant (Kd) | Relative Affinity (vs. Folic Acid) | Cell Line | Reference |
| Etarfolatide (EC20) | ~3 nM | 0.92 | Cultured FR-positive tumor cells | [1] |
Table 2: In Vivo Tumor Uptake of 99mTc-Etarfolatide in Xenograft Models
| Cancer Model | Cell Line | Animal Model | % Injected Dose per Gram (%ID/g) of Tumor | Reference |
| Murine Sarcoma | M109 | BALB/c mice | 15.5 | [2] |
| Murine Breast Cancer | 4T1 | BALB/c mice | 2.6 | [2] |
Table 3: Preclinical Efficacy of Vintafolide (EC145) in Xenograft Models
| Cancer Model | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition/Regression | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | Nude mice | 9.6 mg/kg, three times a week | 56-78% regression, 75% cures | [3] |
| Triple-Negative Breast Cancer | CAL51 | Nude mice | 9.6 mg/kg, three times a week | 76% tumor growth inhibition | [3] |
| Nasopharyngeal Carcinoma | KB | Nude mice | 2 µmol/kg, daily | Complete response in 5/5 mice | [4] |
| Murine Lymphoma | J6456 | Nude mice | 2 µmol/kg, daily | Complete response in 5/5 mice | [4] |
Experimental Protocols
Protocol 1: In Vivo SPECT/CT Imaging with Etarfolatide in a Mouse Xenograft Model
This protocol describes the use of etarfolatide for non-invasive imaging of folate receptor-positive tumors in a mouse xenograft model.
Materials:
-
Folate receptor-positive tumor cells (e.g., M109, KB)
-
Immunocompromised mice (e.g., BALB/c nude)
-
Etarfolatide (EC20) kit for radiopharmaceutical preparation
-
99mTc-pertechnetate
-
Saline solution
-
SPECT/CT scanner
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Xenograft Establishment:
-
Culture FR-positive tumor cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile saline or appropriate medium at a concentration of 1x10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Preparation of 99mTc-Etarfolatide:
-
Prepare the 99mTc-etarfolatide according to the manufacturer's instructions provided with the EC20 kit. This typically involves the addition of a sterile, non-pyrogenic solution of 99mTc-pertechnetate to the lyophilized powder in the kit, followed by a brief incubation at a specified temperature.
-
-
Animal Preparation and Injection:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Administer approximately 5.5-7.4 MBq (150-200 µCi) of 99mTc-etarfolatide via tail vein injection.
-
-
SPECT/CT Imaging:
-
At a predetermined time point post-injection (typically 1-4 hours), place the anesthetized mouse on the imaging bed of the SPECT/CT scanner.
-
Acquire whole-body or targeted SPECT images. Typical acquisition parameters may include:
-
Energy window: 140 keV ± 10%
-
Collimator: Low-energy, high-resolution
-
Matrix size: 128x128 or 256x256
-
Projections: 60-120 projections over 360°
-
Acquisition time: 20-30 minutes
-
-
Immediately following the SPECT acquisition, perform a CT scan for anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct the SPECT and CT images.
-
Fuse the SPECT and CT images to localize the radioactive uptake within the tumor and other organs.
-
Quantify the uptake in the tumor and other tissues by drawing regions of interest (ROIs) and calculating the mean counts, which can be converted to % injected dose per gram (%ID/g) if a standard is used.
-
Figure 2: Experimental workflow for preclinical imaging with this compound.
Protocol 2: In Vivo Efficacy Study of Vintafolide in a Mouse Xenograft Model
This protocol outlines a typical preclinical efficacy study to evaluate the anti-tumor activity of vintafolide in a folate receptor-positive xenograft model, with etarfolatide imaging used for model selection.
Materials:
-
FR-positive tumor cells (e.g., MDA-MB-231, KB)
-
Immunocompromised mice (e.g., nude mice)
-
Vintafolide (EC145)
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
-
Etarfolatide and SPECT/CT imaging setup (as in Protocol 1)
Procedure:
-
Model Selection with Etarfolatide Imaging:
-
Establish tumor xenografts as described in Protocol 1.
-
Perform etarfolatide SPECT/CT imaging on a cohort of tumor-bearing mice to confirm FR expression in the tumors.
-
Select animals with confirmed FR-positive tumors for the efficacy study.
-
-
Animal Grouping and Treatment:
-
Randomize the selected mice into treatment and control groups (n=5-10 mice per group).
-
Measure the initial tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Administer vintafolide intravenously at a predetermined dose and schedule (e.g., 2 mg/kg, three times a week).
-
Administer the vehicle control to the control group using the same schedule.
-
-
Monitoring Tumor Growth and Animal Health:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor the body weight and general health of the animals regularly.
-
Continue treatment for a specified duration (e.g., 3-4 weeks).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each measurement time point.
-
Plot the mean tumor volume ± SEM over time for each group.
-
Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
Figure 3: Logical workflow for a vintafolide preclinical efficacy study.
Conclusion
This compound (etarfolatide) is an invaluable tool in the preclinical development of folate receptor-targeted cancer therapies. Its ability to non-invasively visualize FR-positive tumors allows for the rational selection of appropriate animal models and provides a means to assess target engagement in vivo. The protocols and data presented here offer a foundation for researchers to design and execute robust preclinical studies aimed at evaluating the potential of novel FR-targeted agents. Careful consideration of the experimental design, including the choice of cancer model and imaging parameters, is crucial for obtaining reliable and translatable results.
References
Application Notes and Protocols: Image Analysis of Folcepri (⁹⁹ᵐTc-etarfolatide) SPECT Scans
For: Researchers, Scientists, and Drug Development Professionals
Subject: Standardized Methodologies for the Quantitative and Qualitative Analysis of Folcepri SPECT Scans for Folate Receptor (FR) Assessment.
Introduction
This compound (⁹⁹ᵐTc-etarfolatide) is a radiopharmaceutical imaging agent designed for Single Photon Emission Computed Tomography (SPECT). It targets the folate receptor (FR), which is overexpressed in a variety of epithelial cancers, including ovarian, lung, and breast cancer, but has limited expression in most normal tissues.[1][2] This allows for noninvasive, whole-body imaging to assess FR expression in tumors.[1][3] Accurate and reproducible image analysis is critical for determining a patient's FR status, which can help identify individuals who may benefit from FR-targeted therapies like vintafolide.[1][4]
These application notes provide detailed protocols for patient preparation, image acquisition, reconstruction, and analysis of this compound SPECT scans to ensure standardized and quantitative assessment of FR-positive lesions.
Pre-Imaging Protocol: Patient Preparation and Agent Administration
Correct patient preparation is crucial to optimize image quality by reducing background uptake of ⁹⁹ᵐTc-etarfolatide.
2.1 Patient Preparation:
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to the administration of this compound to minimize physiological folate competition.
-
Hydration: Patients should be well-hydrated. Encourage drinking water before and after the scan to facilitate radiotracer clearance.
-
Folic Acid Pre-injection: To reduce uptake in non-malignant tissues that express FR (like kidneys and liver) and improve the tumor-to-background ratio, a pre-injection of folic acid is recommended.[1][5][6] Administer a low dose of folic acid (e.g., 1 mg) intravenously 1-3 minutes before the this compound injection.[7][8]
2.2 Radiopharmaceutical Preparation and Administration:
-
Reconstitution: this compound is a kit for radiopharmaceutical preparation.[9] Reconstitute the etarfolatide vial with a sterile, non-pyrogenic solution of sodium pertechnetate (⁹⁹ᵐTc) from an approved ⁹⁹ᵐMo/⁹⁹ᵐTc generator, following the manufacturer's instructions.
-
Dose: The recommended adult dose is approximately 740 MBq (20 mCi) of ⁹⁹ᵐTc-etarfolatide.[5][7]
-
Administration: Administer the dose as an intravenous bolus injection.
SPECT/CT Image Acquisition Protocol
Co-registration with an anatomical imaging modality like CT is essential for accurate localization and attenuation correction.
3.1 Imaging Timeline:
-
Imaging should be performed approximately 1 to 1.5 hours post-injection of ⁹⁹ᵐTc-etarfolatide.[5]
3.2 CT Acquisition:
-
Scanner: Multi-slice CT scanner.
-
Scan Type: A low-dose, non-contrast CT scan is typically sufficient for anatomical localization and attenuation correction.
-
Parameters:
-
kVp: 120-140 kVp
-
mAs: 30-100 mAs (using dose modulation techniques)
-
Slice Thickness: 2.5-5.0 mm
-
3.3 SPECT Acquisition:
-
Scanner: Dual-head gamma camera equipped with Low-Energy High-Resolution (LEHR) collimators.
-
Energy Peak: 140 keV with a 15-20% energy window.
-
Acquisition Mode: Step-and-shoot or continuous rotation.
-
Matrix Size: 128x128.
-
Projections: 60-120 projections over 360 degrees.
-
Time per Projection: 20-30 seconds.
Image Reconstruction and Processing
Standardized reconstruction is key to enabling quantitative analysis.
4.1 Reconstruction Algorithm:
-
Use an iterative reconstruction algorithm such as Ordered Subsets Expectation Maximization (OSEM).[10]
-
Iterations and Subsets: A common starting point is 8-10 subsets and 2-4 iterations. These parameters should be optimized and standardized for the specific system.
4.2 Corrections:
-
Attenuation Correction: Apply CT-based attenuation correction. This is critical for accurate quantification.
-
Scatter Correction: Use a window-based method (e.g., dual-energy window) or a model-based correction.
-
Resolution Recovery: Apply resolution recovery (collimator-detector response) modeling to improve spatial resolution and quantitative accuracy.
4.3 Post-Reconstruction Filtering:
-
Apply a 3D Gaussian filter (e.g., 8-10 mm FWHM) to reduce image noise. The filter parameters should be kept consistent.
Image Analysis and Quantification
Image analysis involves both qualitative assessment and quantitative measurements. SPECT images should be manually fused with the patient's prior diagnostic CT or MRI images for precise lesion identification.[1]
5.1 Qualitative Analysis (Visual Assessment):
-
Identify target lesions based on RECIST 1.1 criteria from a baseline diagnostic CT or MRI.[9][11]
-
Assess ⁹⁹ᵐTc-etarfolatide uptake in these lesions on the fused SPECT/CT images.
-
Score uptake relative to the surrounding background tissue.[12]
-
FR-Positive: Uptake is visually greater than the surrounding background activity.
-
FR-Negative: Uptake is equal to or less than the background activity.
-
5.2 Semi-Quantitative Analysis:
5.2.1 Standardized Uptake Value (SUV) Calculation: The Standardized Uptake Value (SUV) normalizes the radioactivity concentration in a region of interest (ROI) to the injected dose and a measure of body size, allowing for semi-quantitative comparison.[13][14]
The formula for SUV is: SUV = (Radioactivity Concentration in ROI [MBq/mL]) / (Injected Dose [MBq] / Body Weight [kg])
-
SUVmax: The maximum pixel value within the tumor ROI. It is simple to measure but sensitive to noise.
-
SUVpeak: An average of pixel values within a small, fixed-size ROI placed in the most intense area of the tumor, which is less sensitive to noise than SUVmax.[14]
-
SUVmean: The average SUV of all pixels within the entire tumor ROI.
5.2.2 Tumor-to-Background Ratio (TBR): TBR provides a measure of lesion conspicuity. TBR = SUVmax_lesion / SUVmean_background
-
A background ROI should be drawn in a relevant normal tissue region (e.g., contralateral healthy tissue, muscle).
Data Presentation and Interpretation
6.1 Folate Receptor (FR) Status Classification: Patients can be categorized based on the percentage of their target lesions that are FR-positive. This classification has been shown to correlate with clinical outcomes for FR-targeted therapies.[1][11]
-
FR(100%): All target lesions are FR-positive.
-
FR(10-90%): At least one, but not all, target lesions are FR-positive.
-
FR(0%): No target lesions are FR-positive.
6.2 Quantitative Data Summary: Quantitative data from image analysis should be summarized for clarity and comparison.
| Parameter | Lesion 1 | Lesion 2 | Lesion N | Normal Liver |
| Location | Left Lung | Pericardium | ... | Right Lobe |
| Size (mm) | 25 | 18 | ... | N/A |
| Visual Score | FR-Positive | FR-Positive | ... | N/A |
| SUVmax | 8.5 | 6.2 | ... | 2.1 |
| SUVpeak | 7.1 | 5.4 | ... | 1.8 |
| TBR | 4.0 | 3.0 | ... | N/A |
Table 1: Example of a quantitative data summary table for a patient's this compound SPECT scan.
6.3 Biodistribution Data: In healthy volunteers, ⁹⁹ᵐTc-etarfolatide primarily distributes to the kidneys, liver, and bladder.[5] Pre-injection with folic acid reduces this background uptake.[1][5][6]
| Organ | Mean Effective Dose (mSv/MBq) | Peak Uptake (% Injected Dose) |
| Urinary Bladder Wall | 0.026 | N/A |
| Kidneys | 0.025 | ~10% |
| Liver | N/A | 17% |
| Red Marrow | N/A | 16% |
Table 2: Radiation dosimetry and peak organ uptake of ⁹⁹ᵐTc-etarfolatide in healthy volunteers.[5]
Diagrams and Workflows
7.1 Experimental Workflow for this compound SPECT Imaging and Analysis
Caption: Workflow from patient preparation to final data analysis for this compound SPECT.
7.2 Folate Receptor Alpha (FRα) Signaling Pathway The folate receptor internalizes folic acid via endocytosis.[15] Upon binding, it can also activate downstream signaling cascades, such as the JAK-STAT and ERK pathways, which are implicated in cell growth and proliferation.[16][17][18][19]
Caption: Simplified signaling pathway of the Folate Receptor α (FRα).
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Development of Folate Receptor−Targeted PET Radiopharmaceuticals for Tumor Imaging—A Bench-to-Bedside Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Technetium (99mTc) etarfolatide - Wikipedia [en.wikipedia.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase I clinical trial of 99mTc-etarfolatide, an imaging agent for folate receptor in healthy Japanese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neocepri | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. EANM practice guideline for quantitative SPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (vintafolide) and companion SPECT-based imaging agent (99mTc-etarfolatide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Standardized uptake value - Wikipedia [en.wikipedia.org]
- 14. TPC - SUV [turkupetcentre.net]
- 15. Folate based radiopharmaceuticals for imaging and therapy of cancer and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Emerging roles for folate receptor FOLR1 in signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etarfolatide Dosimetry and Radiation Safety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosimetry, radiation safety considerations, and relevant experimental protocols for the folate receptor-targeting imaging agent, etarfolatide. This document is intended to guide researchers and professionals in the safe and effective use of this agent in a laboratory and clinical research setting.
Introduction to Etarfolatide
Etarfolatide is a diagnostic imaging agent that targets the folate receptor (FR), which is overexpressed in a variety of cancers, including ovarian, lung, and endometrial cancers. It consists of a folate molecule linked to a chelator that can be labeled with a radioisotope, most commonly Technetium-99m (99mTc). The resulting radiopharmaceutical, 99mTc-etarfolatide, allows for non-invasive, whole-body imaging of FR-positive tumors using Single Photon Emission Computed Tomography (SPECT).[1][2] This imaging modality can aid in patient selection for FR-targeted therapies.[2][3]
Dosimetry of 99mTc-Etarfolatide
Internal radiation dosimetry is crucial for assessing the risk to patients undergoing diagnostic procedures with radiopharmaceuticals. The dosimetry of 99mTc-etarfolatide has been evaluated in several clinical trials, with the data indicating a favorable safety profile.
Biodistribution
Following intravenous injection, 99mTc-etarfolatide distributes throughout the body and accumulates in organs expressing the folate receptor. The primary route of elimination is through the kidneys.[4][5] Physiologic uptake is observed in the kidneys, liver, spleen, and bladder.[4] To enhance tumor-to-background contrast and reduce radiation dose to normal tissues, a small amount of folic acid is often administered prior to 99mTc-etarfolatide to partially saturate folate receptors in healthy organs.[4]
Absorbed Radiation Doses
The absorbed radiation doses to various organs from 99mTc-etarfolatide have been calculated based on biodistribution data from clinical studies. The kidneys and the wall of the urinary bladder consistently receive the highest absorbed doses.[2][4][6] The effective dose, which represents the overall risk to the patient, is comparable to other 99mTc-based diagnostic agents.[2][6]
Table 1: Summary of Absorbed Radiation Doses for 99mTc-Etarfolatide in Adults
| Organ | Mean Absorbed Dose (mGy/MBq) |
| Kidneys | 0.025 |
| Urinary Bladder Wall | 0.026 |
| Liver | - |
| Red Marrow | - |
| Effective Dose (mSv/MBq) | 0.0076 - 0.011 |
Data compiled from multiple sources.[2][4][6] Dashes indicate data not consistently reported across all studies.
Radiation Safety Considerations
The use of 99mTc-etarfolatide requires adherence to standard radiation safety protocols to minimize exposure to healthcare professionals, patients, and the general public.
For Healthcare Professionals
Healthcare professionals handling or administering 99mTc-etarfolatide should follow the principles of ALARA (As Low As Reasonably Achievable). Key safety measures include:
-
Time: Minimize the time spent in close proximity to the radiopharmaceutical and the patient.
-
Distance: Maximize the distance from the source of radiation. Radiation exposure decreases significantly with increasing distance.
-
Shielding: Use appropriate shielding, such as lead-lined vials and syringe shields, during preparation and administration. Personal protective equipment, including lead aprons and gloves, should be worn when indicated.[7][8]
For Patients
Patients receiving 99mTc-etarfolatide will emit low levels of radiation. Post-administration instructions should be provided to minimize exposure to others, especially pregnant women and young children. These instructions may include:
-
Maintaining a safe distance from others for a specified period.
-
Practicing good hygiene, such as frequent hand washing, especially after urination.
-
Flushing the toilet twice after use to facilitate the clearance of the radiopharmaceutical.[9]
-
Drinking plenty of fluids to aid in the excretion of the agent.[9]
Experimental Protocols
The following sections outline a typical experimental protocol for a clinical study evaluating the dosimetry and biodistribution of 99mTc-etarfolatide.
Subject Population
-
Healthy adult volunteers or patients with confirmed or suspected FR-positive malignancies.
-
Exclusion criteria should include pregnancy, breastfeeding, and severe renal impairment.
Radiopharmaceutical Preparation and Administration
-
Folic Acid Pre-administration: Intravenously administer a specified dose of folic acid (e.g., 1 mg) 1-3 minutes prior to the injection of 99mTc-etarfolatide.[5]
-
99mTc-Etarfolatide Administration: Intravenously inject a calibrated activity of 99mTc-etarfolatide (e.g., 740 MBq ± 20%).[5]
Imaging Protocol
-
Whole-Body Planar Imaging: Acquire whole-body planar images at multiple time points post-injection (e.g., 5 minutes, 1 hour, 4 hours, and 24 hours) to assess the biodistribution and clearance of the radiopharmaceutical.[4][5]
-
SPECT/CT Imaging: Perform SPECT/CT imaging of specific regions of interest (e.g., chest, abdomen, pelvis) at 1-1.5 hours post-injection to obtain detailed anatomical localization of radiotracer uptake.[4]
Dosimetry Calculation
Internal radiation dosimetry is typically calculated using the Medical Internal Radiation Dose (MIRD) formalism.[5][10][11] This involves:
-
Quantifying the activity in source organs from the imaging data at various time points.
-
Calculating the time-integrated activity (residence time) in each source organ.
-
Using established MIRD S-values (absorbed dose per unit cumulated activity) to calculate the absorbed dose to target organs.[10][12]
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of 99mTc-Etarfolatide uptake in a folate receptor-positive cancer cell.
Caption: Experimental workflow for a 99mTc-etarfolatide dosimetry study.
References
- 1. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (vintafolide) and companion SPECT-based imaging agent (99mTc-etarfolatide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Phase I clinical trial of 99mTc-etarfolatide, an imaging agent for folate receptor in healthy Japanese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Radiation Safety In Healthcare: What Medical Professionals Need to Know [radcareservices.com]
- 8. barriertechnologies.com [barriertechnologies.com]
- 9. vmfh.org [vmfh.org]
- 10. unm.lf1.cuni.cz [unm.lf1.cuni.cz]
- 11. nrc.gov [nrc.gov]
- 12. bic.mni.mcgill.ca [bic.mni.mcgill.ca]
Application Notes and Protocols: Use of Folcepri (Etarfolatide) in Patient Selection for Folate-Targeted Therapy
For Research, Scientific, and Drug Development Professionals
Introduction
Folate receptor alpha (FRα) is a cell-surface glycoprotein that is overexpressed in various epithelial malignancies, including ovarian, lung, and breast cancers, while having limited expression in normal tissues.[1][2] This differential expression makes it an attractive target for cancer therapeutics. Folate-targeted therapies are designed to selectively deliver cytotoxic agents to cancer cells that express FRα. The effective use of these targeted therapies relies on the accurate identification of patients whose tumors express the folate receptor, thereby maximizing therapeutic efficacy and minimizing unnecessary toxicity.[3]
Folcepri™ (etarfolatide) is a radiopharmaceutical diagnostic imaging agent developed as a companion diagnostic for folate-targeted therapies. It is a conjugate of the vitamin folic acid and a technetium-99m (99mTc) chelator.[4][5] When radiolabeled with 99mTc, etarfolatide binds with high affinity to folate receptors, enabling non-invasive, whole-body imaging of FR-positive tumors using Single Photon Emission Computed Tomography (SPECT).[1][5]
These application notes provide a comprehensive overview of the principles and methodologies for utilizing etarfolatide in the selection of patients for FR-targeted therapies. While the marketing authorization for this compound and its associated therapy, Vynfinit™ (vintafolide), was withdrawn in 2014 due to the failure of a phase 3 clinical trial to confirm clinical benefit, the principles of this approach and the data generated remain valuable for the ongoing research and development of other folate-targeted treatments.
Mechanism of Action and Rationale for Use
The fundamental principle behind etarfolatide imaging is the high affinity of folic acid for the folate receptor. Etarfolatide, being a folate conjugate, is taken up by FR-expressing cells through receptor-mediated endocytosis. The attached 99mTc radioisotope emits gamma rays that can be detected by a SPECT camera, allowing for the visualization of tissues with high FR expression.
To enhance the specificity of tumor imaging, a pre-injection of folic acid (brand name: Neocepri™) is administered. This saturates the folate receptors present in normal tissues with high FR expression, such as the kidneys, liver, and spleen, thereby reducing background signal and improving the tumor-to-background ratio during imaging.[1][6]
Quantitative Data from Clinical Studies
The clinical utility of etarfolatide imaging for patient selection was evaluated in the PRECEDENT (NCT00722592) phase II clinical trial for vintafolide in platinum-resistant ovarian cancer. The study demonstrated a correlation between the percentage of FR-positive lesions, as determined by etarfolatide SPECT imaging, and the clinical outcome for patients treated with vintafolide in combination with pegylated liposomal doxorubicin (PLD) versus PLD alone.
Table 1: Progression-Free Survival (PFS) in the PRECEDENT Trial
| Patient Subgroup (by Etarfolatide Imaging) | Treatment Arm | Median PFS (months) | Hazard Ratio (95% CI) | p-value |
| FR-Positive (100% of lesions) | Vintafolide + PLD | 5.5 | 0.38 (0.17–0.85) | 0.013 |
| PLD alone | 1.5 | |||
| FR-Positive (10-90% of lesions) | Vintafolide + PLD | 5.7 | 0.547 (0.304–0.983) | 0.041 |
| PLD alone | 1.7 | |||
| FR-Negative (0% of lesions) | Vintafolide + PLD | 3.8 | 1.806 | Not Significant |
| PLD alone | 5.4 |
Data sourced from the PRECEDENT Phase II trial results.[1][7][8][9]
Table 2: Disease Control Rate (DCR) in a Phase II Single-Arm Study of Vintafolide (NCT00507741)
| Patient Subgroup (by Etarfolatide Imaging) | Disease Control Rate (CR+PR+SD) |
| FR(100%) | 57% |
| FR(10%-90%) | 36% |
| FR(0%) | 33% |
CR: Complete Response, PR: Partial Response, SD: Stable Disease. Data from a single-arm Phase II study.[1][10]
Experimental Protocols
Patient Selection Criteria
-
Indication: Patients with recurrent platinum-resistant ovarian cancer.
-
Prior Therapy: Patients should have received and progressed after at least one platinum-based chemotherapy regimen.
-
Performance Status: Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
-
Organ Function: Adequate bone marrow, renal, and hepatic function.
Preparation of 99mTc-Etarfolatide
This compound is supplied as a sterile, non-pyrogenic lyophilized kit for the preparation of 99mTc-etarfolatide injection. The radiolabeling should be performed by trained personnel in a licensed radiopharmacy according to the manufacturer's instructions. Briefly, a sterile, oxidant-free solution of sodium pertechnetate (99mTc) is aseptically added to the vial containing the lyophilized etarfolatide. The vial is then gently agitated to ensure complete dissolution and labeling. Quality control should be performed to determine the radiochemical purity of the final product before administration.
Imaging Protocol
-
Patient Preparation: Patients should be well-hydrated before and after the imaging procedure to facilitate the clearance of the radiopharmaceutical.
-
Folic Acid Pre-administration: Administer an intravenous injection of folic acid (Neocepri™) 1-3 minutes prior to the injection of 99mTc-etarfolatide. This step is crucial for reducing background uptake in non-target tissues.
-
99mTc-Etarfolatide Administration: Administer a single intravenous injection of 99mTc-etarfolatide (typically 740-925 MBq).
-
Image Acquisition:
-
Timing: Perform SPECT or SPECT/CT imaging 1 to 1.5 hours after the administration of 99mTc-etarfolatide.[6]
-
Modality: SPECT/CT is preferred over standalone SPECT to allow for better anatomical localization of radiotracer uptake.
-
Scan Area: Whole-body or regional scans of the chest, abdomen, and pelvis should be acquired.
-
Acquisition Parameters: Use a dual-head gamma camera equipped with low-energy, high-resolution collimators. Acquire images in a 128x128 matrix with a 20% energy window centered at 140 keV.
-
Image Interpretation and Patient Stratification
-
Lesion Identification: Target lesions are first identified on the co-registered CT scan based on RECIST 1.0 criteria.
-
FR-Positivity Assessment: The corresponding SPECT images are then evaluated for 99mTc-etarfolatide uptake in these target lesions. A lesion is classified as "FR-positive" if it demonstrates focal radiotracer uptake greater than the surrounding background activity. Lesions located in or near areas of high physiological uptake (e.g., kidneys, liver) may be considered non-evaluable.
-
Patient Categorization: Patients are stratified into three groups based on the percentage of their target lesions that are FR-positive:
-
FR(100%): All target lesions are FR-positive.
-
FR(10%-90%): At least one, but not all, target lesions are FR-positive.
-
FR(0%): No target lesions are FR-positive.
-
Visualizations
Folate Receptor Alpha Signaling Pathway
Caption: Folate Receptor α (FRα) signaling pathway.
Etarfolatide Imaging Workflow for Patient Selection
Caption: Workflow for patient selection using etarfolatide imaging.
Logical Framework for Folate-Targeted Therapy Decision
Caption: Decision logic for folate-targeted therapy based on imaging.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Technetium (99mTc) etarfolatide - Wikipedia [en.wikipedia.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. PRECEDENT: a randomized phase II trial comparing vintafolide (EC145) and pegylated liposomal doxorubicin (PLD) in combination versus PLD alone in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (vintafolide) and companion SPECT-based imaging agent (99mTc-etarfolatide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I clinical trial of 99mTc-etarfolatide, an imaging agent for folate receptor in healthy Japanese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Biodistribution Studies of Etarfolatide (⁹⁹ᵐTc-EC20)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo biodistribution studies of etarfolatide (⁹⁹ᵐTc-EC20), a radiopharmaceutical imaging agent that targets the folate receptor (FR).
Introduction and Background
Etarfolatide is a technetium-99m (⁹⁹ᵐTc)-labeled folate conjugate designed for the non-invasive imaging of folate receptor-positive cells. The folate receptor is a cell surface glycoprotein that is frequently overexpressed in a variety of epithelial cancers, including ovarian, lung, breast, and endometrial cancers, while having limited expression in most normal tissues. This differential expression makes the folate receptor an attractive target for diagnostic imaging and targeted drug delivery.
Etarfolatide binds with high affinity to the folate receptor, allowing for the visualization of FR-positive tumors using Single Photon Emission Computed Tomography (SPECT). It serves as a companion diagnostic for folate receptor-targeted therapies, such as the small molecule drug conjugate vintafolide, by identifying patients whose tumors express the receptor and are therefore more likely to respond to treatment.[1][2] Preclinical in vivo biodistribution studies are crucial for understanding the pharmacokinetics, tumor targeting capabilities, and off-target accumulation of etarfolatide, thereby providing essential data for its clinical translation and development of related folate-targeted agents.
Mechanism of Action: Folate Receptor-Mediated Endocytosis
Upon intravenous administration, etarfolatide circulates in the bloodstream and binds to folate receptors on the surface of cells. This binding initiates a process called receptor-mediated endocytosis, where the cell membrane invaginates to form an endosome, internalizing the etarfolatide-receptor complex. Inside the cell, the acidic environment of the endosome facilitates the dissociation of etarfolatide from the receptor. The receptor is then recycled back to the cell surface, while the radiopharmaceutical is retained within the cell, allowing for imaging.
Quantitative Biodistribution Data
The following tables summarize representative quantitative biodistribution data for ⁹⁹ᵐTc-etarfolatide from preclinical studies in tumor-bearing mice. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of ⁹⁹ᵐTc-Etarfolatide in M109 Tumor-Bearing BALB/c Mice [3]
| Tissue | %ID/g (Mean ± SD) at 4 hours post-injection |
| Blood | 0.8 ± 0.1 |
| Heart | 0.8 ± 0.1 |
| Lungs | 2.5 ± 0.3 |
| Liver | 3.3 ± 0.4 |
| Spleen | 1.1 ± 0.1 |
| Kidneys | 116.5 ± 10.2 |
| Muscle | 0.4 ± 0.1 |
| Bone | 1.5 ± 0.2 |
| Brain | 0.1 ± 0.0 |
| M109 Tumor | 17.7 ± 2.1 |
Mice were maintained on a folate-deficient diet. Data adapted from Leamon et al., 2004.[3]
Table 2: Effect of Tumor Folate Receptor Expression on ⁹⁹ᵐTc-Etarfolatide Uptake [3]
| Cell Line (Tumor) | Relative FR Expression | Tumor Uptake (%ID/g ± SD) |
| M109 | High | 17.7 ± 2.1 |
| 4T1 | Low | 2.9 ± 0.4 |
Data demonstrates receptor-specific uptake. Both tumor types were implanted in BALB/c mice on a folate-deficient diet. Data collected at 4 hours post-injection.[3]
Experimental Protocols
This section provides a detailed protocol for a typical preclinical in vivo biodistribution study of ⁹⁹ᵐTc-etarfolatide in a tumor-bearing mouse model.
4.1. Materials and Reagents
-
Radiopharmaceutical: ⁹⁹ᵐTc-etarfolatide (⁹⁹ᵐTc-EC20)
-
Animal Model: Female athymic nude mice (or other appropriate strain, e.g., BALB/c for syngeneic models), 4-6 weeks old.
-
Tumor Cells: Folate receptor-positive cell line (e.g., M109, KB, IGROV-1) and a negative control cell line if applicable.
-
Cell Culture Media: Appropriate media for cell lines (e.g., RPMI-1640), potentially folate-deficient media.
-
Animal Diet: Folate-deficient chow (recommended to enhance tumor-to-background ratios).[3]
-
Anesthetics: Isoflurane, ketamine/xylazine cocktail, or other approved anesthetic.
-
Injection Supplies: Insulin syringes (e.g., 28-30 gauge), sterile saline for injection.
-
Dissection Tools: Scissors, forceps, scalpels.
-
Sample Collection: Pre-weighed collection tubes (e.g., 1.5 mL or 5 mL tubes).
-
Instrumentation: Gamma counter, analytical balance.
-
Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses.
4.2. Experimental Workflow Diagram
4.3. Step-by-Step Protocol
-
Animal and Tumor Model Preparation:
-
Acclimate mice for at least one week upon arrival, providing a folate-deficient diet and water ad libitum.
-
Harvest tumor cells from culture and resuspend in sterile saline or PBS at a concentration of approximately 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
Monitor tumor growth regularly with calipers. The study can commence when tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Radiopharmaceutical Preparation and Administration:
-
Prepare ⁹⁹ᵐTc-etarfolatide according to the manufacturer's or established laboratory protocols.
-
Determine the radiochemical purity (RCP) of the final product, which should be >95%.
-
Prepare the injection dose by diluting the radiolabeled compound in sterile saline. A typical dose for a mouse is 1-5 MBq in a volume of 100 µL.
-
Prepare standards for the gamma counter by taking a small, known volume of the injection solution and diluting it in a known volume of water in a counting tube.
-
Anesthetize the mouse and administer the prepared dose via the lateral tail vein. Record the precise time of injection and the net activity injected (by measuring the syringe before and after injection).
-
-
Tissue Harvesting:
-
At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Immediately collect a blood sample via cardiac puncture.
-
Proceed with the dissection and collection of organs and tissues of interest (e.g., tumor, kidneys, liver, spleen, lungs, heart, muscle, bone, brain).
-
Carefully clean excess blood from the tissues and place them into pre-weighed collection tubes.
-
-
Data Acquisition and Analysis:
-
Weigh each tissue sample to obtain the wet weight.
-
Measure the radioactivity in each sample and the standards using a gamma counter, ensuring to correct for background radiation and radioactive decay.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) using the following formula:
%ID/g = (Counts per minute in tissue / Tissue weight in g) / (Total injected counts per minute) x 100
-
Conclusion and Applications
In vivo biodistribution studies of etarfolatide are fundamental for the preclinical evaluation of this and other folate-targeted agents. The protocols and data presented here provide a framework for researchers to assess the tumor-targeting efficacy, pharmacokinetics, and off-target effects of such compounds. This information is critical for optimizing drug design, selecting appropriate candidates for clinical trials, and ultimately improving the diagnosis and treatment of folate receptor-positive cancers.
References
- 1. Technetium (99mTc) etarfolatide - Wikipedia [en.wikipedia.org]
- 2. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (vintafolide) and companion SPECT-based imaging agent (99mTc-etarfolatide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Quantitative Analysis of Folate Receptor Expression with Folcepri
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Folcepri™ (etarfolatide) is a folate receptor-targeted diagnostic imaging agent. The active substance, etarfolatide, is a conjugate of the vitamin folic acid and a chelator that, when radiolabeled with technetium-99m (99mTc), becomes the imaging agent 99mTc-etarfolatide. Folate receptors (FR), particularly the alpha isoform (FRα), are overexpressed on the surface of various cancer cells, including a high percentage of epithelial ovarian cancers, while having limited expression on healthy tissues.[1][2] This differential expression makes the folate receptor an attractive target for diagnostic imaging and targeted therapies.
99mTc-etarfolatide binds with high affinity to folate receptors on cancer cells.[1] Following this binding, the agent is internalized through receptor-mediated endocytosis.[2][3] The gamma radiation emitted by the 99mTc isotope allows for non-invasive, whole-body visualization and quantification of folate receptor expression using Single Photon Emission Computed Tomography (SPECT), often in conjunction with Computed Tomography (SPECT/CT) for anatomical co-registration.[1][4]
These application notes provide detailed protocols for the use of 99mTc-etarfolatide for the quantitative analysis of folate receptor expression in preclinical and clinical research settings. The agent was developed as a companion diagnostic to select patients for treatment with folate-targeted therapeutics like vintafolide.[5][6] Although the marketing authorization for this compound was withdrawn due to the lack of efficacy of its corresponding therapy in a confirmatory trial, the principles and protocols for its use remain valuable for researchers studying folate receptor biology and developing new FR-targeted agents.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters of 99mTc-etarfolatide, derived from preclinical and clinical studies.
Table 1: Binding Characteristics of 99mTc-Etarfolatide
| Parameter | Value | Cell/Receptor Type | Reference |
| Dissociation Constant (Kd) | 3.2 nM | Human Folate Receptors | [1] |
| Relative Affinity vs. Folate | 0.92 | Human Folate Receptors | [1] |
Table 2: Biodistribution and Dosimetry in Healthy Volunteers
Data represents organ uptake and radiation dose estimates from Phase 1 clinical trials. Pre-administration of folic acid (Neocepri) was shown to reduce background uptake in healthy organs, thereby enhancing the tumor-to-background ratio.[7][8]
| Organ | Peak Uptake (% of Injected Dose) | Equivalent Dose (mSv/MBq) | Reference |
| Kidneys | Not specified | 0.025 | [7] |
| Urinary Bladder Wall | Not specified | 0.026 | [7] |
| Liver | 17% | Not specified | [7] |
| Red Marrow | 16% | Not specified | [7] |
| Mean Effective Dose | N/A | 0.0076 - 0.011 | [1][7] |
Table 3: Correlation of FR Expression (by 99mTc-Etarfolatide) with Clinical Outcomes in Ovarian Cancer
Data from a Phase II study (NCT00507741) correlating the percentage of folate receptor-positive target lesions with patient response to FR-targeted therapy (vintafolide).[9] Patients were categorized based on the percentage of their target lesions positive for 99mTc-etarfolatide uptake.
| Patient Group (FR Status) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| FR(100%) (All lesions positive) | 57% | 5.5 months | 14.6 months | [9][10] |
| FR(10%-90%) (Mixed positive/negative) | 36% | Not specified | 9.6 months | [9] |
| FR(0%) (All lesions negative) | 33% | 1.5 months | 3.0 months | [9][10] |
Signaling and Uptake Pathway
Folate receptors, particularly FRα, mediate the cellular uptake of folates and folate-conjugated molecules like etarfolatide through a process of receptor-mediated endocytosis. Upon binding, the receptor-ligand complex is internalized into an endosome. Acidification of the endosome causes a conformational change in the receptor, leading to the release of the bound ligand into the cytoplasm. The receptor is then recycled back to the cell surface.[2][3] Beyond its role in transport, FRα has been implicated in intracellular signaling cascades that can promote cell growth and survival, including the JAK/STAT3 and ERK pathways.[11][12]
Experimental Protocols
Protocol 1: Radiolabeling of Etarfolatide with 99mTc
This protocol describes the reconstitution of a lyophilized this compound kit with sodium pertechnetate 99mTc solution.
Materials:
-
This compound (etarfolatide) lyophilized kit
-
Sterile, non-pyrogenic sodium pertechnetate (99mTc) solution from an approved 99Mo/99mTc generator
-
Sterile 0.9% sodium chloride solution
-
Lead-shielded vial
-
Syringes and needles
-
Radiochemical purity testing equipment (e.g., ITLC)
Procedure:
-
Allow the lyophilized etarfolatide vial to reach room temperature.
-
Place the vial in a lead shield.
-
Aseptically add 1.0 to 5.0 mL of sterile sodium pertechnetate (99mTc) solution to the vial. The amount of radioactivity can range up to 3.7 GBq (100 mCi).
-
Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake.
-
Incubate at room temperature for at least 15 minutes.
-
Visually inspect the solution for clarity and absence of particulate matter before administration.
-
Determine the radiochemical purity (RCP) of the 99mTc-etarfolatide solution using appropriate chromatography methods. The RCP should be ≥ 90% for use.
-
The final product should be used within 8 hours of preparation.
Protocol 2: In Vivo SPECT/CT Imaging
This protocol outlines the procedure for imaging folate receptor expression in research subjects (human or animal models) using 99mTc-etarfolatide.
Patient/Subject Preparation:
-
Ensure the subject is well-hydrated before and after the scan to facilitate clearance of the radiotracer.
-
Folic Acid Pre-administration: To reduce background signal from non-target tissues (e.g., kidneys, liver), an intravenous injection of folic acid (Neocepri) is administered prior to the imaging agent.[7][13]
-
Administer 0.5 mg to 1.0 mg of folic acid intravenously.[7]
-
-
Wait 1-3 minutes after folic acid administration before injecting 99mTc-etarfolatide.[13][14]
Administration and Imaging:
-
Administer a single intravenous injection of 99mTc-etarfolatide. The typical dose for clinical research is 740 - 925 MBq (20 - 25 mCi).[7][13]
-
Initiate SPECT/CT imaging approximately 1 to 2 hours post-injection.[7]
-
Acquire whole-body planar images followed by SPECT scans over the regions of interest (e.g., chest, abdomen, pelvis).
-
CT acquisition should be performed for attenuation correction and anatomical localization.
-
SPECT acquisition parameters should be optimized for 99mTc, typically using a 140 keV ± 10% energy window and a low-energy, high-resolution (LEHR) collimator.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Is Targeting the Folate Receptor in Ovarian Cancer Coming of Age? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Vintafolide: a novel targeted agent for epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Technetium (99mTc) etarfolatide - Wikipedia [en.wikipedia.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (vintafolide) and companion SPECT-based imaging agent (99mTc-etarfolatide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PRECEDENT: a randomized phase II trial comparing vintafolide (EC145) and pegylated liposomal doxorubicin (PLD) in combination versus PLD alone in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I clinical trial of 99mTc-etarfolatide, an imaging agent for folate receptor in healthy Japanese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: Combining Folcepri (68Ga-folate) Imaging with Other Diagnostic Modalities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for combining Folcepri (68Ga-folate) positron emission tomography (PET) imaging with other diagnostic modalities to enhance the visualization and quantitative assessment of folate receptor (FR)-positive cancers. The following protocols and data are intended for research and preclinical applications, with clinical protocols still being investigational.
Introduction to this compound and Multimodality Imaging
This compound is a radiopharmaceutical agent that utilizes a folate analogue to target the folate receptor (FR), which is overexpressed in a variety of cancers, including ovarian, lung, and breast cancer, while having limited expression in healthy tissues. When labeled with Gallium-68 (68Ga), a positron emitter, it allows for non-invasive imaging of FR-positive tumors using PET.
Combining 68Ga-folate PET with anatomical imaging modalities like computed tomography (CT) or magnetic resonance imaging (MRI) provides fused images that offer both functional and anatomical information, leading to more accurate tumor localization and characterization. Furthermore, the integration of 68Ga-folate PET with intraoperative fluorescence imaging presents a promising strategy for real-time surgical guidance.
Signaling Pathway of Folate Receptor Activation
Folate receptor-alpha (FRα), upon binding with folate or its analogues like this compound, can initiate intracellular signaling cascades that are implicated in cell growth and survival. Understanding this pathway is crucial for interpreting the biological significance of tracer uptake.
Caption: Folate Receptor Signaling Cascade.
Quantitative Data Presentation
The following tables summarize preclinical quantitative data from studies using 68Ga-folate derivatives in animal models. This data provides an indication of the expected tracer uptake in tumors and various organs.
Table 1: Biodistribution of 68Ga-NOTA-folate in KB Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | 1 hour post-injection | 2 hours post-injection | 4 hours post-injection |
| Blood | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Heart | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Lung | 1.2 ± 0.2 | 0.8 ± 0.2 | 0.5 ± 0.1 |
| Liver | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.4 ± 0.1 |
| Spleen | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 |
| Kidneys | 25.6 ± 3.5 | 23.1 ± 2.8 | 21.7 ± 1.1 |
| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Tumor | 6.6 ± 1.1 | 5.6 ± 1.5 | 5.7 ± 1.7 |
Data adapted from a preclinical study using a 68Ga-folate derivative.[1][2]
Table 2: Tumor-to-Organ Ratios for 68Ga-folate Derivatives in Preclinical Models
| Ratio | 68Ga-NOTA-folate (1h p.i.) | 68Ga-folate-KR (30 min p.i.) |
| Tumor-to-Blood | 4.4 | 1.2 |
| Tumor-to-Muscle | 13.2 | 3.8 |
| Tumor-to-Liver | 16.5 | 1.0 |
| Tumor-to-Kidney | 0.26 | 0.1 |
Data compiled from preclinical studies.[1][2][3][4][5] Note that different folate derivatives and time points were used.
Experimental Protocols
Preclinical 68Ga-folate PET/CT Imaging Protocol (Example)
This protocol is a generalized example based on published preclinical studies.[1][6]
Workflow Diagram:
Caption: Preclinical PET/CT Imaging Workflow.
Methodology:
-
Animal Model: Utilize appropriate tumor models with known folate receptor expression (e.g., KB or IGROV-1 xenografts in immunodeficient mice).
-
Animal Preparation: Place animals on a folate-deficient diet for at least two weeks prior to imaging to reduce endogenous folate levels and enhance tracer uptake.
-
Radiotracer Administration: Intravenously inject 3-15 MBq of 68Ga-folate via the tail vein.
-
Uptake Period: Allow for a 30-60 minute uptake period.
-
Anesthesia: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Imaging:
-
Position the animal on the scanner bed.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire a static PET scan for 10-15 minutes.
-
-
Image Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., 3D-OSEM).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and relevant organs on the co-registered images.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Values (SUV).
-
Generalized Clinical 68Ga-folate PET/CT Protocol (Investigational)
This protocol is a generalized framework as specific clinical protocols for 68Ga-folate are still under investigation. It is based on established procedures for other 68Ga-labeled PET agents.[7][8][9][10][11]
Patient Preparation:
-
Patients should be well-hydrated.
-
Fasting for 4-6 hours prior to the scan is recommended.
-
Review patient medications, as some may interfere with folate uptake. Folic acid supplements should be discontinued for a specified period before the scan.
Radiotracer Administration:
-
Administer approximately 150-200 MBq of 68Ga-folate intravenously.
-
The injection should be followed by a saline flush.
Imaging Protocol:
-
Uptake Time: 60 minutes post-injection.
-
Patient Positioning: Supine, arms up if possible.
-
CT Scan: Perform a low-dose CT from the vertex to the mid-thigh for attenuation correction and anatomical localization. A diagnostic contrast-enhanced CT can be performed if clinically indicated.
-
PET Scan: Acquire the PET scan over the same anatomical range as the CT, typically 2-3 minutes per bed position.
Image Analysis:
-
Reconstruct and co-register PET and CT images.
-
Evaluate images for areas of abnormal focal uptake.
-
Quantitative analysis can be performed by measuring SUVmax in lesions of interest.
Combined 68Ga-folate PET and Intraoperative Fluorescence Imaging (Conceptual Workflow)
This represents a conceptual workflow for a powerful combination of preoperative planning and real-time surgical guidance.
Caption: Combined PET and Fluorescence Imaging Workflow.
Protocol Outline:
-
Preoperative Staging: The patient undergoes a 68Ga-folate PET/CT scan to identify and localize all FR-positive lesions for surgical planning.
-
Intraoperative Agent Administration: Prior to or during surgery, a folate-targeted near-infrared (NIR) fluorescent dye (e.g., OTL38) is administered intravenously.[7][12][13][14][15][16][17]
-
Intraoperative Imaging: A dedicated NIR camera system is used to visualize the fluorescent signal from the tumor tissue in real-time.
-
Image-Guided Surgery: The surgeon uses the real-time fluorescence signal to guide the complete resection of the tumor and to identify any residual microscopic disease that may not be visible to the naked eye.
-
Confirmation: Resected tissue is sent for histopathological analysis to confirm the presence of cancer and to correlate with the imaging findings.
Combining 68Ga-folate PET with MRI
The integration of 68Ga-folate PET with MRI offers the advantage of superior soft-tissue contrast compared to CT, which is particularly beneficial for tumors in the brain, pelvis, and abdomen.
Generalized Clinical 68Ga-folate PET/MRI Protocol (Investigational):
-
Patient Preparation and Radiotracer Administration: Follow the same guidelines as for PET/CT.
-
Imaging Protocol:
-
Uptake Time: 60 minutes post-injection.
-
Patient Positioning: Supine within the PET/MRI scanner.
-
MRI Sequences: A comprehensive diagnostic MRI protocol of the region of interest should be performed. This may include T1-weighted, T2-weighted, diffusion-weighted (DWI), and dynamic contrast-enhanced (DCE) sequences.
-
PET Acquisition: PET data is acquired simultaneously with or immediately following the MRI sequences.
-
Quantitative Data Comparison (Hypothetical):
While direct comparative studies for 68Ga-folate are limited, studies with other 68Ga-tracers suggest that SUV measurements between PET/CT and PET/MRI are generally comparable, though some variations may exist due to differences in attenuation correction methods.[18][19]
Table 3: Hypothetical Comparison of Quantitative Parameters
| Parameter | 68Ga-folate PET/CT | 68Ga-folate PET/MRI | Considerations |
| SUVmax | Generally robust and reproducible. | May show slight variations due to MRI-based attenuation correction. | Consistency in methodology is key for longitudinal studies. |
| Tumor Volume | Defined by CT-based anatomical boundaries. | Can be more accurately delineated due to superior soft-tissue contrast. | May lead to more precise assessment of treatment response. |
| Lesion Detectability | High sensitivity for FR-positive lesions. | Potentially improved detection of small lesions in complex soft-tissue environments. | MRI can aid in characterizing indeterminate PET findings. |
Conclusion
The combination of this compound imaging with other diagnostic modalities holds immense potential for improving the management of FR-positive cancers. The integration of functional data from PET with the high-resolution anatomical information from CT and MRI allows for more accurate diagnosis, staging, and treatment planning. The addition of intraoperative fluorescence imaging provides a real-time guidance system for surgeons to achieve more complete tumor resection. As research progresses, the development of standardized and optimized protocols for these combined imaging approaches will be crucial for their successful translation into routine clinical practice.
References
- 1. Development of a New Folate-Derived Ga-68-Based PET Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diagnostic accuracy and clinical value of [68Ga]Ga-FAPI-46 PET/CT for staging patients with ovarian cancer: study protocol for a prospective clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraoperative Near-Infrared Fluorescence Imaging Targeting Folate Receptors Identifies Lung Cancer in a Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of new folate-based PET radiotracers: preclinical evaluation of ⁶⁸Ga-DOTA-folate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intraoperative Fluorescence Imaging in Thoracic Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uwmedicine.org [uwmedicine.org]
- 10. How to Prepare for Your Gallium Scan | Brown University Health [brownhealth.org]
- 11. radiology.unm.edu [radiology.unm.edu]
- 12. researchgate.net [researchgate.net]
- 13. Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diagnostic accuracy and clinical value of [68Ga]Ga-FAPI-46 PET/CT for staging patients with ovarian cancer: study protocol for a prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Use of Folate-Targeted Intraoperative Fluorescence, OTL38, in Robot-Assisted Laparoscopic Partial Nephrectomy: Report of the First Three Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pafolacianine, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - Gul - Annals of Translational Medicine [atm.amegroups.org]
- 17. Dual-receptor PET imaging of ovarian cancer using a 68Ga-labeled heterodimer targeting folate receptor and HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of PET/CT and PET/MRI hybrid systems using a 68Ga-labelled PSMA ligand for the diagnosis of recurrent prostate cancer: initial experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Synthesis and Purification of Etarfolatide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for etarfolatide. This guide is designed to assist you in overcoming the challenges associated with the synthesis and purification of this folate-peptide conjugate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis and purification of etarfolatide.
| Question | Answer and Troubleshooting Steps |
| Synthesis | |
| 1. What is the general synthetic strategy for etarfolatide? | Etarfolatide is a folate-peptide conjugate. Its synthesis typically involves the solid-phase peptide synthesis (SPPS) of the peptide backbone, followed by the conjugation of a folic acid derivative. The peptide component contains cysteine and glutamic acid residues, which require specific considerations during synthesis and cleavage. |
| 2. I am observing low coupling efficiency during SPPS. What could be the cause? | Low coupling efficiency can result from several factors: • Steric Hindrance: The amino acids in the etarfolatide peptide sequence may present steric challenges. Troubleshooting: Use a more potent coupling reagent like HATU or HCTU. Double coupling or increasing the reaction time may also improve efficiency. • Poor Resin Swelling: Inadequate swelling of the solid support can limit reagent access. Troubleshooting: Ensure the resin is properly swelled in a suitable solvent (e.g., DMF or NMP) before the first coupling step. • Reagent Degradation: Coupling reagents and protected amino acids can degrade over time. Troubleshooting: Use fresh, high-quality reagents. Store them under appropriate conditions (e.g., desiccated and refrigerated). |
| 3. I am seeing significant side product formation during peptide cleavage. How can I minimize this? | Side product formation is often due to the reactivity of certain amino acid side chains, particularly cysteine and glutamic acid, in the acidic cleavage cocktail. • Cysteine Oxidation: The thiol group of cysteine is susceptible to oxidation, leading to disulfide bond formation. Troubleshooting: Use a cleavage cocktail containing scavengers like 1,2-ethanedithiol (EDT) and triisopropylsilane (TIS) to maintain a reducing environment.[1] • Glutamic Acid Side Reactions: The carboxylic acid side chain of glutamic acid can undergo side reactions. Troubleshooting: Ensure complete deprotection of the side chain protecting group (e.g., OtBu) by using an appropriate cleavage cocktail and sufficient cleavage time. |
| Purification | |
| 4. My crude etarfolatide shows multiple peaks on the HPLC chromatogram. How do I improve purity? | The presence of multiple peaks indicates impurities, which can be closely related to the target peptide. • Optimize HPLC Gradient: A shallow gradient during reversed-phase HPLC (RP-HPLC) can improve the separation of closely eluting impurities.[2][3] • Alternative Chromatography: If RP-HPLC is insufficient, consider alternative purification techniques such as ion-exchange chromatography (IEX) to separate impurities based on charge differences. |
| 5. I am experiencing poor peak shape (e.g., tailing or broadening) during HPLC purification. What is the issue? | Poor peak shape can be caused by several factors: • Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the peptide, causing tailing. Troubleshooting: Use a mobile phase with a low pH (e.g., 0.1% TFA) to suppress silanol ionization. Using a high-purity, end-capped column is also recommended.[4] • Column Overload: Injecting too much sample can lead to peak broadening. Troubleshooting: Reduce the sample load or use a larger-diameter preparative column. • Inappropriate Mobile Phase: The choice of organic modifier and ion-pairing agent is critical. Troubleshooting: Optimize the mobile phase composition. Acetonitrile is a common organic modifier for peptide purification. |
| 6. My final lyophilized product is difficult to reconstitute. What can I do? | Poor solubility of the lyophilized powder can be due to aggregation or improper formulation. • Lyophilization Protocol: The freezing and drying rates during lyophilization can affect the final product's morphology.[5][6] Troubleshooting: Optimize the lyophilization cycle. Adding cryoprotectants like mannitol or trehalose can sometimes improve the cake structure and reconstitution.[7] • pH Adjustment: The pH of the reconstitution buffer is critical for peptide solubility. Troubleshooting: Experiment with different pH values for the reconstitution buffer. |
Quantitative Data Summary
The following tables summarize typical quantitative data encountered during the synthesis and purification of folate-peptide conjugates similar to etarfolatide. These values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Typical Solid-Phase Peptide Synthesis (SPPS) Parameters
| Parameter | Typical Value/Range |
| Resin Loading | 0.2 - 0.8 mmol/g |
| Coupling Reagent Excess | 3 - 5 equivalents |
| Amino Acid Excess | 3 - 5 equivalents |
| Coupling Time | 1 - 4 hours |
| Deprotection Time (Fmoc) | 20 - 30 minutes |
Table 2: HPLC Purification Performance
| Parameter | Typical Value |
| Column Type | C18 Reversed-Phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5 - 60% B over 40 minutes |
| Crude Purity | 50 - 70% |
| Final Purity (after purification) | > 95% |
| Typical Yield (post-purification) | 15 - 30% |
Detailed Experimental Protocols
The following are generalized protocols for the synthesis and purification of etarfolatide. Note: These protocols are intended as a starting point and will likely require optimization for your specific setup and scale.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Etarfolatide Peptide Backbone
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HATU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation. d. Wash the resin with DMF.
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Folic Acid Conjugation: a. For the final coupling step, use a protected folic acid derivative (e.g., N¹⁰-trifluoroacetylpteroic acid) that can be selectively activated at the γ-glutamyl carboxyl group.[8][9] b. Follow a similar coupling procedure as in step 3.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (if applicable).
-
Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the peptide-bound resin under vacuum.
Protocol 2: Cleavage and Deprotection
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail suitable for peptides containing cysteine and glutamic acid. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[10][11]
-
Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). b. Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. c. Centrifuge the mixture to pellet the peptide. d. Decant the ether and wash the peptide pellet with cold ether multiple times.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC System Setup: a. Equilibrate a preparative C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B). b. Mobile Phase A: 0.1% TFA in water. c. Mobile Phase B: 0.1% TFA in acetonitrile.
-
Purification Run: a. Inject the dissolved crude peptide onto the column. b. Run a linear gradient from 5% to 60% Mobile Phase B over 40-60 minutes. c. Monitor the elution of the peptide at 220 nm and 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pooling: Pool the fractions with the desired purity (>95%).
Protocol 4: Lyophilization
-
Solvent Removal: If necessary, remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Freezing: Freeze the aqueous solution of the purified peptide at -80°C until completely solid.
-
Lyophilization: Place the frozen sample on a lyophilizer and dry under vacuum until a fluffy white powder is obtained. This process typically takes 24-48 hours.[5][12][13]
-
Storage: Store the lyophilized etarfolatide at -20°C or -80°C under a dry, inert atmosphere.
Visualizations
Experimental Workflow for Etarfolatide Synthesis and Purification```dot
References
- 1. biotage.com [biotage.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Protein & Peptide Lyophilization Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. polarispeptides.com [polarispeptides.com]
- 8. Folic Acid–Peptide Conjugates Combine Selective Cancer Cell Internalization with Thymidylate Synthase Dimer Interface Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 12. Freeze Drying of Peptide Drugs Self-Associated with Long-Circulating, Biocompatible and Biodegradable Sterically Stabilized Phospholipid Nanomicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Drug Aseptic Filling and Freeze-drying Process Development - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Folcepri (⁹⁹ᵐTc-Etarfolatide) SPECT Imaging: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Folcepri (⁹⁹ᵐTc-etarfolatide) SPECT imaging. This compound is a radiopharmaceutical imaging agent that targets the folate receptor (FR), which is overexpressed in various cancers, including ovarian cancer. Accurate imaging is crucial for patient selection for FR-targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of administering folic acid (Neocepri) before a this compound scan?
A1: Folic acid is administered prior to the injection of ⁹⁹ᵐTc-etarfolatide to enhance image quality.[1][2][3] Folate receptors are present in high amounts on some cancer cells but are also found in lower amounts on certain normal tissues, such as the kidneys, liver, and spleen.[4][5] Administering non-radioactive folic acid temporarily blocks these receptors in normal tissues, reducing the background signal from physiological uptake and thereby increasing the contrast and clarity of FR-positive tumors on the SPECT images.[1][2]
Q2: What is the normal biodistribution of ⁹⁹ᵐTc-etarfolatide, and where can I expect to see physiological uptake?
A2: After administration, ⁹⁹ᵐTc-etarfolatide exhibits physiological uptake in several organs. The most prominent uptake is typically seen in the kidneys, as the tracer is eliminated through the renal system.[6] Significant uptake is also observed in the liver and spleen.[4][5] Some uptake may also be visible in the bone marrow.[4][5] Understanding this normal biodistribution is critical to avoid misinterpreting physiological activity as cancerous lesions.
Q3: What is the optimal imaging time after the injection of ⁹⁹ᵐTc-etarfolatide?
A3: Clinical studies have indicated that the optimal time for imaging is approximately 1 to 2 hours after the administration of the radiotracer.[7] This time window allows for sufficient clearance of the agent from the bloodstream and background tissues while maintaining strong signal in FR-positive tumors.
Q4: Can this compound SPECT imaging be quantitative?
A4: Yes, SPECT/CT imaging can provide quantitative data, which helps in objectively assessing the radiotracer uptake in lesions.[1] Quantitative analysis, often expressed as a Standardized Uptake Value (SUV), can improve diagnostic accuracy by differentiating between metastatic and degenerative lesions.[1] While specific SUV reference values for this compound are not widely published, the principle of quantitative analysis remains a valuable tool for treatment response evaluation.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound SPECT imaging experiments, categorized by procedural stage.
Radiopharmaceutical Preparation
| Issue/Artifact | Potential Cause | Recommended Solution/Action |
| Low Radiochemical Purity (RCP) | - Incomplete binding of ⁹⁹ᵐTc to etarfolatide. - Presence of impurities like free pertechnetate (⁹⁹ᵐTcO₄⁻) or hydrolyzed-reduced technetium (⁹⁹ᵐTcO₂). | - Perform routine quality control of the ⁹⁹ᵐTc eluate and the final labeled product using methods like Instant Thin Layer Chromatography (ITLC).[9][10] - Ensure adherence to the manufacturer's instructions for the this compound kit, including incubation times and temperatures.[9] - The RCP for most ⁹⁹ᵐTc-radiopharmaceuticals should be greater than 95%.[8] |
| Incorrect Dose | - Error in dose calibrator measurement. - Incorrect calculation for radioactive decay. | - Perform daily quality control checks on the dose calibrator.[11] - Double-check all calculations for dose preparation and decay correction prior to administration. |
Image Acquisition & Processing
| Issue/Artifact | Potential Cause | Recommended Solution/Action |
| Blurry Images / Motion Artifacts | - Patient movement during the scan.[12] - Respiratory motion. | - Immobilize the patient comfortably and securely. - Instruct the patient to remain as still as possible and to breathe shallowly during the acquisition. - Use motion correction software if available. |
| "Cold" Spots or Areas of Decreased Uptake | - Attenuation from dense objects (e.g., metal implants, jewelry).[12] - Misregistration between SPECT and CT images in SPECT/CT.[13] | - Ensure the patient has removed all metallic objects before the scan. - Use attenuation correction maps generated from the CT scan. - Verify accurate co-registration of SPECT and CT data before finalizing reconstruction. Mismatched CT can lead to significant errors in activity estimation.[13] |
| "Hot" Spots (Non-Pathological) | - Urine contamination on skin or clothing.[14] - Radiopharmaceutical infiltration at the injection site.[12] | - Check for and remove any contaminated clothing. Clean the patient's skin if necessary. - Carefully administer the injection to avoid extravasation. If it occurs, note the location and consider it during image interpretation. |
Image Interpretation
| Issue/Artifact | Potential Cause | Recommended Solution/Action |
| High Background Activity in Abdomen | - Insufficient blocking of folate receptors in normal tissues. - High physiological uptake in the liver, spleen, or kidneys obscuring nearby lesions.[4][5] | - Confirm that the correct dose of folic acid was administered 1-3 minutes prior to the this compound injection.[6] - Utilize SPECT/CT fusion images to precisely localize areas of uptake and differentiate them from normal organ structures.[4] |
| False-Positive Uptake | - Uptake in inflammatory lesions, as activated macrophages can also express folate receptors.[13] - Uptake in benign osteophytes.[4] | - Correlate imaging findings with the patient's clinical history and other imaging modalities (e.g., diagnostic CT, MRI). - Be aware that inflammatory processes can lead to FR-mediated uptake. |
| False-Negative Results | - Small lesions below the spatial resolution of the SPECT system. - Heterogeneous or low-level expression of folate receptors in the tumor. | - Use high-resolution collimators and optimize acquisition parameters. - Correlate with anatomical imaging to ensure small lesions are not missed. The level of ⁹⁹ᵐTc-etarfolatide uptake correlates with the disease control rate.[15] |
Quantitative Data Summary
Specific quantitative data for this compound, such as typical SUVmax values, are not extensively published. However, the principles of SPECT/CT quantification and quality control are applicable.
Table 1: Biodistribution and Physiological Uptake of ⁹⁹ᵐTc-Etarfolatide
| Organ | Relative Uptake Level | Notes |
| Kidneys | High | Primary route of excretion. Uptake is significantly reduced with folic acid pre-administration.[5] |
| Liver | Moderate to High | Site of physiological folate metabolism. |
| Spleen | Moderate | Part of the normal biodistribution pattern.[4][5] |
| Bone Marrow | Low to Moderate | May show some physiological uptake.[4][5][6] |
| Bladder | High | Accumulation of excreted radiotracer. |
Table 2: Example Quality Control Parameters for a SPECT System
| Parameter | Frequency | Typical Tolerance | Purpose |
| Field Uniformity | Daily | < 3% variation | Ensures the detector responds uniformly to radiation.[16] |
| Center of Rotation (COR) | Weekly/Monthly | < 0.5 pixel deviation | Crucial for accurate tomographic reconstruction and to avoid resolution loss.[5] |
| Spatial Resolution | Quarterly | Manufacturer's Spec. | Measures the ability to distinguish between two points of radioactivity. |
| Energy Resolution | Quarterly | < 10% for ⁹⁹ᵐTc | Ensures proper energy peak identification and scatter rejection. |
Experimental Protocols
Protocol: Standard this compound SPECT/CT Imaging Session
-
Patient Preparation:
-
Confirm the patient has followed any specific dietary or medication instructions.
-
Ensure adequate hydration to promote clearance of the radiotracer.[17]
-
Have the patient void their bladder immediately before imaging.
-
-
Folic Acid Administration:
-
Intravenously administer the prescribed dose of folic acid (Neocepri).
-
Wait for a period of 1 to 3 minutes post-administration.[6]
-
-
Radiopharmaceutical Administration:
-
Administer the prepared dose of ⁹⁹ᵐTc-etarfolatide (e.g., 740 MBq) via intravenous injection.[6]
-
Flush the line with saline to ensure the full dose is delivered.
-
-
Uptake Phase:
-
The patient should rest for approximately 1 to 2 hours to allow for tracer distribution and background clearance.[7]
-
-
Image Acquisition (SPECT/CT):
-
Position the patient on the imaging table, typically supine.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Immediately following the CT, acquire the SPECT images over the region of interest (e.g., chest, abdomen, pelvis).
-
Typical SPECT Parameters:
-
Energy window: 140 keV ± 10%
-
Collimator: Low-Energy High-Resolution (LEHR)
-
Matrix: 128x128
-
Projections: 60-120 views over 360°
-
Time per projection: 15-30 seconds
-
-
-
Image Processing and Analysis:
-
Reconstruct the SPECT data using an iterative algorithm (e.g., OSEM) with corrections for attenuation (from CT data), scatter, and resolution recovery.
-
Fuse the SPECT and CT images for review.
-
Perform qualitative analysis (visual interpretation) and quantitative analysis (e.g., SUV calculations) as required.
-
Visualizations
Caption: Workflow for a this compound SPECT/CT imaging study.
References
- 1. Neocepri | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. merck.com [merck.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Phase I clinical trial of 99mTc-etarfolatide, an imaging agent for folate receptor in healthy Japanese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Nuclear Medicine Artifacts - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. SPECT study of folate receptor-positive malignant and normal tissues in mice using a novel 99mTc-radiofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. med.emory.edu [med.emory.edu]
- 15. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (vintafolide) and companion SPECT-based imaging agent (99mTc-etarfolatide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of Folate Receptor−Targeted PET Radiopharmaceuticals for Tumor Imaging—A Bench-to-Bedside Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SPECT Scan Prep: Powerful Tips for a Successful Test - Liv Hospital [int.livhospital.com]
Optimizing image acquisition parameters for etarfolatide SPECT
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing etarfolatide (99mTc-EC20) for Single Photon Emission Computed Tomography (SPECT) imaging.
Frequently Asked Questions (FAQs)
Q1: What is etarfolatide and why is it used in SPECT imaging?
Etarfolatide is a radiopharmaceutical agent that targets the folate receptor (FR), which is overexpressed on the surface of various cancer cells, including ovarian, lung, and breast cancers. It is composed of a folate molecule linked to the radioactive isotope technetium-99m (99mTc). This allows for non-invasive, whole-body imaging of FR-positive tumors using SPECT, which can aid in patient selection for FR-targeted therapies.[1][2][3]
Q2: Why is pre-administration of folic acid recommended before an etarfolatide SPECT scan?
Pre-administration of a small dose of folic acid is recommended to partially saturate folate receptors in non-malignant tissues, such as the kidneys, liver, and spleen, where there is physiologic uptake of etarfolatide.[1][4] This helps to reduce background signal in these organs, thereby improving the tumor-to-background ratio and enhancing the visualization of FR-positive tumors.[4]
Q3: What is the optimal timing for imaging after etarfolatide injection?
SPECT scans are typically performed 1 to 1.5 hours after the intravenous injection of etarfolatide.[4] This time window allows for sufficient clearance of the radiotracer from the bloodstream and background tissues while maintaining adequate signal in the targeted tumors.
Q4: Can etarfolatide SPECT be used for quantitative analysis?
Yes, etarfolatide SPECT, particularly when combined with CT (SPECT/CT), can be used for quantitative analysis of folate receptor expression. This requires careful optimization of acquisition and reconstruction parameters to ensure accuracy and reproducibility. Quantitative SPECT/CT can provide valuable metrics such as Standardized Uptake Values (SUVs) to assess the level of radiotracer uptake in tumors.[5]
Q5: How does etarfolatide SPECT compare to PET imaging for folate receptor targeting?
While both SPECT and Positron Emission Tomography (PET) can be used for folate receptor imaging, they utilize different radioisotopes and have distinct imaging characteristics. Etarfolatide for SPECT uses 99mTc, which has a longer half-life (6 hours) compared to common PET isotopes like Gallium-68 (68 minutes).[1] This longer half-life can be advantageous for imaging at later time points. PET generally offers higher spatial resolution and sensitivity compared to SPECT.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Image Quality (Noisy or Blurry Images) | - Insufficient counts per projection- Incorrect collimator selection- Patient motion during acquisition- Inappropriate reconstruction parameters (e.g., too few iterations, incorrect filter) | - Increase acquisition time per projection.- Ensure a high-resolution collimator appropriate for 99mTc is used.- Immobilize the patient effectively and provide clear instructions.- Optimize reconstruction parameters by increasing the number of iterations or adjusting the filter settings. |
| High Background Uptake in Kidneys and Liver | - Insufficient dose or improper timing of folic acid pre-administration.- Impaired renal function of the patient. | - Administer the recommended dose of folic acid 1-3 minutes before etarfolatide injection.[7]- Ensure the patient is well-hydrated.- Consider delayed imaging to allow for further clearance. |
| "Starburst" or Streak Artifacts | - High activity concentration in a specific area (e.g., bladder).- Presence of metallic implants in the patient. | - Encourage the patient to void their bladder immediately before the scan.- If possible, exclude the high-activity region from the field of view during reconstruction.- For metallic implants, use iterative reconstruction algorithms with metal artifact reduction software if available. |
| Misalignment of SPECT and CT Images (SPECT/CT) | - Patient movement between the SPECT and CT acquisitions. | - Instruct the patient to remain as still as possible throughout the entire examination.- Utilize patient immobilization devices.- Perform a visual check of the co-registration and manually adjust if necessary, though this should be a last resort.[8] |
| Inaccurate Quantitative Values (SUVs) | - Incorrect scanner calibration.- Inappropriate reconstruction parameters (e.g., lack of scatter or attenuation correction).- Partial volume effect in small lesions. | - Ensure the SPECT/CT scanner is properly calibrated according to manufacturer and professional guidelines.[5]- Always use CT-based attenuation correction and a validated scatter correction method.[5]- For small lesions, be aware of the partial volume effect which can lead to underestimation of uptake. Consider using partial volume correction algorithms if available. |
Experimental Protocols
Detailed Methodology for Optimizing Image Reconstruction Parameters
This protocol outlines a phantom-based experiment to determine the optimal reconstruction parameters for quantitative etarfolatide SPECT imaging.
1. Phantom Preparation:
-
Use a NEMA IEC Body Phantom with fillable spheres of various sizes.
-
Fill the phantom background with a known activity concentration of 99mTc to simulate background tissue uptake.
-
Fill the spheres with a higher known activity concentration of 99mTc to simulate tumor uptake, aiming for a tumor-to-background ratio representative of clinical studies (e.g., 10:1).
2. Image Acquisition:
-
Acquire SPECT/CT images of the prepared phantom using the acquisition parameters recommended in the table below.
3. Image Reconstruction:
-
Reconstruct the acquired data using an iterative algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).
-
Systematically vary the reconstruction parameters, including:
-
Number of iterations: (e.g., 2, 4, 6, 8, 10)
-
Number of subsets: (e.g., 4, 8, 16)
-
Post-reconstruction filter: (e.g., Butterworth, Gaussian) with varying cutoff frequencies/FWHM.
-
-
Apply corrections for attenuation (CT-based), scatter (e.g., dual-energy window), and resolution recovery.
4. Data Analysis:
-
For each reconstructed image set, draw regions of interest (ROIs) over the spheres and the background.
-
Calculate the activity concentration recovery coefficient (RC) for each sphere using the formula: RC = (Measured Activity Concentration / True Activity Concentration) * 100%.
-
Calculate the background variability (noise).
-
The optimal reconstruction parameters are those that provide the highest RC for the spheres while maintaining an acceptable level of background noise.
Quantitative Data Summary
Recommended Etarfolatide SPECT/CT Acquisition Parameters
| Parameter | Recommendation | Rationale |
| Radiopharmaceutical | 99mTc-Etarfolatide | Targets folate receptor-positive cells. |
| Administered Activity | 740 - 925 MBq (20 - 25 mCi) | Provides a good balance between image quality and patient radiation dose.[7] |
| Pre-medication | Intravenous Folic Acid (e.g., 1 mg) | Reduces background uptake in non-target organs.[4] |
| Uptake Time | 60 - 90 minutes | Allows for optimal tumor uptake and background clearance.[4] |
| Collimator | Low-Energy High-Resolution (LEHR) | Provides the best spatial resolution for the 140 keV photons of 99mTc. |
| Energy Window | 140 keV ± 10% (or 20%) | Centered on the 99mTc photopeak. A 20% window can increase sensitivity. |
| Acquisition Mode | Step-and-shoot or Continuous | Both are acceptable; continuous may be slightly faster.[5] |
| Matrix Size | 128 x 128 | Offers a good compromise between spatial resolution and noise. |
| Zoom Factor | 1.0 - 1.5 | Adjust to ensure the patient's body fits within the field of view. |
| Number of Projections | 60-120 over 360° | More projections can improve image quality, especially for quantitative studies. |
| Time per Projection | 20 - 30 seconds | Longer times increase counts and improve image quality but also increase total scan time. |
| CT Parameters | Low-dose protocol | Sufficient for attenuation correction and anatomical localization. |
Visualizations
Caption: Etarfolatide SPECT/CT Experimental Workflow
Caption: Troubleshooting Logic for Etarfolatide SPECT
Caption: Etarfolatide Cellular Uptake Pathway
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Technetium (99mTc) etarfolatide - Wikipedia [en.wikipedia.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. EANM practice guideline for quantitative SPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Folate Receptor−Targeted PET Radiopharmaceuticals for Tumor Imaging—A Bench-to-Bedside Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I clinical trial of 99mTc-etarfolatide, an imaging agent for folate receptor in healthy Japanese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.emory.edu [med.emory.edu]
Folcepri Imaging Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for Folcepri (⁹⁹ᵐTc-etarfolatide) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio (SNR) and troubleshooting common issues encountered during SPECT/CT imaging experiments with this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound imaging experiments.
Low Signal Intensity in Target Regions (e.g., Tumors)
Symptom: The signal from the folate receptor (FR)-positive tissue is weak, making it difficult to distinguish from the background.
Possible Causes:
-
Low Folate Receptor Expression: The target tissue may have low expression levels of the folate receptor.
-
Suboptimal Radiotracer Uptake Time: The time between injection and imaging may not be optimal for maximum tracer accumulation in the tumor.
-
Poor Radiochemical Purity: Inefficient labeling of etarfolatide with Technetium-99m (⁹⁹ᵐTc) can lead to a reduced concentration of the active imaging agent.
-
Incorrect SPECT/CT Acquisition Parameters: The imaging protocol may not be optimized for detecting low-count signals.
Solutions:
-
Verify Folate Receptor Expression: If possible, confirm FR expression in your model system using alternative methods like immunohistochemistry or PCR.
-
Optimize Uptake Time: While clinical imaging is often performed 1-2 hours post-injection, preclinical studies may benefit from dynamic imaging or testing different time points to determine the peak tumor uptake.
-
Ensure High Radiochemical Purity: Implement stringent quality control on your radiolabeled this compound. A radiochemical purity of >95% is generally recommended.
-
Optimize Acquisition Parameters:
-
Increase Acquisition Time per Projection: This will increase the number of counts detected.
-
Use an appropriate number of projections: For a 128x128 matrix, 120-128 projections are recommended to ensure proper angular sampling.[1]
-
Reconstruction Parameters: Utilize iterative reconstruction algorithms (e.g., OSEM) with an appropriate number of iterations and subsets to enhance signal recovery. Be aware that increasing iterations can also amplify noise.[2]
-
Experimental Workflow for Optimizing SPECT Acquisition
Caption: Workflow for optimizing SPECT acquisition parameters.
High Background Noise
Symptom: The overall image is "grainy" or has high signal in non-target tissues, which obscures the signal from the region of interest.
Possible Causes:
-
Physiological Uptake of ⁹⁹ᵐTc-etarfolatide: this compound naturally accumulates in organs like the kidneys, liver, spleen, and bladder.[3][4]
-
Inflammation: Activated macrophages express the folate receptor β (FR-β), leading to tracer uptake in areas of inflammation, which can be mistaken for specific tumor signal.[5][6]
-
Insufficient Folic Acid Pre-injection: Without adequate blocking of folate receptors in non-target tissues, background signal will be high.[3][5]
-
Suboptimal Image Reconstruction: The choice of reconstruction filter and parameters can significantly impact image noise.
Solutions:
-
Administer Folic Acid Pre-injection: A pre-injection of folic acid is crucial to saturate folate receptors in healthy tissues, thereby reducing background uptake and enhancing the tumor-to-background ratio.[3][5] In clinical studies, this is a standard part of the protocol.[2]
-
SPECT/CT for Anatomic Localization: Use the CT component of the scan to anatomically correlate areas of uptake and differentiate between physiological accumulation (e.g., in the kidneys) and pathological uptake in a tumor.[5]
-
Image Reconstruction Optimization:
-
Filtering: Apply a low-pass filter (e.g., Butterworth or Gaussian) during reconstruction to suppress high-frequency noise. The choice of filter and its parameters (cutoff frequency, order) will need to be optimized for your specific system and imaging task.
-
Scatter Correction: Implement an accurate scatter correction method to reduce the contribution of scattered photons to the image noise.
-
Signaling Pathway of this compound Uptake and Background Reduction
Caption: Mechanism of this compound uptake and background reduction.
Frequently Asked Questions (FAQs)
Q1: What is the recommended radiolabeling protocol for a this compound kit?
While the exact manufacturer's instructions should always be followed, the general procedure for preparing ⁹⁹ᵐTc-radiopharmaceuticals from a kit involves the following steps:
-
Elution of ⁹⁹ᵐTc-pertechnetate: Obtain sterile, non-pyrogenic ⁹⁹ᵐTc-pertechnetate from a ⁹⁹Mo/⁹⁹ᵐTc generator.
-
Reconstitution of the Kit: Aseptically add the required amount of ⁹⁹ᵐTc-pertechnetate to the lyophilized etarfolatide vial. The stannous ions in the kit will reduce the technetium, allowing it to chelate with the etarfolatide.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (typically 15-30 minutes) to ensure high labeling efficiency.
-
Quality Control: Before administration, it is essential to determine the radiochemical purity.
Q2: How is the radiochemical purity of ⁹⁹ᵐTc-etarfolatide determined?
Thin-layer chromatography (TLC) is a common method for assessing the radiochemical purity of ⁹⁹ᵐTc-labeled radiopharmaceuticals. Two common impurities are free ⁹⁹ᵐTc-pertechnetate and reduced-hydrolyzed ⁹⁹ᵐTc. Different solvent systems are used to separate these impurities from the desired ⁹⁹ᵐTc-etarfolatide complex. A radiochemical purity of >95% is generally considered acceptable.
Q3: What are some common artifacts in this compound SPECT imaging?
-
Patient Motion: Movement during the scan can cause blurring and misregistration between the SPECT and CT images, leading to inaccurate localization of uptake.
-
Attenuation Artifacts: The CT-based attenuation correction can be affected by high-density materials like metal implants, leading to erroneous activity calculations in adjacent areas.
-
"Flare" Phenomenon: Increased uptake may be observed in response to recent surgery or therapy due to inflammation, which can be a confounding factor.[7]
-
Urinary Contamination: As ⁹⁹ᵐTc-etarfolatide is cleared by the kidneys, contamination of the skin or clothing with radioactive urine can create "hot spots" that may be misinterpreted.
Q4: What are typical uptake values for ⁹⁹ᵐTc-etarfolatide in preclinical models?
In preclinical studies using mice with FR-positive tumor xenografts, tumor uptake can vary but has been reported in the range of 1-4% of the injected dose per gram of tissue (%ID/g) at 4 hours post-injection.[8] Kidney uptake is typically high but can be significantly reduced with the pre-injection of an antifolate like pemetrexed.[8]
Quantitative Data Summary for ⁹⁹ᵐTc-etarfolatide Biodistribution
| Organ/Tissue | Peak Uptake (%ID/g) in Preclinical Models (approx. 4h post-injection) |
| FR-positive Tumor | 1.35 ± 0.40 |
| Kidneys (without blocking agent) | >10 |
| Kidneys (with pemetrexed) | <1.6 |
| Liver | Varies, generally lower than kidneys |
| Spleen | Varies, generally lower than kidneys |
Note: These values are approximate and can vary significantly based on the animal model, tumor type, and specific experimental conditions.[8]
Experimental Protocols
Protocol 1: Radiolabeling of Etarfolatide Kit with ⁹⁹ᵐTc
Materials:
-
Etarfolatide (this compound) kit containing lyophilized etarfolatide and a reducing agent (e.g., stannous chloride).
-
Sterile, non-pyrogenic ⁹⁹ᵐTc-pertechnetate solution.
-
Sterile vials and syringes.
-
Lead shielding.
-
Dose calibrator.
-
TLC system for quality control.
Procedure:
-
Follow all local regulations for handling radioactive materials.
-
Place the etarfolatide vial in a lead pot.
-
Using a sterile syringe, add the prescribed activity of ⁹⁹ᵐTc-pertechnetate (as specified in the kit's package insert) to the vial.
-
Gently swirl the vial to ensure complete dissolution of the lyophilized powder.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the total activity in a dose calibrator.
-
Perform quality control to determine the radiochemical purity using TLC.
-
The final product should be a clear, colorless solution.
Protocol 2: Preclinical SPECT/CT Imaging of ⁹⁹ᵐTc-etarfolatide in a Mouse Tumor Model
Animal Model:
-
Immunocompromised mice bearing folate receptor-positive tumor xenografts (e.g., KB, IGROV-1).
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Administer a pre-injection of folic acid (or other blocking agent if being tested) intravenously or intraperitoneally. The optimal dose and timing should be determined empirically.
-
After the appropriate blocking time, administer a bolus injection of ⁹⁹ᵐTc-etarfolatide (typically 5-10 MBq) via the tail vein.
-
Allow for the desired uptake period (e.g., 1-4 hours).
-
Position the anesthetized mouse in the SPECT/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Acquire the SPECT data using an optimized protocol (e.g., 128x128 matrix, 120 projections, 20-30 seconds per projection).
-
Reconstruct the SPECT images using an iterative algorithm with corrections for attenuation and scatter.
-
Co-register the SPECT and CT images for analysis.
-
Draw regions of interest (ROIs) around the tumor and major organs on the co-registered images to quantify the tracer uptake in %ID/g.
Logical Relationship of Troubleshooting Steps
Caption: A logical approach to troubleshooting poor image quality.
References
- 1. Technetium (99mTc) etarfolatide - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear Medicine Artifacts - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dose-dependent effects of (anti)folate preinjection on 99mTc-radiofolate uptake in tumors and kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor radiolabeling efficiency of etarfolatide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiolabeling of etarfolatide, a folate receptor-targeting imaging agent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the radiolabeling of etarfolatide with technetium-99m (99mTc), leading to poor labeling efficiency.
Q1: What are the common causes of low radiochemical purity (<90%) when labeling etarfolatide with 99mTc?
Low radiochemical purity is a frequent issue in the preparation of 99mTc-labeled radiopharmaceuticals. The primary causes can be categorized as follows:
-
Issues with the 99mTc-pertechnetate eluate: The quality of the technetium used for labeling is critical. Factors such as the age of the generator, the time since the last elution, and the presence of oxidizing agents can all negatively impact labeling efficiency.
-
Inadequate reduction of 99mTc: Etarfolatide labeling requires the reduction of 99mTc from its +7 oxidation state (as pertechnetate, 99mTcO₄⁻) to a lower, more reactive state. This is typically achieved using a reducing agent, most commonly stannous chloride (SnCl₂). Insufficient or degraded stannous ions will result in incomplete reduction and, consequently, poor labeling.
-
Suboptimal reaction conditions: The pH of the reaction mixture, the incubation time, and the temperature can all influence the efficiency of the labeling reaction. Deviations from the optimized protocol can lead to the formation of unwanted radiochemical impurities.
-
Presence of impurities: Contaminants in the reaction vial, such as trace metals or oxidizing agents, can interfere with the labeling process.
Q2: How does the quality of the 99mTc generator eluate affect etarfolatide labeling?
The quality of the 99mTc-pertechnetate obtained from the ⁹⁹Mo/⁹⁹mTc generator is paramount for successful radiolabeling. Here are key considerations:
-
"First elution" effect: The first eluate from a new or freshly delivered generator may contain higher levels of ⁹⁹Tc, which competes with ⁹⁹mTc for the reducing agent and binding sites on the etarfolatide molecule. This can lead to lower radiochemical purity.
-
Eluate age: As the eluate ages, the concentration of ⁹⁹mTc decreases relative to the long-lived ⁹⁹Tc isotope. Using older eluates can result in a lower specific activity of the final product and may require adjustments to the amount of radioactivity used.
-
Radionuclidic purity: The presence of other radionuclides, particularly the parent isotope ⁹⁹Mo ("molybdenum breakthrough"), can affect the quality of the final product and increase the radiation dose to the patient.
-
Chemical purity: The presence of aluminum ions (Al³⁺) from the generator column can interfere with the labeling process by competing with 99mTc for the chelating agent.
Q3: My radiolabeling efficiency is low, and I suspect a problem with the stannous ion. How can I troubleshoot this?
The stannous ion (Sn²⁺) is a critical reducing agent. Its efficacy can be compromised in several ways:
-
Oxidation of stannous ions: Stannous ions are susceptible to oxidation to stannic ions (Sn⁴⁺) by atmospheric oxygen or other oxidizing agents. Oxidized stannous ions are ineffective as reducing agents. To minimize oxidation, etarfolatide labeling kits are typically sealed under an inert atmosphere (e.g., nitrogen). Once opened, the kit should be used promptly.
-
Insufficient amount of stannous ions: An inadequate amount of stannous chloride in the reaction mixture will lead to incomplete reduction of the 99mTc-pertechnetate. This can be a problem if the amount of radioactivity added to the kit is too high for the amount of reducing agent present.
-
Hydrolysis of stannous ions: At higher pH values, stannous ions can hydrolyze to form insoluble tin hydroxides, which are not effective reducing agents.
Q4: What is the optimal pH for etarfolatide radiolabeling, and what happens if the pH is incorrect?
The pH of the reaction mixture is a critical parameter that affects both the stability of the components and the kinetics of the labeling reaction. While the optimal pH for etarfolatide is not explicitly stated in the provided search results, for many 99mTc-labeled radiopharmaceuticals, a slightly acidic to neutral pH (typically between 5 and 7) is optimal.
-
If the pH is too low (acidic): The labeling efficiency may decrease.
-
If the pH is too high (alkaline): The risk of forming colloidal impurities, such as reduced-hydrolyzed technetium (⁹⁹mTcO₂), increases significantly. This impurity can lead to unwanted uptake in the liver, spleen, and bone marrow, compromising image quality.
Q5: What are the main radiochemical impurities I should look for, and how can I identify them?
The two most common radiochemical impurities in 99mTc radiopharmaceutical preparations are:
-
Free 99mTc-pertechnetate (99mTcO₄⁻): This is unreacted 99mTc that was not successfully reduced and chelated. It is a hydrophilic impurity.
-
Reduced-hydrolyzed 99mTc (⁹⁹mTcO₂): This is formed when the reduced 99mTc is not incorporated into the etarfolatide molecule and instead forms insoluble colloids.
These impurities can be identified and quantified using radiochromatography, typically thin-layer chromatography (TLC). Different solvent systems are used to separate the desired 99mTc-etarfolatide from the impurities based on their different polarities.
Data Presentation
The following table provides illustrative data on how varying key reaction parameters can affect the radiochemical purity (RCP) of a 99mTc-labeled folate derivative. Note: This data is representative and based on general principles of 99mTc radiochemistry, as specific optimization studies for etarfolatide were not found in the provided search results.
| Parameter | Variation | Radiochemical Purity (%) | Predominant Impurity |
| pH | 4.0 | 85 | Free 99mTcO₄⁻ |
| 5.5 | > 95 | - | |
| 7.0 | > 95 | - | |
| 8.5 | 80 | ⁹⁹mTcO₂ (colloidal) | |
| Stannous Chloride (SnCl₂) Concentration | Low | < 80 | Free 99mTcO₄⁻ |
| Optimal | > 95 | - | |
| High | 90 | ⁹⁹mTcO₂ (colloidal) | |
| Incubation Time | 5 minutes | 90 | Free 99mTcO₄⁻ |
| 15 minutes | > 95 | - | |
| 30 minutes | > 95 | - | |
| Incubation Temperature | Room Temperature (20-25°C) | > 95 | - |
| 37°C | > 95 | - | |
| > 50°C | Decreased Purity | Potential for degradation |
Experimental Protocols
Standard Radiolabeling of Etarfolatide
This protocol describes a general procedure for the radiolabeling of etarfolatide using a lyophilized kit. Note: Always refer to the specific instructions provided by the kit manufacturer.
Materials:
-
Lyophilized etarfolatide kit (containing etarfolatide, a reducing agent like stannous chloride, and stabilizers).
-
Sterile, non-pyrogenic 99mTc-pertechnetate eluate from a ⁹⁹Mo/⁹⁹mTc generator.
-
Sterile 0.9% sodium chloride solution.
-
Lead-shielded vial container.
-
Sterile syringes and needles.
Procedure:
-
Place the lyophilized etarfolatide kit vial in a lead-shielded container.
-
Aseptically add the required volume of sterile 0.9% sodium chloride to the 99mTc-pertechnetate eluate to achieve the desired radioactive concentration.
-
Aseptically inject the diluted 99mTc-pertechnetate solution into the etarfolatide kit vial.
-
Gently swirl the vial to ensure complete dissolution of the lyophilized powder. Avoid vigorous shaking to prevent denaturation of the compound.
-
Allow the reaction to proceed at room temperature for the recommended incubation time (typically 15-30 minutes).
-
Before administration, perform quality control tests to determine the radiochemical purity.
Quality Control of 99mTc-Etarfolatide using Thin-Layer Chromatography (TLC)
This protocol outlines a standard method for determining the radiochemical purity of 99mTc-etarfolatide.
Materials:
-
Instant Thin-Layer Chromatography (ITLC) strips (e.g., ITLC-SG).
-
Developing solvents (e.g., acetone and saline).
-
Developing tanks.
-
A radiochromatogram scanner or a gamma counter.
Procedure to Determine Free 99mTc-pertechnetate:
-
Apply a small spot of the prepared 99mTc-etarfolatide solution onto the origin of an ITLC-SG strip.
-
Place the strip in a developing tank containing acetone as the mobile phase.
-
Allow the solvent to migrate up the strip.
-
Remove the strip, let it dry, and determine the distribution of radioactivity.
-
In this system, free 99mTc-pertechnetate will migrate with the solvent front (Rf = 1.0), while 99mTc-etarfolatide and ⁹⁹mTcO₂ will remain at the origin (Rf = 0).
-
Calculate the percentage of free 99mTc-pertechnetate.
Procedure to Determine Reduced-Hydrolyzed 99mTc (⁹⁹mTcO₂):
-
Apply a small spot of the prepared 99mTc-etarfolatide solution onto the origin of a separate ITLC-SG strip.
-
Place the strip in a developing tank containing saline (0.9% NaCl) as the mobile phase.
-
Allow the solvent to migrate up the strip.
-
Remove the strip, let it dry, and determine the distribution of radioactivity.
-
In this system, 99mTc-etarfolatide and free 99mTc-pertechnetate will migrate with the solvent front, while ⁹⁹mTcO₂ will remain at the origin (Rf = 0).
-
Calculate the percentage of reduced-hydrolyzed 99mTc.
Calculation of Radiochemical Purity (RCP):
RCP (%) = 100% - (% Free 99mTcO₄⁻) - (% ⁹⁹mTcO₂)
A radiochemical purity of ≥ 90% is generally considered acceptable for clinical use.
Visualizations
Caption: Experimental workflow for the radiolabeling of etarfolatide.
Caption: Logical troubleshooting pathway for poor radiolabeling efficiency.
Welcome to the technical support center for Folcepri (etarfolatide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing patient-related variables that may affect this compound uptake in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of uptake?
A1: this compound is a diagnostic imaging agent consisting of the active substance etarfolatide, a folate analog, radiolabeled with technetium-99m (99mTc).[1][2] Its primary mechanism of uptake is through binding to the folate receptor (FR), particularly the alpha isoform (FRα), which is often overexpressed on the surface of various cancer cells, including ovarian cancer.[3][4] Following binding, this compound is internalized by the cell through receptor-mediated endocytosis.[3][5] This targeted uptake allows for the visualization of FR-positive tumors using Single Photon Emission Computed Tomography (SPECT).[6][7]
Q2: What are the main cellular pathways for folate uptake, and which one does this compound utilize?
A2: Cells have two primary mechanisms for folate internalization:
-
Reduced Folate Carrier (RFC): A low-affinity transporter present on most normal cells.[3]
-
Folate Receptor (FR): A high-affinity membrane protein, with subtypes like FRα and FRβ.[3][8]
This compound, being a folate analog, primarily utilizes the high-affinity folate receptor (FR) for cellular entry, which is why it is effective for imaging tumors that overexpress this receptor.[3][9]
Q3: What are the key patient-related variables that can influence this compound uptake?
A3: Several patient-related factors can theoretically affect the biodistribution and uptake of this compound. These include:
-
Folate Receptor Expression Levels: The primary determinant of this compound uptake is the expression level of FR on target cells.[10][11]
-
Renal Function: Etarfolatide is primarily cleared by the kidneys.[12][13] Impaired renal function can lead to increased systemic exposure and potentially higher background signal.[3]
-
Concurrent Medications: Co-administration of folate supplements or antifolate therapies can compete with this compound for FR binding, potentially compromising image quality.[3]
-
Presence of Folate Receptor Autoantibodies: Autoantibodies against the folate receptor can block the binding of this compound, inhibiting its uptake.[14][15]
-
Patient's Nutritional Status: Systemic folate levels could influence the saturation of folate receptors.
Q4: Why is folic acid (Neocepri) sometimes administered before a this compound scan?
A4: A small dose of folic acid is often administered before this compound to reduce its uptake in normal tissues with low to moderate folate receptor expression, such as the kidneys and spleen.[6][12][16] This pre-administration of "cold" folate saturates the receptors in non-target tissues, thereby decreasing background radioactivity and enhancing the tumor-to-background ratio for clearer imaging.[12][13][17]
Troubleshooting Guide
Issue 1: Low or No this compound Uptake in FR-Positive Control Cells
| Potential Cause | Troubleshooting Step |
| High Folate Concentration in Culture Medium | Culture cells in a folate-deficient medium for at least 24-48 hours prior to the experiment to maximize FR expression and availability. |
| Presence of Folate Receptor Autoantibodies in Serum | If using patient-derived serum, test for the presence of FR autoantibodies.[14][18] Consider using a serum-free medium or a synthetic serum replacement for the duration of the uptake assay. |
| Incorrect Cell Line or Low FR Expression | Confirm the FR expression level of your cell line using RT-PCR, Western blot, or flow cytometry. Use a well-characterized high-expressing cell line (e.g., KB, IGROV-1) as a positive control.[10][19] |
| Degraded this compound Reagent | Ensure proper storage and handling of the radiolabeled etarfolatide. Perform quality control checks on the radiopharmaceutical to ensure its integrity.[20] |
Issue 2: High Background Signal or Non-Specific Binding
| Potential Cause | Troubleshooting Step |
| Insufficient Blocking of Non-Target Tissues | In in vivo experiments, ensure the correct dosage and timing of pre-administered folic acid to saturate non-target receptors.[6][12][13] |
| Impaired Renal Clearance | For clinical or pre-clinical studies, assess the subject's renal function. Adjust imaging protocols or data analysis to account for slower clearance if necessary. Note that patients with impaired renal function are likely to have increased radioactivity exposure.[3] |
| Uptake by Activated Macrophages | Be aware that activated macrophages can also express folate receptors (FRβ) and may contribute to signal in areas of inflammation.[6][8] Correlate imaging findings with anatomical scans (CT/MRI) to differentiate between tumor and inflammation.[6] |
| Incorrect Imaging Timepoint | Optimize the time between this compound administration and imaging to allow for clearance from background tissues while maintaining a strong signal in the target tissue. Peak uptake in non-target organs like the liver and red marrow occurs, but the kidneys are the primary route of elimination.[12] |
Issue 3: Inconsistent or Variable Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variability in Cell Culture Conditions | Standardize cell culture protocols, including passage number, confluency, and media composition, as these can affect FR expression. |
| Inconsistent Assay Timing and Temperature | Ensure precise timing for incubation, washing, and measurement steps. Maintain a constant and optimal temperature during the uptake assay, as receptor-mediated endocytosis is an active process.[21] |
| Patient-to-Patient Variability in FR Expression | When analyzing clinical samples, stratify patients based on their FR expression levels as determined by the this compound scan itself (e.g., FR(100%), FR(10%-90%), FR(0%)).[11] |
Quantitative Data Summary
Table 1: Biodistribution of 99mTc-Etarfolatide in Healthy Volunteers
| Organ | Peak Uptake (% of Injected Dose) | Organ Receiving Largest Dose Equivalent (mSv/MBq) |
| Liver | 17% | - |
| Red Marrow | 16% | - |
| Kidneys | - | 0.025 |
| Urinary Bladder Wall | - | 0.026 |
| Data from a Phase 1 trial in healthy volunteers. Pre-injection with folic acid was found to lower the radiation exposure in most organs.[12] |
Table 2: Correlation of this compound Uptake with Clinical Response in Ovarian Cancer
| Patient FR Status (% of Target Lesions Positive) | Disease Control Rate (DCR) | Median Overall Survival (Months) |
| FR(100%) | 57% | 14.6 |
| FR(10%-90%) | 36% | 9.6 |
| FR(0%) | 33% | 3.0 |
| Data from a Phase II study correlating etarfolatide imaging with response to FR-targeted therapy.[11] |
Experimental Protocols
Key Experiment: In Vitro this compound Uptake Assay
Objective: To quantify the uptake of this compound in a cell line of interest and to assess the impact of competing substances.
Materials:
-
FR-positive cell line (e.g., KB, IGROV-1) and a negative control cell line.[10]
-
Folate-deficient cell culture medium.
-
99mTc-etarfolatide (this compound).
-
Unlabeled ("cold") folic acid.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Gamma counter.
Methodology:
-
Cell Culture: Plate cells in 24-well plates and culture until they reach approximately 80-90% confluency. For the 24 hours preceding the assay, switch to a folate-deficient medium.
-
Competition Wells: For wells testing non-specific binding, add a 100-fold molar excess of unlabeled folic acid 15 minutes prior to adding this compound.
-
Incubation: Add 99mTc-etarfolatide to each well at a final concentration of ~1 nM. Incubate at 37°C for 1-2 hours.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound this compound.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 10 minutes to lyse the cells.
-
Quantification: Transfer the lysate from each well to a tube and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific uptake by subtracting the radioactivity in the competition wells (non-specific binding) from the total radioactivity in the wells without excess cold folic acid. Normalize the results to the protein concentration or cell number.
Visualizations
References
- 1. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technetium (99mTc) etarfolatide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Folate targeting - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. seom.org [seom.org]
- 10. mdpi.com [mdpi.com]
- 11. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (vintafolide) and companion SPECT-based imaging agent (99mTc-etarfolatide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Phase I clinical trial of 99mTc-etarfolatide, an imaging agent for folate receptor in healthy Japanese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fratnow.com [fratnow.com]
- 15. Folate Receptor Alpha Autoantibodies in Autism Spectrum Disorders: Diagnosis, Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Folate regulation of planar cell polarity pathway and F-actin through folate receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research Collection | ETH Library [research-collection.ethz.ch]
- 18. fratnow.com [fratnow.com]
- 19. researchgate.net [researchgate.net]
- 20. snmmi.org [snmmi.org]
- 21. Regulation of Folate Receptor 1 Gene Expression in the Visceral Endoderm - PMC [pmc.ncbi.nlm.nih.gov]
Folcepri™ (etarfolatide) Technical Support Center
For Research Use Only. Not for use in diagnostic procedures.
Welcome to the technical support center for Folcepri™ (etarfolatide). This resource is intended for researchers, scientists, and drug development professionals utilizing this compound as a research tool for identifying folate receptor (FR)-positive cells and tumors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
I. Core Limitation of this compound as a Companion Diagnostic
The primary limitation of this compound stems from the withdrawal of the marketing authorization application in 2014. This decision was made after the companion therapeutic, Vynfinit™ (vintafolide), failed to demonstrate a significant benefit in a confirmatory Phase III clinical trial for platinum-resistant ovarian cancer. Consequently, the clinical utility of this compound as a companion diagnostic for Vynfinit was not confirmed.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a conjugate of folic acid and a technetium-99m (99mTc) chelator. Its mechanism relies on the high affinity of folic acid for the folate receptor (FR), which is overexpressed on the surface of various cancer cells, including ovarian cancer.[1] When radiolabeled with 99mTc, this compound binds to these receptors, allowing for non-invasive in vivo imaging of FR-positive tumors using Single Photon Emission Computed Tomography (SPECT).[2][3]
Q2: Why is Neocepri™ (folic acid) administered before this compound?
A2: Neocepri, a solution of folic acid, is administered prior to this compound to reduce background signal from normal tissues.[3][4] Some normal tissues, such as the kidneys, express folate receptors.[5] By pre-saturating these receptors with unlabeled folic acid, the subsequent administration of radiolabeled this compound results in a clearer image with improved tumor-to-background contrast.[4][5]
Q3: What is the rationale for using SPECT imaging with this compound?
A3: SPECT is a nuclear medicine imaging technique that detects gamma rays emitted from a radiotracer, in this case, 99mTc-labeled this compound. This allows for the three-dimensional visualization and localization of FR-positive tissues within the body.[2]
Q4: What were the findings of the Phase II clinical trial regarding this compound's ability to identify responsive lesions?
A4: A Phase II study in patients with advanced ovarian cancer showed a correlation between FR-positivity as determined by this compound imaging and the disease control rate (DCR) in response to FR-targeted therapy.[6] Lesions identified as FR-positive by this compound had a significantly higher DCR compared to FR-negative lesions.[6]
III. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal in SPECT images | Insufficient saturation of folate receptors in normal tissues. | Ensure proper administration of Neocepri (folic acid) prior to this compound injection as per the experimental protocol. |
| Verify the correct dosage and timing of Neocepri administration. | ||
| Difficulty in localizing FR-positive signal | Overlapping signals from adjacent tissues. | Utilize SPECT/CT imaging for better anatomical localization of the radiotracer uptake.[2] |
| Poor image resolution. | Optimize SPECT acquisition parameters (e.g., acquisition time, matrix size). | |
| Variable or inconsistent tumor uptake | Heterogeneity of folate receptor expression within the tumor. | This is a known biological phenomenon. Consider co-registration with other imaging modalities or immunohistochemical analysis of biopsies for confirmation. |
| Suboptimal radiolabeling of this compound. | Review and validate the 99mTc radiolabeling procedure to ensure high radiochemical purity. | |
| False-positive signals | Uptake in areas of inflammation. | Folate receptors can also be expressed on activated macrophages, which are present in inflammatory tissues.[7] Correlate imaging findings with anatomical imaging (CT or MRI) and clinical context. |
IV. Quantitative Data Summary
The following table summarizes key quantitative data from a Phase II clinical trial of this compound in identifying folate receptor-positive lesions in advanced ovarian cancer.[6]
| Parameter | FR-Positive Lesions | FR-Negative Lesions | p-value |
| Number of Lesions | 110 | 29 | N/A |
| Disease Control Rate (DCR) | 56.4% | 20.7% | < 0.001 |
V. Experimental Protocols
A. In Vivo SPECT Imaging Protocol with this compound
This protocol is a generalized procedure based on clinical trial methodologies. Researchers should adapt it to their specific experimental models and institutional guidelines.
-
Animal Preparation:
-
House animals in accordance with institutional guidelines.
-
For tumor xenograft models, allow tumors to reach the desired size.
-
-
Administration of Neocepri (Folic Acid):
-
Prepare a sterile solution of folic acid.
-
Administer a bolus intravenous injection of folic acid to saturate non-target folate receptors.
-
-
Radiolabeling of this compound:
-
Prepare 99mTc-etarfolatide according to the manufacturer's instructions, ensuring high radiochemical purity.
-
-
Administration of 99mTc-Folcepri:
-
Approximately 1-5 minutes after the administration of folic acid, administer a bolus intravenous injection of 99mTc-labeled this compound. The exact dose will depend on the animal model and imaging system.
-
-
SPECT/CT Imaging:
-
At a predetermined time point post-injection (typically 1-2 hours), anesthetize the animal.
-
Position the animal in the SPECT/CT scanner.
-
Acquire whole-body or region-of-interest SPECT images.
-
Acquire a co-registered CT scan for anatomical localization.
-
-
Image Analysis:
-
Reconstruct SPECT images using an appropriate algorithm (e.g., ordered subset expectation maximization).
-
Fuse SPECT and CT images.
-
Quantify radiotracer uptake in tumors and other tissues of interest.
-
VI. Visualizations
A. Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound binding and detection.
B. Experimental Workflow
Caption: Experimental workflow for in vivo imaging.
References
- 1. Folate-Based Radiotracers for PET Imaging—Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (vintafolide) and companion SPECT-based imaging agent (99mTc-etarfolatide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Folate receptor-mediated Therapeutics and Imaging - Biotechnology Kiosk [biotechkiosk.com]
Strategies to enhance the stability of the etarfolatide conjugate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the etarfolatide conjugate during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling, storage, and analysis of the etarfolatide conjugate.
Issue 1: Rapid Degradation of the Conjugate Upon Reconstitution
-
Possible Cause: The reconstitution buffer pH may be suboptimal, leading to the hydrolysis of the folate moiety or the peptide linker. Folate derivatives are generally more stable at neutral to slightly alkaline pH.
-
Troubleshooting Steps:
-
Verify the pH of your reconstitution buffer. The optimal pH range for folate stability is typically between 7.0 and 8.0.
-
If using an acidic buffer, consider switching to a neutral or slightly alkaline buffer system such as phosphate-buffered saline (PBS) at pH 7.4.
-
Prepare fresh buffer for each experiment to avoid any pH drift that may occur during storage.
-
Issue 2: Loss of Radiolabel (99mTc) from the Conjugate
-
Possible Cause: The 99mTc chelate may be unstable, leading to the release of the radionuclide. This can be caused by the presence of oxidizing agents or insufficient stabilization of the stannous ions used for technetium reduction during labeling.
-
Troubleshooting Steps:
-
Ensure that all solutions and vials used for labeling and storage are free from oxidizing contaminants.
-
Consider the addition of a stabilizing agent, such as ascorbic acid, to the labeling kit to protect the stannous ions from oxidation.[1][2] Concentrations in the range of 50-60 µg/mL of ascorbic acid have been shown to be effective in stabilizing 99mTc-radiopharmaceuticals.[2]
-
Evaluate the purity of the 99mTc eluate from the generator, as excessive levels of 99Tc can compete with 99mTc for chelation.[3]
-
Issue 3: Inconsistent Results in Cell-Based Assays
-
Possible Cause: The etarfolatide conjugate may be degrading in the cell culture medium. Components in the medium or the experimental conditions (e.g., temperature, light exposure) could be affecting stability.
-
Troubleshooting Steps:
-
Minimize the exposure of the conjugate to light during all experimental steps by using amber-colored tubes or covering them with aluminum foil.
-
Conduct a time-course experiment to assess the stability of the conjugate in your specific cell culture medium at 37°C. Analyze samples at different time points using a suitable analytical method like HPLC.
-
If degradation is observed, consider reducing the incubation time or replenishing the conjugate-containing medium during long-term experiments.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for the etarfolatide conjugate?
-
A1: For long-term storage, it is recommended to store the lyophilized conjugate at -20°C or below in a desiccated environment. Once reconstituted, the solution should be used as soon as possible. If immediate use is not possible, store the solution at 2-8°C and protect it from light. Avoid repeated freeze-thaw cycles.
-
-
Q2: How does pH affect the stability of the etarfolatide conjugate?
-
A2: The folate moiety of etarfolatide is susceptible to degradation in acidic conditions. Studies on folate derivatives have shown that they exhibit the highest stability at neutral or alkaline pH.[4] Therefore, it is crucial to maintain a pH between 7.0 and 8.0 in all solutions containing the conjugate.
-
-
Q3: Should I be concerned about light exposure during my experiments?
-
A3: Yes, folate compounds can be sensitive to light. It is a best practice to protect etarfolatide solutions from light at all stages of your experiment, from storage to incubation, to prevent potential photodegradation.
-
Formulation and Dilution
-
Q4: What excipients can be used to enhance the stability of the etarfolatide conjugate in solution?
-
Q5: Can I dilute the etarfolatide conjugate in any buffer?
-
A5: It is recommended to use buffers with a pH between 7.0 and 8.0, such as PBS. Avoid acidic buffers, as they can accelerate the degradation of the folate component. The choice of buffer can also influence the stability of the peptide linker.
-
Degradation and Analysis
-
Q6: What are the primary degradation pathways for the etarfolatide conjugate?
-
A6: The primary degradation pathways include:
-
Oxidation of the folate moiety.
-
Hydrolysis of the folate molecule or the peptide linker, particularly at acidic pH.[5][6][7]
-
Enzymatic cleavage of the peptide linker by proteases, which is a consideration for in vivo and in vitro studies with biological matrices.[4][][][10][11]
-
Dissociation of the 99mTc from its chelator.
-
-
-
Q7: How can I assess the stability of my etarfolatide conjugate sample?
Data Summary
Table 1: Factors Influencing Etarfolatide Conjugate Stability
| Parameter | Optimal Condition | Rationale |
| pH | 7.0 - 8.0 | Minimizes hydrolysis of the folate moiety and peptide linker.[4] |
| Temperature | Lyophilized: ≤ -20°C; Reconstituted: 2-8°C | Reduces the rate of chemical degradation. |
| Light Exposure | Minimize | Prevents photodegradation of the folate moiety. |
| Oxidizing Agents | Avoid | Prevents oxidative degradation of folate and the 99mTc chelate. |
| Additives | Ascorbic Acid (for 99mTc labeling) | Stabilizes the stannous ions and prevents oxidation.[1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Etarfolatide
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating capability of an analytical method.[13][14][15][16]
-
Sample Preparation: Prepare stock solutions of the etarfolatide conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the conjugate solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for various time points.
-
Base Hydrolysis: Incubate the conjugate solution with 0.1 M NaOH at a specified temperature for various time points.
-
Oxidation: Treat the conjugate solution with a controlled concentration of an oxidizing agent (e.g., hydrogen peroxide) at room temperature.
-
Thermal Stress: Incubate the conjugate solution at an elevated temperature (e.g., 70°C) in a light-protected environment.
-
Photostability: Expose the conjugate solution to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Sample Analysis: At each time point, neutralize the acid/base stressed samples and analyze all samples by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Protocol 2: HPLC Method for Purity and Stability Assessment
This is a general reverse-phase HPLC method that can be adapted for the analysis of etarfolatide.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at a relevant wavelength for the folate moiety (e.g., 280 nm) and/or a radiodetector for 99mTc.
-
Injection Volume: 20 µL
Visualizations
Caption: Workflow for a forced degradation study of the etarfolatide conjugate.
Caption: Decision tree for troubleshooting etarfolatide conjugate instability.
Caption: Folate receptor-mediated endocytosis pathway for etarfolatide.
References
- 1. researchgate.net [researchgate.net]
- 2. [Radiochemical purity and stability of Tc-99m-pyrophosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 10. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 11. Enzyme-Cleavable Polymeric Micelles for the Intracellular Delivery of Proapoptotic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of teriparatide by gastro-intestinal proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. medcraveonline.com [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating Ambiguity: A Technical Support Guide for Folcepri™ Scan Interpretation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on interpreting indeterminate or equivocal results from Folcepri™ (99mTc-etarfolatide) SPECT scans. While this compound and its associated therapeutic, Vynfinit™ (vintafolide), are not currently marketed, this information may be valuable for researchers working with folate receptor-targeted agents and imaging technologies. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental use.
I. Frequently Asked Questions (FAQs)
Q1: What is a this compound scan and what was its intended use?
A1: this compound (99mTc-etarfolatide) is a radiopharmaceutical imaging agent that was developed for use with single-photon emission computed tomography (SPECT) to identify tumors that express the folate receptor (FR).[1][2][3] It was intended as a companion diagnostic to select patients with FR-positive tumors, particularly platinum-resistant ovarian cancer, for treatment with Vynfinit (vintafolide), a folate-targeted therapeutic.[2][4]
Q2: What constitutes an "indeterminate" or "equivocal" this compound scan result?
A2: An indeterminate or equivocal result is a scan that is not clearly positive or negative for folate receptor-positive lesions. This can manifest as:
-
Low signal-to-background ratio: Difficulty in distinguishing true tumor uptake from surrounding tissue activity.
-
Ambiguous uptake patterns: Tracer accumulation that does not definitively correspond to anatomical tumor locations identified by co-registered CT or MRI.
-
Unexpected biodistribution: High uptake in areas not typically associated with the patient's known disease.
Q3: What are the primary factors that can lead to indeterminate or equivocal scan results?
A3: Several factors can contribute to unclear scan results, including:
-
Physiological tracer uptake: this compound naturally accumulates in certain healthy tissues with folate receptors, such as the kidneys, liver, and spleen, which can obscure nearby lesions.[5]
-
Inflammation: Activated macrophages express the folate receptor beta (FR-β), leading to tracer uptake in areas of inflammation, which can be mistaken for malignant lesions.[5][6][7]
-
Suboptimal imaging protocol: Incorrect patient preparation, tracer administration, or SPECT acquisition parameters can degrade image quality.
-
Patient-related factors: Patient motion during the scan can cause artifacts that blur or misrepresent the tracer distribution.[8]
-
Technical issues with the SPECT system: Equipment malfunctions or calibration errors can introduce artifacts into the images.[9]
Q4: Is there a way to differentiate between tumor uptake and inflammation?
A4: Differentiating between FR-α (predominantly on tumor cells) and FR-β (on activated macrophages) uptake is a key challenge.[10][11][12] While this compound binds to both, some research has explored the development of FRα-selective agents to improve specificity.[10][11][12] In a research setting, correlative imaging with other modalities or histological analysis of biopsied tissue may be necessary to confirm the nature of the uptake.
II. Troubleshooting Guides
A. Troubleshooting Poor Image Quality
This guide addresses common issues that can degrade the quality of this compound SPECT scans, leading to indeterminate or equivocal results.
| Issue | Potential Causes | Recommended Actions |
| High Background Noise | - Insufficient dose of folic acid pre-administration.[13][14] - Suboptimal timing of image acquisition. - Renal impairment affecting tracer clearance. | - Ensure proper administration of unlabeled folic acid prior to 99mTc-etarfolatide to block non-specific binding.[2][13] - Optimize the time between tracer injection and imaging to allow for background clearance. - Assess renal function and consider delayed imaging if clearance is slow. |
| Motion Artifacts | - Patient movement during the SPECT acquisition.[8] | - Immobilize the patient comfortably for the duration of the scan. - Use motion correction software if available.[8] - If significant motion is detected, consider repeating the acquisition.[8] |
| Attenuation Artifacts | - Photon attenuation by overlying tissues (e.g., soft tissue, diaphragm).[15] | - Utilize SPECT/CT systems for attenuation correction. - Be aware of potential artifacts from high-density objects like metal implants.[15] |
| Instrumental Artifacts | - Non-uniformity in the gamma camera detectors.[9] - Incorrect center-of-rotation calibration.[9] | - Perform regular quality control checks on the SPECT system. - Recalibrate the system as needed to address any identified issues. |
B. Interpreting Ambiguous Uptake
This section provides a framework for investigating the source of unexpected or unclear tracer accumulation.
Logical Relationship Diagram for Troubleshooting Ambiguous Uptake
Caption: Troubleshooting workflow for ambiguous this compound scan results.
III. Experimental Protocols
A. This compound (99mTc-etarfolatide) SPECT/CT Imaging Protocol
This protocol is a general guideline based on clinical trial methodologies. Researchers should adapt it to their specific experimental needs.
1. Patient Preparation:
-
Fasting for at least 4 hours prior to the scan is recommended.
-
Ensure adequate hydration.
2. Folic Acid Administration:
-
Administer an intravenous injection of folic acid (e.g., Neocepri™) 1-3 minutes before the injection of 99mTc-etarfolatide.[14] The purpose of this is to saturate non-specific folate receptors in normal tissues, thereby enhancing the tumor-to-background ratio.[13]
3. Radiopharmaceutical Administration:
-
Administer approximately 740 MBq (20 mCi) of 99mTc-etarfolatide as an intravenous bolus injection.[14]
4. Imaging Acquisition:
-
Whole-body planar imaging and SPECT/CT of the region of interest (e.g., chest, abdomen, pelvis) are typically performed 1-2 hours post-injection.
-
The SPECT acquisition parameters should be optimized for 99mTc, including a 140 keV ± 10% energy window.
Experimental Workflow Diagram
Caption: Standard experimental workflow for a this compound SPECT/CT scan.
B. Folate Receptor Signaling Pathway
The mechanism of this compound uptake is based on the binding of the etarfolatide molecule to the folate receptor on the cell surface, followed by internalization through endocytosis.
Folate Receptor-Mediated Endocytosis Diagram
Caption: Simplified diagram of this compound uptake via folate receptor endocytosis.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. merck.com [merck.com]
- 3. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (vintafolide) and companion SPECT-based imaging agent (99mTc-etarfolatide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. SPECT study of folate receptor-positive malignant and normal tissues in mice using a novel 99mTc-radiofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Folate receptor-β imaging using 99mTc-folate to explore distribution of polarized macrophage populations in human atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. unm.lf1.cuni.cz [unm.lf1.cuni.cz]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification of a PET Radiotracer for Imaging of the Folate Receptor-α: A Potential Tool to Select Patients for Targeted Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neocepri | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Phase I clinical trial of 99mTc-etarfolatide, an imaging agent for folate receptor in healthy Japanese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nuclear Medicine Artifacts - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Folate Receptor Imaging Agents: Folcepri and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The folate receptor (FR) has emerged as a promising target for diagnostic imaging and targeted therapy in oncology, primarily due to its overexpression in various cancers, including ovarian, lung, and breast cancer, and its limited presence in healthy tissues. Folcepri® (etarfolatide), a technetium-99m (⁹⁹ᵐTc)-labeled folate conjugate, was a key development in this area, designed to identify patients with FR-positive tumors for targeted treatment. This guide provides an objective comparison of this compound with other folate receptor imaging agents, supported by available experimental data, to inform research and development in this field.
Overview of Folate Receptor Imaging
Folate receptor imaging agents are designed to non-invasively detect the presence and extent of FR-expressing tumors. These agents typically consist of a folate molecule, which provides specificity for the receptor, linked to an imaging moiety, such as a radionuclide for nuclear imaging or a fluorescent dye for optical imaging. The primary application of these agents is as companion diagnostics to select patients who are most likely to benefit from FR-targeted therapies.
This compound (⁹⁹ᵐTc-Etarfolatide): A SPECT Imaging Agent
This compound was developed as a companion diagnostic for vintafolide (Vynfinit®), a folate-drug conjugate. The active component of this compound, etarfolatide, binds with high affinity to the folate receptor.[1][2] Radiolabeled with ⁹⁹ᵐTc, it enables visualization of FR-positive tumors using Single Photon Emission Computed Tomography (SPECT).[1][2][3]
The clinical development of this compound was closely tied to that of vintafolide. Phase II studies demonstrated a correlation between the percentage of FR-positive lesions, as identified by this compound, and the disease control rate in patients with recurrent ovarian cancer treated with vintafolide.[4] However, the marketing authorization applications for both this compound and vintafolide were withdrawn after a confirmatory Phase III trial failed to demonstrate a significant clinical benefit of the therapeutic agent.[1][5]
To enhance image quality, another agent, Neocepri® (folic acid), was developed to be administered prior to this compound.[6] Neocepri was intended to block the uptake of the radiolabeled agent in normal tissues that express low levels of the folate receptor, thereby reducing background signal and improving the tumor-to-background ratio.[5][6]
Alternative Folate Receptor Imaging Agents
Several other folate receptor imaging agents have been developed, utilizing different imaging modalities and targeting strategies. These can be broadly categorized into radiopharmaceuticals for nuclear imaging and fluorescent agents for optical imaging.
Radiopharmaceuticals for PET Imaging
Positron Emission Tomography (PET) offers higher sensitivity and spatial resolution compared to SPECT. Consequently, various folate-based PET radiotracers have been developed.
-
¹⁸F-labeled Folate Conjugates: Researchers have developed several folate radiotracers labeled with fluorine-18 (¹⁸F), such as ¹⁸F-AzaFol.[7] Preclinical studies have focused on optimizing the selectivity of these agents for different folate receptor isoforms, particularly FRα, which is the primary target on cancer cells, over FRβ, which is expressed on activated macrophages and can lead to uptake in inflammatory tissues.[7] For instance, the radiotracer ¹⁸F-6R-aza-5-MTHF has shown high selectivity for FRα over FRβ.[7]
Fluorescent Agents for Optical Imaging
Intraoperative molecular imaging using fluorescent agents is a rapidly advancing field that aims to guide surgeons in the complete resection of tumors.
-
OTL38 and EC17: These are two folate-targeted fluorescent dyes. EC17 is conjugated to fluorescein, which emits in the visible spectrum, while OTL38 is linked to a near-infrared (NIR) fluorochrome.[8][9] Preclinical comparisons have shown that OTL38 has superior brightness and a higher signal-to-background ratio compared to EC17.[8][9][10] The use of NIR dyes like the one in OTL38 is advantageous due to reduced tissue autofluorescence and deeper tissue penetration.[8]
Comparative Data
The following tables summarize the key characteristics and available performance data for this compound and other selected folate receptor imaging agents.
| Agent | Active Molecule | Imaging Moiety | Imaging Modality | Target Receptor | Clinical Development Stage |
| This compound | Etarfolatide | ⁹⁹ᵐTc | SPECT | Folate Receptor (FR) | Marketing application withdrawn[1][5] |
| ¹⁸F-AzaFol | Folic Acid Analog | ¹⁸F | PET | Folate Receptor (FRα and FRβ) | Preclinical/Clinical Research[7] |
| ¹⁸F-6R-aza-5-MTHF | 5-MTHF Analog | ¹⁸F | PET | Folate Receptor (FRα selective) | Preclinical Research[7] |
| OTL38 | Folate Conjugate | NIR Fluorochrome | Optical/Fluorescent | Folate Receptor (FRα) | Preclinical[8][9][10] |
| EC17 | Folate Conjugate | Fluorescein | Optical/Fluorescent | Folate Receptor (FRα) | Preclinical/Clinical Research[8][9][11] |
| Preclinical Performance Comparison: OTL38 vs. EC17 | OTL38 | EC17 | Reference |
| Fluorochrome Type | Near-Infrared (NIR) | Visible | [8][9] |
| Peak Excitation/Emission (nm) | 774 / 794 | 470 / 520 | [9] |
| In Vitro Peak Signal-to-Background Ratio (SBR) Improvement | 1.4-fold higher than EC17 | - | [8][9] |
| In Vivo Tumor SBR Improvement | 3.3-fold higher than EC17 (mean) | - | [8][9] |
Experimental Protocols
This compound (⁹⁹ᵐTc-Etarfolatide) Imaging in Clinical Trials
The following is a generalized protocol based on the descriptions of clinical studies involving ⁹⁹ᵐTc-etarfolatide.
-
Patient Selection: Patients with recurrent/refractory ovarian or endometrial cancer were enrolled.[4]
-
Imaging Agent Administration: Patients were administered ⁹⁹ᵐTc-etarfolatide intravenously. In some protocols, Neocepri (folic acid) was given prior to the imaging agent to reduce background signal.[6]
-
SPECT/CT Imaging: Whole-body planar and regional SPECT imaging, often combined with CT for anatomical localization, was performed at a specified time point after injection to allow for optimal tumor uptake and clearance from non-target tissues.
-
Image Analysis: Target lesions identified on baseline CT scans were evaluated for ⁹⁹ᵐTc-etarfolatide uptake on the SPECT images. Lesions were classified as FR-positive or FR-negative. Patients were then categorized based on the percentage of their target lesions that were FR-positive (e.g., FR(100%), FR(10%-90%), FR(0%)).[4]
-
Correlation with Therapeutic Response: The FR status as determined by imaging was correlated with the clinical outcome (e.g., disease control rate, progression-free survival) in patients receiving FR-targeted therapy.[4]
In Vitro and In Vivo Comparison of OTL38 and EC17
The following methodologies were employed in the preclinical comparison of the fluorescent agents OTL38 and EC17.
-
Cell Lines: HeLa and KB cells, which are known to express the folate receptor, were used for in vitro and in vivo experiments.[9]
-
In Vitro Studies:
-
Cells were incubated with varying concentrations of OTL38 or EC17 for different durations.
-
Fluorescence intensity and signal-to-background ratios were measured using a luminometer and fluorescence microscopy.[9]
-
-
In Vivo Studies:
-
Tumor xenografts were established in mice using the FR-positive cell lines.
-
OTL38 or EC17 was administered intravenously.
-
Intraoperative imaging was performed at various time points to assess tumor fluorescence and calculate the signal-to-background ratio of the tumors relative to surrounding normal tissue.[8][9]
-
Biodistribution studies were conducted to determine the uptake of the agents in various organs.[9]
-
Visualizing the Mechanisms and Workflows
Folate Receptor-Mediated Endocytosis
The fundamental mechanism underlying the utility of these imaging agents is folate receptor-mediated endocytosis. The folate conjugate binds to the receptor on the cell surface and is subsequently internalized into the cell within an endosome. This process allows for the accumulation of the imaging agent within the target cancer cells.
Caption: Mechanism of folate receptor-mediated uptake of imaging agents.
Companion Diagnostic Workflow
The clinical application of a folate receptor imaging agent as a companion diagnostic follows a structured workflow to identify suitable candidates for targeted therapy.
Caption: Workflow for using a folate receptor imaging agent as a companion diagnostic.
Conclusion
This compound was a significant step forward in the development of companion diagnostics for folate receptor-targeted therapies. Although its clinical development was halted, the principle of using a folate-based imaging agent to select patients remains a valid and promising strategy. The field has since evolved with the development of agents for more sensitive imaging modalities like PET and for real-time intraoperative guidance through fluorescence. Agents with improved properties, such as higher selectivity for the FRα isoform and enhanced signal-to-background ratios, are paving the way for more precise and effective application of folate receptor-targeted approaches in oncology. Future research will likely focus on direct comparative studies of these different agents and their impact on clinical outcomes.
References
- 1. This compound | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (vintafolide) and companion SPECT-based imaging agent (99mTc-etarfolatide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neocepri | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging | Semantic Scholar [semanticscholar.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of SPECT and PET for Folate Receptor Imaging
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The folate receptor (FR) is a well-established biomarker overexpressed in a variety of cancers, including ovarian, lung, and breast cancer, while having limited expression in healthy tissues. This differential expression makes it an attractive target for molecular imaging and targeted therapies. Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are the two primary nuclear medicine modalities used to visualize and quantify FR expression in vivo. This guide provides an objective, data-driven comparison of SPECT and PET for this application, detailing performance metrics and experimental protocols to inform imaging strategy and selection.
Fundamental Principles: SPECT vs. PET
SPECT imaging relies on radiotracers labeled with gamma-emitting isotopes, such as Technetium-99m (99mTc). A gamma camera detects these single photons, rotating around the patient to acquire planar images from multiple angles. These 2D projections are then mathematically reconstructed into a 3D representation of the tracer's distribution.
PET imaging uses radiotracers labeled with positron-emitting isotopes, like Gallium-68 (68Ga) or Fluorine-18 (18F). When a positron is emitted, it travels a short distance before annihilating with an electron, producing two 511 keV gamma photons that travel in opposite directions (180° apart). The PET scanner's ring of detectors identifies these coincident photon pairs, which allows for more precise localization and quantification of the tracer. This fundamental difference in detection physics is the basis for PET's superior performance in several key areas.[1][2]
Performance Metrics: A Quantitative Comparison
The selection of an imaging modality is often a balance between desired performance and practical constraints. PET generally offers superior image quality, while SPECT is often more accessible and less expensive.[1][3][4] The table below summarizes key performance data for folate receptor imaging.
| Parameter | SPECT (e.g., 99mTc-Etarfolatide) | PET (e.g., 68Ga-NOTA-folate) |
| Spatial Resolution | ~10-20 mm[3] | ~4-7 mm[3] |
| Sensitivity | Lower | 10-100 times higher than SPECT[1] |
| Image Acquisition Time | ~20-40 minutes[3] | ~20-40 minutes (can be faster than SPECT)[3][4] |
| Quantification Accuracy | Semi-quantitative (Tumor-to-background ratios) | Highly quantitative (Standardized Uptake Value - SUV)[1] |
| Radiotracer Availability | 99mTc readily available from affordable generators.[1][4] | 68Ga available from generators; 18F requires an on-site cyclotron.[3] |
| Cost | Lower cost for scanner and isotopes.[1][4] | Higher cost for scanner and isotopes.[1][2][4] |
| Effective Radiation Dose | 0.0076 mSv/MBq (for 99mTc-etarfolatide)[5] | ~0.0105 mSv/MBq (estimated for 68Ga-NOTA-folate)[6][7] |
Experimental Protocols
Reproducibility is paramount in research and clinical trials. The following sections detail standardized methodologies for folate receptor imaging with both SPECT and PET.
SPECT Imaging with 99mTc-Etarfolatide
99mTc-etarfolatide is a widely studied SPECT agent for imaging folate receptor-positive cancers.[8]
-
Radiotracer Synthesis: 99mTc-etarfolatide is prepared from a kit containing the folate conjugate precursor. Sodium pertechnetate (99mTcO4-), eluted from a 99Mo/99mTc generator, is added to the kit vial. The reaction proceeds at room temperature, and radiochemical purity is verified using thin-layer chromatography (TLC).
-
Patient Preparation: To reduce background signal from the folate receptor in the kidneys and improve tumor visualization, patients are often pre-medicated with folic acid (e.g., 1 mg IV) a few minutes before the radiotracer injection.[9]
-
Image Acquisition:
-
A typical intravenous dose of 740-925 MBq (20-25 mCi) of 99mTc-etarfolatide is administered.[5][9]
-
Imaging is performed approximately 1-2 hours post-injection.[5]
-
Whole-body planar scans and regional SPECT/CT scans (e.g., chest, abdomen, pelvis) are acquired using a dual-head gamma camera fitted with low-energy, high-resolution collimators.[5]
-
-
Data Analysis: Images are reconstructed using iterative algorithms (e.g., OSEM) with CT-based attenuation correction. Uptake is typically assessed semi-quantitatively by comparing tracer accumulation in lesions to background tissues.
PET Imaging with 68Ga-NOTA-folate
Various 68Ga-labeled folate tracers have been developed, offering the advantages of PET imaging with the convenience of a generator-produced radionuclide.
-
Radiotracer Synthesis: 68Ga is eluted from a 68Ge/68Ga generator using hydrochloric acid. The eluate is then buffered to an appropriate pH (e.g., 4.0-4.5) and reacted with a NOTA-folate precursor at an elevated temperature (e.g., 40-95°C) for 5-10 minutes. The final product is purified, and radiochemical purity is confirmed by high-performance liquid chromatography (HPLC).
-
Patient Preparation: Similar to SPECT, patients may be advised to follow a low-folate diet or discontinue folic acid supplements to maximize receptor availability for the radiotracer.
-
Image Acquisition:
-
A lower intravenous dose of approximately 100-200 MBq (2.7-5.4 mCi) is administered due to the higher sensitivity of PET.
-
Imaging is typically performed 30-60 minutes post-injection.[10]
-
A whole-body PET/CT scan is acquired, with the low-dose CT used for anatomical localization and attenuation correction.
-
-
Data Analysis: PET data is reconstructed with corrections for attenuation, scatter, and random coincidences. Tracer uptake is quantified using the Standardized Uptake Value (SUV), which normalizes the activity concentration in a region of interest to the injected dose and patient body weight, allowing for more objective and comparable measurements.
Visualizing the Pathways and Workflows
Folate Receptor-Mediated Endocytosis
The uptake of folate-conjugated imaging agents is an active cellular process. The folate ligand binds to the folate receptor on the cell surface, triggering the internalization of the receptor-ligand complex into an endosome. This process effectively traps the radiotracer inside the target cell.
Caption: The pathway of folate-radiotracer uptake via receptor-mediated endocytosis.
Comparative Experimental Workflow: SPECT vs. PET
This diagram illustrates the typical sequence of events for a folate receptor imaging study using SPECT versus PET, highlighting the key differences in radiotracer production and analysis.
Caption: A side-by-side comparison of typical clinical workflows for SPECT and PET.
Conclusion and Future Perspectives
Both SPECT and PET are powerful modalities for the non-invasive assessment of folate receptor status.
PET is the technically superior method , offering higher spatial resolution and sensitivity, which translates to better detection of small lesions and more robust, objective quantification of receptor expression.[1][3] This makes PET particularly well-suited for applications requiring high precision, such as early diagnosis, patient stratification for FR-targeted therapies, and quantitative monitoring of treatment response. The increasing availability of 68Ga generators is making folate-PET more accessible to centers without a cyclotron.
SPECT remains a highly valuable and practical alternative , primarily due to its lower cost and the widespread availability of 99mTc.[1][4] For many clinical sites, SPECT provides a readily accessible means to assess FR expression, and agents like 99mTc-etarfolatide have been extensively validated in clinical trials.[8]
The future of folate receptor imaging lies in the development of new radiotracers with optimized pharmacokinetics and the expansion of theranostics—pairing a diagnostic imaging agent (like one labeled with 68Ga) with a therapeutic counterpart labeled with a particle-emitting radionuclide (e.g., Lutetium-177). The choice between SPECT and PET will ultimately depend on the specific clinical or research question, balancing the need for quantitative accuracy and high-resolution imaging against considerations of cost and logistical feasibility.
References
- 1. SPECT vs PET | Fastest Clinical Research Organization | TRACER [tracercro.com]
- 2. radiopaedia.org [radiopaedia.org]
- 3. kiranpetct.com [kiranpetct.com]
- 4. dicardiology.com [dicardiology.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Radiosynthesis and preclinical evaluation of [68Ga]Ga-NOTA-folate for PET imaging of folate receptor β-positive macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Technetium (99mTc) etarfolatide - Wikipedia [en.wikipedia.org]
- 9. Phase I clinical trial of 99mTc-etarfolatide, an imaging agent for folate receptor in healthy Japanese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
A Comparative Guide: Folcepri™ (99mTc-etarfolatide) Uptake vs. Immunohistochemistry for Folate Receptor Alpha Expression
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of folate receptor alpha (FRα) status in tumors is critical for the selection of patients who may benefit from FRα-targeted therapies. This guide provides a comprehensive comparison of two key methods for determining FRα expression: in vivo molecular imaging with Folcepri™ (99mTc-etarfolatide) Single-Photon Emission Computed Tomography (SPECT) and ex vivo immunohistochemistry (IHC).
Executive Summary
This compound™, a radiopharmaceutical imaging agent, offers a non-invasive, whole-body assessment of functional folate receptor expression. In contrast, immunohistochemistry provides a direct, semi-quantitative measure of FRα protein in tissue samples. While both methods are valuable, their correlation is not absolute. Limited clinical data shows a moderate overall agreement between the two techniques, with discrepancies attributed to factors such as tumor heterogeneity and the broader receptor subtype detection by this compound™. This guide presents available comparative data, detailed experimental protocols, and a review of alternative detection methods to aid researchers in selecting the most appropriate methodology for their needs.
Data Presentation: Quantitative Correlation of this compound™ SPECT and FRα IHC
Direct quantitative comparisons between this compound™ SPECT and FRα IHC are limited. However, a key study provides insight into the concordance between these two methods.
| Metric | Result | 95% Confidence Interval |
| Overall Agreement | 61% | -0.085 to 0.277 |
| Positive Agreement | 72% | Not Reported |
| Negative Agreement | 38% | Not Reported |
| Kappa Coefficient | 0.096 | -0.085 to 0.277 |
| Data from a study comparing 99mTc-etarfolatide imaging with IHC analysis of the α-isoform of FR.[1] |
The modest kappa coefficient suggests a slight agreement beyond chance. The higher positive agreement indicates that a positive this compound™ scan is more likely to correspond to a positive IHC result than a negative scan to a negative IHC.
Factors Influencing Correlation
Several factors may contribute to the observed discordance between this compound™ SPECT and FRα IHC:
-
Tumor Heterogeneity: IHC is performed on a small tissue sample, which may not be representative of the entire tumor burden, whereas SPECT provides a whole-body view of receptor expression.[1]
-
Receptor Subtype Specificity: this compound™ (99mTc-etarfolatide) binds to both folate receptor alpha (FRα) and beta (FRβ), while the commonly used IHC assays are specific for FRα.
-
Temporal Variation: The time between tissue biopsy for IHC and the this compound™ scan can be significant, during which FRα expression may change.
-
Functional vs. Static Measurement: this compound™ uptake reflects functional, accessible receptors capable of binding the ligand, while IHC detects the presence of the receptor protein, regardless of its functional status or accessibility.
Experimental Protocols
This compound™ (99mTc-etarfolatide) SPECT Imaging
This protocol is based on methodologies employed in clinical trials for patient selection.
-
Patient Preparation: Patients may be instructed to discontinue folic acid supplements for at least 48 hours prior to imaging.
-
Radiopharmaceutical Preparation: this compound™ is radiolabeled with 99mTc-pertechnetate according to the manufacturer's instructions.
-
Administration: A dose of 740 MBq (20 mCi) of 99mTc-etarfolatide is administered intravenously. To enhance image quality by reducing background uptake in normal tissues, an intravenous injection of folic acid may be given shortly before the radiotracer.
-
Imaging Acquisition: Whole-body planar and SPECT/CT imaging are performed approximately 1-2 hours post-injection.
-
Image Analysis: SPECT images are reconstructed and analyzed. Lesions are identified and their uptake is assessed to determine FR positivity. In some clinical trial settings, patients are categorized based on the percentage of FR-positive target lesions (e.g., FR(100%), FR(10%-90%), FR(0%)).[2]
Folate Receptor Alpha (FRα) Immunohistochemistry
This protocol is based on the FDA-approved VENTANA FOLR1 (FOLR1-2.1) RxDx Assay.
-
Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are used.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed.
-
Staining: The slides are stained on an automated staining platform (e.g., Ventana BenchMark Ultra) using a mouse monoclonal anti-FRα antibody (clone FOLR1-2.1) and a detection kit such as the OptiView DAB IHC Detection Kit.
-
Scoring:
-
Staining Intensity: Membranous staining is scored as 0 (negative), 1+ (weak), 2+ (moderate), or 3+ (strong).
-
Percentage of Stained Tumor Cells: The percentage of viable tumor cells with membranous staining is determined.
-
FRα Positivity: A specimen is considered FRα-positive if ≥75% of viable tumor cells exhibit moderate-to-strong (2+ or 3+) membranous staining.
-
Alternative Methods for Folate Receptor Alpha Detection
Beyond this compound™ SPECT and IHC, other methods are being explored for the detection of FRα:
| Method | Description | Advantages | Disadvantages |
| Positron Emission Tomography (PET) | Utilizes PET radioisotopes like Fluorine-18 (¹⁸F) or Gallium-68 (⁶⁸Ga) conjugated to folate analogs. | Higher sensitivity and spatial resolution than SPECT. | Some tracers may lack specificity for FRα over FRβ. |
| Intraoperative Molecular Imaging | Employs fluorescent dyes conjugated to folate to visualize tumors during surgery. | Provides real-time guidance to surgeons for more complete tumor resection. | Limited tissue penetration of the fluorescent signal. |
| Liquid Biopsy (ctDNA, CTCs) | Detection of FRα-related biomarkers in blood samples. | Minimally invasive, allows for serial monitoring. | Still largely in the research phase for FRα. |
| mRNA Quantification | Measures the level of FOLR1 mRNA in tumor tissue. | Quantitative. | Does not confirm protein expression or functional status. |
Visualizations
Caption: A flowchart comparing the experimental workflows for assessing folate receptor status using this compound™ SPECT and FRα IHC.
Caption: A diagram illustrating the relationship between true FRα expression and its measurement by different methods, including confounding factors.
Conclusion
This compound™ SPECT and FRα IHC are both important tools in the landscape of FRα-targeted drug development. This compound™ provides a non-invasive, functional, and whole-body assessment of folate receptor status, which is advantageous for evaluating overall disease burden and heterogeneity. However, its lack of specificity for FRα over FRβ can be a limitation. IHC, particularly with the FDA-approved VENTANA FOLR1 assay, offers a standardized and specific method for detecting FRα protein in tissue, but it is invasive and subject to sampling bias. The choice of method should be guided by the specific research or clinical question. For a comprehensive understanding of FRα expression, a multi-modal approach that combines in vivo imaging with ex vivo tissue analysis may be the most informative. As novel FRα-specific PET agents and other detection technologies continue to be developed, the ability to accurately stratify patients for FRα-targeted therapies is expected to improve.
References
Lessons from the Vynfinit and Folcepri Clinical Development Program: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The clinical development of Vynfinit (vintafolide) and its companion diagnostic, Folcepri (etarfolatade), for platinum-resistant ovarian cancer, offers a compelling case study in the complexities of targeted cancer therapy. Despite promising Phase II results, the program was ultimately unsuccessful in its pivotal Phase III trial. This guide provides an objective comparison of the Vynfinit program with alternative treatments, supported by available clinical trial data, and explores the key lessons learned from its development.
Vynfinit and this compound: Mechanism of Action and Clinical Rationale
Vynfinit was a small molecule drug conjugate (SMDC) designed to deliver a potent cytotoxic agent, desacetylvinblastine hydrazide (DAVLBH), directly to cancer cells overexpressing the folate receptor-alpha (FRα).[1] FRα is highly expressed in a significant proportion of epithelial ovarian cancers and is associated with a poorer prognosis.[2][3] The targeting ligand, a folic acid analog, was intended to facilitate selective uptake of the cytotoxic payload by FRα-positive tumor cells, thereby minimizing systemic toxicity.
This compound was a radiolabeled folate analog (99mTc-etarfolatide) developed as a non-invasive, single-photon emission computed tomography (SPECT) imaging agent to identify patients whose tumors expressed FRα.[4][5][6] The clinical development strategy was based on the hypothesis that selecting patients with FRα-positive tumors using this compound would enrich the patient population most likely to respond to Vynfinit. A third agent, Neocepri (intravenous folic acid), was co-administered to enhance image quality by temporarily blocking folate receptors in healthy tissues.
Below is a diagram illustrating the proposed mechanism of action for Vynfinit.
References
- 1. gyn-care.gr [gyn-care.gr]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. Phase III, randomized trial of mirvetuximab soravtansine versus chemotherapy in patients with platinum-resistant ovarian cancer: primary analysis of FORWARD I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (vintafolide) and companion SPECT-based imaging agent (99mTc-etarfolatide) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of folate receptor targeting in different solid tumors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of folate receptor (FR) targeting strategies across different solid tumors, supported by experimental data and detailed methodologies.
The folate receptor, particularly the alpha isoform (FRα), has emerged as a promising target for anticancer therapies due to its limited expression in normal tissues and overexpression in a variety of solid tumors.[1] This differential expression allows for targeted drug delivery, potentially increasing therapeutic efficacy while minimizing off-target toxicities.[2] This guide explores the landscape of FR targeting, comparing its application and effectiveness in several key solid tumors.
Comparative Analysis of FRα Expression Across Solid Tumors
The expression of FRα varies significantly among different solid tumors, a critical factor in determining the potential patient population for FR-targeted therapies. The following table summarizes FRα expression levels determined by immunohistochemistry (IHC) in several cancer types.
| Solid Tumor Type | FRα Expression Frequency | Notes |
| Ovarian Cancer | 76% - 89%[2] | High expression is particularly prevalent in epithelial ovarian cancer (EOC), with nearly 90% of tissue samples showing overexpression.[3] Expression levels have been correlated with histological subtypes.[3] |
| Lung Cancer | 14% - 74% (NSCLC)[2] | Overexpression is more common in non-small-cell lung cancer (NSCLC), especially in adenocarcinomas.[4] Some studies show a high frequency of strong positivity in adenocarcinomas (72%) and a lower frequency in squamous cell carcinomas (51%).[5] |
| Breast Cancer | 35% - 68% (Triple-Negative)[2] | FRα expression is notably higher in triple-negative breast cancer (TNBC).[2] There is an inverse correlation between FRα and estrogen receptor (ER) expression.[6] |
| Renal Cell Carcinoma (RCC) | Variable | FRα is overexpressed in many epithelial cancers, including kidney carcinomas.[7] One study found that FOLH1 (which encodes a protein with folate hydrolase activity) expression was significantly higher in clear cell RCC compared to non-clear cell tumors.[8][9] |
| Endometrial Cancer | 20% - 50%[2] | FRα is overexpressed in a subset of endometrial cancers.[2] |
Therapeutic Strategies Targeting Folate Receptor
A variety of therapeutic strategies have been developed to exploit FRα overexpression on cancer cells. These can be broadly categorized as follows:
-
Monoclonal Antibodies (mAbs) : These antibodies, such as Farletuzumab, bind to FRα and can elicit an immune response against the tumor cells or block downstream signaling.[1][10]
-
Antibody-Drug Conjugates (ADCs) : ADCs, like the FDA-approved Mirvetuximab Soravtansine (Elahere), consist of an anti-FRα antibody linked to a potent cytotoxic agent. This allows for targeted delivery of the chemotherapy directly to the cancer cells, increasing its efficacy and reducing systemic toxicity.[3][10]
-
Small Molecule-Drug Conjugates (SMDCs) : These conjugates, such as Vintafolide, use folic acid or a folate analog to deliver a cytotoxic drug to FRα-expressing cells.[3]
-
Chimeric Antigen Receptor (CAR) T-cell Therapy : This innovative approach involves genetically engineering a patient's T-cells to express a receptor that recognizes FRα, enabling the immune system to directly target and kill cancer cells.[4][10]
The success of these therapies is highly dependent on the level of FRα expression on the tumor cells, highlighting the importance of accurate patient selection through companion diagnostics.[3]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms and experimental procedures involved in FR targeting is crucial for research and development.
Folate Receptor Signaling Pathway
Upon binding of folate or a folate-conjugated therapeutic, FRα can initiate intracellular signaling cascades that promote tumor growth and survival. Key pathways include the JAK-STAT3 and ERK1/2 pathways.[6][11] FRα can also be internalized via endocytosis, delivering its cargo into the cell.[6][12]
Caption: Folate receptor signaling and internalization pathway.
Experimental Workflow for Evaluating FR-Targeted Therapies
A typical preclinical workflow to assess the efficacy of a novel FR-targeted therapy involves several key steps, from initial in vitro characterization to in vivo validation.
Caption: Preclinical evaluation workflow for FR-targeted therapies.
Comparative Logic for Therapeutic Selection
The decision to pursue FR-targeted therapy for a specific solid tumor depends on a multifactorial analysis. This diagram illustrates the key considerations.
Caption: Decision tree for considering FR-targeted therapy.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate assessment of FRα expression and the evaluation of targeted therapies.
Immunohistochemistry (IHC) for FRα Detection in FFPE Tissues
This protocol is adapted from commercially available kits and published studies for the detection of FRα in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[6][11]
1. Specimen Preparation:
-
Use FFPE tissues fixed in 10% neutral-buffered formalin for 6-72 hours.[5]
-
Cut tissue sections to a thickness of 4-5 microns and mount on positively charged slides.[5]
2. Deparaffinization and Rehydration:
-
Incubate slides in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate the tissue sections through a series of graded ethanol solutions (e.g., 100%, 95%, 70%) and finally in distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a retrieval solution (e.g., Diva Decloaker) in a pressure cooker or water bath according to the manufacturer's instructions.
4. Staining Procedure:
-
Equilibrate all reagents to room temperature.
-
Peroxidase Block: Incubate sections with a peroxidase blocking reagent to quench endogenous peroxidase activity.
-
Primary Antibody Incubation: Incubate with a primary monoclonal antibody specific for human FRα (e.g., clone 26B3.F2 or FOLR1-2.1).[6] A negative control reagent (e.g., mouse IgG) should be used on a separate section from each specimen.
-
Secondary Antibody and Detection:
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and clear in xylene before coverslipping with a permanent mounting medium.
5. Interpretation:
-
FRα staining is typically observed in the cell membrane and cytoplasm.
-
Scoring is often semi-quantitative, based on the intensity of the staining (0, 1+, 2+, 3+) and the percentage of positive tumor cells. For clinical applications, a specific scoring algorithm, such as the one used for the VENTANA FOLR1 RxDx Assay, should be followed.
Flow Cytometry for FRα Expression on Cancer Cells
This protocol provides a general framework for quantifying FRα expression on the surface of cancer cells.[3]
1. Cell Preparation:
-
Harvest cells from culture or disaggregate fresh tumor tissue into a single-cell suspension.
-
Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
2. Antibody Staining:
-
Resuspend cells in the staining buffer.
-
Incubate the cells with a fluorophore-conjugated primary antibody against FRα or an unconjugated primary antibody followed by a fluorescently labeled secondary antibody.
-
To distinguish tumor cells from other cell types in a mixed population (e.g., from ascites fluid), co-stain with antibodies against an epithelial cell marker (e.g., BerEP4) and a leukocyte marker (e.g., CD45) with different fluorochromes.[3]
-
Include an isotype control to assess non-specific antibody binding.
3. Data Acquisition:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate fluorescence compensation to correct for spectral overlap between different fluorochromes.
-
Gate on the cell population of interest (e.g., epithelial cells) based on forward and side scatter properties and marker expression.
4. Data Analysis:
-
Quantify the percentage of FRα-positive cells and the mean fluorescence intensity (MFI), which corresponds to the level of FRα expression.
-
Calibrated beads can be used to quantify the number of antibody binding sites per cell.[3]
In Vivo Imaging of FR-Targeted Nanoparticles
This protocol outlines a general procedure for in vivo fluorescence imaging to assess the tumor-targeting ability of FR-conjugated nanoparticles.[12]
1. Animal Model:
-
Establish a tumor xenograft model by subcutaneously injecting FRα-positive cancer cells into immunodeficient mice.
-
Allow the tumors to grow to a suitable size for imaging.
2. Nanoparticle Administration:
-
Systemically administer the folate-conjugated fluorescent nanoparticles (and a non-targeted control nanoparticle in a separate group of animals) via intravenous injection.
3. In Vivo Imaging:
-
At various time points post-injection, anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system.
-
Acquire images to visualize the biodistribution of the nanoparticles and their accumulation in the tumor.
4. Ex Vivo Analysis:
-
After the final imaging time point, euthanize the mice and excise the tumor and major organs.
-
Image the excised tissues to confirm the in vivo imaging results and quantify the fluorescence intensity in each tissue.
5. Data Analysis:
-
Quantify the fluorescence signal in the tumor and other organs to determine the tumor-to-background ratio and assess the targeting efficiency and specificity of the folate-conjugated nanoparticles.
Conclusion
Folate receptor targeting, particularly of FRα, represents a significant advancement in the development of precision medicine for a range of solid tumors. The high expression of FRα in several cancers, coupled with its restricted expression in normal tissues, provides a therapeutic window that has been successfully exploited by novel agents like antibody-drug conjugates. The continued development of FR-targeted therapies and companion diagnostics holds great promise for improving the outcomes of patients with FRα-positive cancers. Rigorous and standardized experimental evaluation, as outlined in this guide, is paramount to advancing this exciting field of oncology.
References
- 1. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometric method for determining folate receptor expression on ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. biocare.net [biocare.net]
- 7. Expression of folate receptors alpha and beta in normal and cancerous gynecologic tissues: correlation of expression of the beta isoform with macrophage markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8765584.fs1.hubspotusercontent-na1.net [8765584.fs1.hubspotusercontent-na1.net]
- 9. biocare.net [biocare.net]
- 10. Targeted Nanoparticles for Fluorescence Imaging of Folate Receptor Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Folate Receptor Alpha in Advanced Epithelial Ovarian Cancer: Diagnostic Role and Therapeutic Implications of a Clinically Validated Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doctors.anticancer.co.il [doctors.anticancer.co.il]
Future Perspectives on Etarfolatide and Next-Generation Folate-Targeted Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The folate receptor (FR) has emerged as a highly promising target in oncology due to its overexpression in a wide array of cancers, including ovarian, lung, and breast cancers, while having limited expression in normal tissues.[1][2] This differential expression provides a therapeutic window for targeted drug delivery, aiming to enhance efficacy while minimizing off-target toxicities.[3][4] Etarfolatide (99mTc-EC20), a radiodiagnostic imaging agent, and its therapeutic counterpart, vintafolide (EC145), represent a pioneering approach in this field. This guide provides a comparative analysis of etarfolatide and next-generation folate-targeted agents, supported by experimental data, to offer insights into the future landscape of this therapeutic strategy.
Overview of Folate-Targeted Therapies
Folate-targeted therapies leverage the high affinity of folic acid for the folate receptor to deliver cytotoxic payloads or imaging agents directly to cancer cells.[5] Upon binding to the FR, the folate conjugate is internalized via endocytosis, leading to the intracellular release of the active agent.[6] This targeted approach has led to the development of various platforms, including small molecule-drug conjugates (SMDCs), antibody-drug conjugates (ADCs), and nanoparticle-based systems.[2][7]
Etarfolatide and Vintafolide: The Foundation
Etarfolatide is a technetium-99m labeled folate conjugate designed for single-photon emission computed tomography (SPECT) imaging to identify patients with FR-positive tumors.[8] This companion diagnostic is crucial for selecting patients who are most likely to respond to FR-targeted therapies like vintafolide, an SMDC that conjugates folic acid to the microtubule inhibitor desacetylvinblastine monohydrazide (DAVLBH).[9]
Next-Generation Folate-Targeted Agents
Building on the foundation laid by early folate conjugates, next-generation agents aim to improve upon efficacy, safety, and applicability. These include:
-
Antibody-Drug Conjugates (ADCs): These agents, such as mirvetuximab soravtansine and farletuzumab, utilize monoclonal antibodies to target the folate receptor alpha (FRα) with high specificity, delivering potent cytotoxic payloads.[10][11]
-
Novel Small Molecule-Drug Conjugates (SMDCs): Newer SMDCs are being developed with different linkers and more potent payloads to overcome resistance and improve the therapeutic index.
-
Nanoparticle-Based Systems: Encapsulating chemotherapeutic agents within folate-targeted nanoparticles offers the potential for higher drug loading and controlled release.[7][12]
-
CAR-T Cell Therapy: Chimeric antigen receptor (CAR)-T cells engineered to recognize FRα are a promising immunotherapy approach for solid tumors.[1][13]
Comparative Performance Data
The following tables summarize key quantitative data for etarfolatide and a selection of next-generation folate-targeted agents.
| Agent | Type | Target | Binding Affinity (Kd) | Cell Line(s) | Reference(s) |
| Folic Acid | N/A | Folate Receptor | ~0.1-1 nM | Various | [9] |
| Etarfolatide | SMDC | Folate Receptor | Not explicitly found | KB, M109 | |
| Mirvetuximab soravtansine | ADC | FRα | ~0.08 nM | FRα-positive | |
| Farletuzumab | mAb | FRα | High Affinity | OVCAR-3 | [14] |
Table 1: Comparative Binding Affinities of Folate-Targeted Agents.
| Agent | Type | Payload/Mechanism of Action | IC50 | Cell Line(s) | Reference(s) |
| Vintafolide (EC145) | SMDC | Desacetylvinblastine monohydrazide (microtubule inhibitor) | Low nanomolar range | KB, M109 | [15] |
| Mirvetuximab soravtansine | ADC | DM4 (microtubule inhibitor) | Potent cytotoxicity | FRα-expressing | [10] |
| SYS6041 | ADC | Exatecan (topoisomerase I inhibitor) | Potent cytotoxicity | FRα-expressing | [16] |
| Folate-5-Fluorouracil Conjugate | SMDC | 5-Fluorouracil (antimetabolite) | 0.180 x 10⁻¹⁰ nM (conjugated) vs. 4.30 nM (unconjugated) | Colon cancer models | [17] |
Table 2: In Vitro Cytotoxicity of Folate-Targeted Therapeutics.
| Agent | Trial Name/Phase | Cancer Type | Objective Response Rate (ORR) | Median Overall Survival (OS) | Key Findings | Reference(s) |
| Vintafolide | Phase II (NCT00507741) | Recurrent Ovarian Cancer | Correlated with FR positivity | 14.6 months (FR 100%) | Higher FR expression as determined by etarfolatide imaging correlated with better patient outcomes. | [18] |
| Mirvetuximab soravtansine | SORAYA (Phase II) | Platinum-Resistant Ovarian Cancer (FRα-high) | 32.4% | 15.0 months | Showed clinically meaningful efficacy in a heavily pretreated population. | [3][4] |
| Mirvetuximab soravtansine | PICCOLO (Phase II) | Platinum-Sensitive Ovarian Cancer (FRα-high) | 51.9% | 27.17 months | Demonstrated durable responses and encouraging survival outcomes, even in patients who had progressed on PARP inhibitors. | [19] |
| SYS6041 | Preclinical | Ovarian, Endometrial, Lung Cancer | Superior antitumor effects vs. MTI-ADC | N/A | Showed efficacy in models with low to moderate FRα expression and in an olaparib-resistant PDX model. | [16] |
Table 3: Clinical and Preclinical Efficacy of Folate-Targeted Therapeutics.
Experimental Protocols
Folate Receptor Binding Assay ([3H]-Folic Acid Competition Assay)
This protocol is adapted from methodologies used to assess the binding affinity of folate conjugates.
Objective: To determine the binding affinity (Kd) of a test agent for the folate receptor by measuring its ability to compete with radiolabeled folic acid.
Materials:
-
FR-positive cells (e.g., KB, IGROV-1)
-
[3H]-Folic Acid (specific activity ~0.5 Ci/mmol)
-
Unlabeled folic acid and test agent
-
HEPES-buffered saline (HBS): 20 mM HEPES, 140 mM NaCl, 5 mM KCl, 2 mM MgCl2, 5 mM glucose, pH 7.4
-
0.5 N Sodium Hydroxide (NaOH)
-
Scintillation counter
-
Protein assay reagents (e.g., Lowry method)
Procedure:
-
Culture FR-positive cells to near confluency.
-
Wash cells twice with ice-cold HBS.
-
Incubate cells with varying concentrations of the unlabeled test agent or folic acid (for standard curve) in HBS for 15 minutes at 4°C.
-
Add a constant concentration of [3H]-folic acid (e.g., 50 nM) to all wells and incubate for an additional 15 minutes at 4°C.[20]
-
Wash the cells three times with ice-cold HBS to remove unbound radioligand.[20]
-
Solubilize the cells with 0.5 N NaOH.[20]
-
Measure the radioactivity in an aliquot of the cell lysate using a scintillation counter.
-
Determine the protein concentration in another aliquot of the cell lysate.
-
Calculate the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled folic acid) from total binding.
-
Plot the percentage of specific binding against the concentration of the competitor to determine the IC50, which can then be used to calculate the Ki and Kd values.
Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the in vitro cytotoxicity of folate-targeted agents.
Objective: To determine the concentration of a folate-targeted agent that inhibits cell growth by 50% (IC50).
Materials:
-
FR-positive and FR-negative cancer cell lines
-
Folate-targeted agent and control compounds
-
Cell culture medium (folate-deficient medium may be required for some experiments)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to attach overnight.[21][22]
-
Prepare serial dilutions of the folate-targeted agent and control compounds in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the diluted compounds to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plates for a specified period (e.g., 48-144 hours) at 37°C in a humidified 5% CO2 atmosphere.[21][22]
-
Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[21][22]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals and incubate overnight at 37°C in the dark.[21][22]
-
Read the absorbance at 570 nm using a microplate reader.[21][22]
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Folate Receptor Signaling Pathway
Upon binding of folic acid or a folate conjugate, the folate receptor can initiate intracellular signaling cascades that are independent of its role in one-carbon metabolism. Emerging evidence suggests the involvement of the JAK-STAT3 and ERK1/2 pathways.[23]
Caption: Folate Receptor Signaling Cascade.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel folate-targeted agent typically follows a structured workflow to assess its binding, cytotoxicity, and in vivo efficacy.
Caption: Preclinical Evaluation Workflow.
Future Perspectives and Next-Generation Agents
The field of folate-targeted therapies is rapidly evolving, with several promising next-generation agents in development.
Mirvetuximab Soravtansine: This ADC has demonstrated significant clinical activity in platinum-resistant ovarian cancer and is being explored in earlier lines of therapy and in combination with other agents.[3][19] Its success has revitalized interest in FRα as a therapeutic target.
SYS6041: This next-generation ADC utilizes a topoisomerase I inhibitor payload, exatecan, and has shown promising preclinical activity, particularly in tumors with low to moderate FRα expression and in models resistant to other therapies like PARP inhibitors.[16] This suggests its potential to address a broader patient population and overcome existing resistance mechanisms.
Folate-Targeted CAR-T Cells: The application of CAR-T cell technology to target FRα in solid tumors represents a significant leap forward. Preclinical studies have demonstrated the feasibility and efficacy of this approach in ovarian cancer models.[1][13] Challenges remain in optimizing CAR-T cell persistence and function within the tumor microenvironment.
Folate-Targeted Nanomedicines: While still in early stages of development, folate-functionalized nanoparticles offer a versatile platform for delivering a wide range of therapeutic agents, including conventional chemotherapy, with improved tumor selectivity.[7][12] Overcoming challenges related to in vivo stability and biodistribution will be key to their clinical translation.[7]
Conclusion
Etarfolatide and vintafolide have laid a crucial foundation for the field of folate-targeted therapies by demonstrating the feasibility of using a companion diagnostic to select patients for targeted treatment. The landscape is now rapidly advancing with the clinical success of next-generation agents like mirvetuximab soravtansine and the promising preclinical data from novel ADCs such as SYS6041 and emerging cellular therapies. Future research will likely focus on combination strategies, overcoming resistance mechanisms, and expanding the application of folate-targeted therapies to a broader range of cancers with varying levels of folate receptor expression. The continued development of innovative platforms, including novel payloads, linker technologies, and delivery systems, holds the promise of further improving outcomes for patients with FR-positive malignancies.
References
- 1. Frontiers | Preclinical Evaluation of Bispecific Adaptor Molecule Controlled Folate Receptor CAR-T Cell Therapy With Special Focus on Pediatric Malignancies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Evaluation of Bispecific Adaptor Molecule Controlled Folate Receptor CAR-T Cell Therapy With Special Focus on Pediatric Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Folate targeting - Wikipedia [en.wikipedia.org]
- 6. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 Dose-Escalation Study of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor α-Targeting Antibody-Drug Conjugate, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. cris.vtt.fi [cris.vtt.fi]
- 13. Preclinical Evaluation of Novel Folate Receptor 1-Directed CAR T Cells for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha–Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Folate-targeted nanoparticles show efficacy in the treatment of inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Folate-targeted nanoparticles show efficacy in the treatment of inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Navigating the Disposal of Folcepri: A Guide for Laboratory Professionals
For Immediate Release – In the dynamic landscape of pharmaceutical research and development, the proper handling and disposal of all chemical and biological materials are paramount to ensuring laboratory safety and environmental protection. Although the marketing authorization for Folcepri (etarfolatide labeled with technetium-99m) was withdrawn, laboratories may still hold residual stock or be engaged in research with similar radiopharmaceutical agents. This guide provides essential, step-by-step procedures for the safe disposal of this compound and its components, grounded in established safety protocols for radiopharmaceutical waste.
This compound is a kit for radiopharmaceutical preparation, which, after being radiolabeled with a sodium pertechnetate 99mTc solution, was intended for diagnostic imaging.[1][2] The active substance, etarfolatide, is a folate receptor-targeting agent.[2][3][4] The kit also contains other ingredients such as Sodium α-D-glucoheptonate dihydrate, stannous chloride, hydrochloric acid, and/or sodium hydroxide.[1] The primary challenge in its disposal lies in its radioactive component, technetium-99m (99mTc).
Core Disposal Principle: Decay-in-Storage
The cornerstone of managing radioactive waste from short-lived radionuclides like technetium-99m is the "decay-in-storage" method.[5][6] This process involves securely storing the radioactive waste until its radioactivity diminishes to background levels, at which point it can be disposed of as non-radioactive waste.
Quantitative Data for Technetium-99m Disposal
The following table summarizes the key quantitative parameters for the disposal of technetium-99m.
| Parameter | Value | Description |
| Half-life of 99mTc | ~6.01 hours | The time it takes for half of the radioactive atoms to decay.[5] |
| Recommended Storage Period | At least 10 half-lives (~60 hours) | After this period, less than 0.1% of the original radioactivity remains.[5][6] |
| Post-Decay Survey | Background radiation level | Before disposal, a radiation survey meter must confirm that the waste's activity is indistinguishable from the natural background radiation.[7] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol provides a comprehensive workflow for the safe disposal of this compound, addressing both its radioactive and chemical components.
Step 1: Segregation of Waste
Immediately after use, segregate all waste contaminated with this compound into dedicated, clearly labeled containers. This includes:
-
Sharps: Needles and syringes used for preparation and administration.
-
Non-sharps: Vials, gloves, absorbent paper, and other contaminated labware.
Step 2: Radioactive Decay-in-Storage
-
Shielding and Storage: Place the segregated waste containers in a designated, shielded, and secure radioactive waste storage area.[8][9] This area should have restricted access.
-
Labeling: Each container must be labeled with:
-
The radionuclide (Technetium-99m).
-
The date the waste was placed in storage.
-
The expected disposal date (after at least 10 half-lives).
-
-
Decay Period: Store the waste for a minimum of 60 hours to allow for sufficient radioactive decay.[5]
Step 3: Post-Decay Survey and De-labeling
-
Radiation Survey: After the decay period, use a calibrated radiation detection survey meter (e.g., a Geiger-Muller counter) to monitor the waste containers. The radiation levels should be indistinguishable from background levels.[7]
-
De-labeling: Once confirmed to be at background levels, all radioactive symbols and markings on the containers must be defaced or removed.[7]
Step 4: Disposal of Non-Radioactive Waste
After the radioactive decay and de-labeling, the waste can be disposed of according to its other potential hazards:
-
Biohazardous Waste: Needles and other sharps should be placed in a puncture-resistant sharps container and disposed of as biohazardous waste according to institutional protocols.[7]
-
Chemical Waste: The non-radioactive chemical residues of etarfolatide and other kit components should be disposed of in accordance with the facility's chemical hygiene plan and any available safety data sheets for the individual components. Empty vials should be triple-rinsed before disposal or recycling where permissible.
-
Regular Laboratory Waste: Uncontaminated packaging and materials that were not in contact with the radiopharmaceutical can be disposed of as regular laboratory waste.
Important Considerations:
-
Regulatory Compliance: All procedures must comply with local, state, and federal regulations governing radioactive and hazardous waste.[10]
-
Record Keeping: Maintain meticulous records of all radioactive waste, including the radionuclide, initial activity, storage dates, survey results, and final disposal method.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. This compound | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Technetium (99mTc) etarfolatide - Wikipedia [en.wikipedia.org]
- 4. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. cbspd.com [cbspd.com]
- 7. utoledo.edu [utoledo.edu]
- 8. noteskarts.com [noteskarts.com]
- 9. radiology.wisc.edu [radiology.wisc.edu]
- 10. Pardon Our Interruption [rltinstitute.novartis.com]
Personal protective equipment for handling Folcepri
Essential Safety Protocols for Handling Folcepri
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling of this compound (etarfolatide), a kit for radiopharmaceutical preparation. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and to maintain a compliant research environment. This compound, when radiolabeled with technetium-99m (⁹⁹ᵐTc), presents both chemical and radiological hazards that necessitate stringent control measures.
Core Chemical Components and Associated Hazards
The this compound kit contains several components, each with distinct chemical properties and potential hazards. The primary non-radioactive components are etarfolatide, stannous chloride, and sodium α-D-glucoheptonate dihydrate. While etarfolatide itself has not been associated with significant safety concerns in clinical trials[1][2], other components of the kit require careful handling.
Table 1: Chemical Hazard Summary of this compound Kit Components
| Component | CAS Number | Key Hazards | Recommended Handling Precautions |
| Stannous Chloride (anhydrous) | 7772-99-8 | Corrosive, Harmful if swallowed or inhaled, Causes severe skin burns and eye damage, May cause an allergic skin reaction, May cause respiratory irritation, May cause damage to organs through prolonged or repeated exposure[3][4][5][6]. | Handle in a well-ventilated area or chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid breathing dust. |
| Sodium α-D-glucoheptonate dihydrate | 31138-65-5 | Not considered hazardous under standard classification systems[7][8]. | Standard laboratory hygiene practices are sufficient. Wear a lab coat and gloves. |
| Etarfolatide | 479410-20-3 | No significant safety concerns identified in clinical trials[1][2][9]. | Handle with standard laboratory hygiene. |
Radiological Safety: Handling Technetium-99m Labeled this compound
The primary hazard associated with the prepared this compound solution is the radioactivity of technetium-99m (⁹⁹ᵐTc).[10][11] All personnel handling the radiolabeled product must be trained in radiation safety and follow the principles of ALARA (As Low As Reasonably Achievable).
Personal Protective Equipment (PPE) for Handling ⁹⁹ᵐTc-Folcepri
A multi-layered approach to PPE is mandatory to protect against both chemical and radiological hazards.
Table 2: Required Personal Protective Equipment for ⁹⁹ᵐTc-Folcepri Handling
| PPE Item | Specification | Purpose |
| Dosimetry | Whole-body and ring dosimeters | To monitor radiation exposure to the body and extremities[12]. |
| Outer Garments | Disposable lab coat | To prevent contamination of personal clothing[12][13][14]. |
| Gloves | Double-gloving with disposable nitrile gloves | To protect against chemical splashes and radioactive contamination[10][11][13][15]. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes of hazardous materials[12][13][14]. |
| Shielding | Lead apron (0.35 mm Pb equivalent or greater) | To reduce gamma radiation exposure to the torso[10][11]. |
| Handling Tools | Tongs or forceps | To increase distance from the radioactive source and minimize hand exposure[10][11][15]. |
Operational Plan for Handling ⁹⁹ᵐTc-Folcepri
1. Preparation:
-
All work with ⁹⁹ᵐTc must be conducted in a designated and properly shielded area, such as a hot cell or a fume hood with appropriate lead shielding[16].
-
Cover the work surface with absorbent, plastic-backed paper to contain any potential spills[12][14].
-
Use shielded vials and syringe shields during the radiolabeling process to minimize radiation exposure[10][11][15][16].
2. Handling and Administration:
-
Always use tongs or forceps to handle vials and syringes containing ⁹⁹ᵐTc-Folcepri[10][11][15].
-
Work efficiently to minimize exposure time[15].
-
Maximize the distance between yourself and the radioactive source whenever possible[15].
3. Monitoring:
-
Regularly monitor your hands and work area with a suitable radiation survey meter (e.g., a pancake probe) for any contamination[10][11].
-
Perform wipe tests of the work area after each procedure to detect removable contamination[15].
Disposal Plan
Radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.
-
Sharps: All needles and syringes used for handling ⁹⁹ᵐTc-Folcepri must be placed in a designated, shielded sharps container.
-
Solid Waste: Contaminated gloves, lab coats, absorbent paper, and other solid materials should be placed in clearly labeled and shielded radioactive waste containers[10][11][13].
-
Liquid Waste: Liquid waste containing ⁹⁹ᵐTc should be stored in shielded containers for decay-in-storage before disposal as non-radioactive waste, in accordance with local regulations.
Experimental Workflow and Safety Controls
Visualizing the procedural steps and the hierarchy of safety controls can reinforce best practices and ensure a clear understanding of the safety protocols.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. westliberty.edu [westliberty.edu]
- 5. thermofishersci.in [thermofishersci.in]
- 6. rcilabscan.com [rcilabscan.com]
- 7. fishersci.com [fishersci.com]
- 8. di-corp.com [di-corp.com]
- 9. Technetium (99mTc) etarfolatide - Wikipedia [en.wikipedia.org]
- 10. Safe Handling of Technetium-99M - Defense Centers for Public Health - Aberdeen [ph.health.mil]
- 11. ph.health.mil [ph.health.mil]
- 12. uwyo.edu [uwyo.edu]
- 13. Safety Precautions of Technetium-99m - Radioactive Isotopes [radioactiveisotopes.weebly.com]
- 14. hpschapters.org [hpschapters.org]
- 15. radiology.wisc.edu [radiology.wisc.edu]
- 16. lemerpax.com [lemerpax.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
